molecular formula C8H15N3O3 B605815 Azido-PEG1-C1-Boc

Azido-PEG1-C1-Boc

Katalognummer: B605815
Molekulargewicht: 201.22 g/mol
InChI-Schlüssel: VYUUTJWBKOGROL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Azido-PEG1-CH2CO2-t-Bu is a PEG derivative containing an azide group and a t-butyl ester. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The t-butyl protected carboxyl group can be deprotected under acidic conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

tert-butyl 2-(2-azidoethoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O3/c1-8(2,3)14-7(12)6-13-5-4-10-11-9/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUUTJWBKOGROL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG1-C1-Boc: A Core Component in Proteolysis-Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG1-C1-Boc is a heterobifunctional linker of significant interest in the field of targeted protein degradation. As an alkyl/ether-based PROTAC linker, it serves as a crucial component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1][2] PROTACs are novel therapeutic modalities designed to co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] This guide provides a comprehensive technical overview of this compound, including its chemical properties, applications, and relevant experimental protocols.

Core Properties and Specifications

This compound is a polyethylene glycol (PEG)-based linker that possesses two key functional groups: an azide group for click chemistry reactions and a Boc-protected amine.[2][] This dual functionality allows for the sequential and controlled conjugation of a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand, the two essential components of a PROTAC molecule.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Chemical Formula C₈H₁₅N₃O₃[1][4]
Molecular Weight 201.22 g/mol [1][4]
CAS Number 1820717-35-8[1][4]
Purity ≥95%[5]
Appearance Data not available in search results
Solubility Data not available in search results
Storage Store at -20°C for long term (months to years) or 0-4°C for short term (days to weeks). Keep dry and in the dark.

Role in PROTAC Synthesis and Mechanism of Action

The strategic design of this compound facilitates the modular assembly of PROTACs. The azide moiety allows for its participation in highly efficient and specific "click chemistry" reactions, namely the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[2] These reactions enable the covalent attachment of an alkyne-modified ligand, which can be either the target protein binder or the E3 ligase recruiter.

The other end of the linker features a tert-butyloxycarbonyl (Boc) protected amine. The Boc group is a widely used protecting group in organic synthesis that is stable under a variety of conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA).[6] Once deprotected, the newly exposed primary amine can be coupled to the second ligand, typically via an amide bond formation reaction.

The general workflow for utilizing this compound in PROTAC synthesis can be visualized as follows:

PROTAC_Synthesis_Workflow cluster_0 Step 1: Ligand 1 Attachment cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Ligand 2 Attachment A This compound C This compound-Ligand 1 A->C Click Chemistry (CuAAC or SPAAC) B Alkyne-modified Ligand 1 B->C D This compound-Ligand 1 E Azido-PEG1-C1-NH2-Ligand 1 D->E Acidic Deprotection (e.g., TFA) F Azido-PEG1-C1-NH2-Ligand 1 H Final PROTAC Molecule F->H Amide Coupling (e.g., EDC, HATU) G Carboxylic Acid- modified Ligand 2 G->H

A general workflow for the synthesis of a PROTAC molecule using this compound.

Once synthesized, the resulting PROTAC molecule acts as a bridge, bringing a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, effectively removing it from the cell.

PROTAC_MoA POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (containing this compound linker) PROTAC->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded Protein Fragments Proteasome->Degradation Degradation

The mechanism of action of a PROTAC molecule in targeted protein degradation.

Experimental Protocols

The following are generalized protocols for the key reactions involving this compound in the synthesis of a PROTAC. Researchers should optimize these conditions for their specific ligands and substrates.

Boc Deprotection of the PEG Linker

This protocol outlines the removal of the Boc protecting group to expose the primary amine.

Materials:

  • Boc-protected PEG linker (e.g., the intermediate from Step 1)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step after thorough drying. Alternatively, for neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[6]

Amide Coupling with the Deprotected Amine

This protocol describes the formation of an amide bond between the deprotected amine of the linker and a carboxylic acid-containing ligand.

Materials:

  • Deprotected amino-PEG linker (from the previous step)

  • Carboxylic acid-containing ligand

  • Anhydrous N,N-Dimethylformamide (DMF) or DCM

  • Coupling agents (e.g., EDC, HATU)

  • Base (e.g., DIPEA)

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • Dissolve the carboxylic acid-containing ligand in anhydrous DMF or DCM.

  • Add the coupling agent (e.g., 1.2 equivalents of EDC and NHS, or HATU).

  • In a separate vessel, dissolve the deprotected amino-PEG linker in anhydrous DMF or DCM and add a base such as DIPEA (2 equivalents).

  • Slowly add the solution of the deprotected linker to the activated carboxylic acid solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be worked up by dilution with an organic solvent, washing with aqueous solutions to remove excess reagents and byproducts, followed by drying and concentration.

  • The final product should be purified by an appropriate method, such as column chromatography or preparative HPLC.

Conclusion

This compound is a versatile and valuable tool for researchers in the field of targeted protein degradation. Its well-defined structure and dual functionality enable the efficient and modular synthesis of PROTACs. A thorough understanding of its properties and the associated experimental protocols is essential for the successful development of novel protein degraders for therapeutic and research applications. As the field of PROTACs continues to expand, the utility of well-designed linkers like this compound will undoubtedly grow in importance.

References

Variant A: tert-butyl (2-(2-azidoethoxy)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Azido-PEG1-C1-Boc Variants for Researchers, Scientists, and Drug Development Professionals

The term "this compound" is used in chemical and biotechnological literature to refer to at least two distinct chemical entities. Both are bifunctional molecules utilized as PEG-based linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of the chemical structure, properties, and applications of these two variants to assist researchers in their selection and use.

This molecule features a single ethylene glycol (PEG1) unit flanked by an azide group and a Boc-protected amine. It is a valuable tool in click chemistry for the conjugation of molecules.

Chemical Structure and Properties

PropertyValue
IUPAC Name tert-butyl (2-(2-azidoethoxy)ethyl)carbamate
Molecular Formula C₉H₁₈N₄O₃
Molecular Weight 246.27 g/mol
SMILES CC(C)(C)OC(=O)NCCOCCN=[N+]=[N-]
Appearance Colorless to light yellow oil[1]
Purity Typically >95%
Storage Conditions -20°C for long-term storage

Applications

This linker is primarily used in the development of PROTACs.[1][2] The azide group allows for covalent linkage to a molecule containing an alkyne group through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or to a strained alkyne (e.g., DBCO or BCN) via a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[1][2] The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be coupled to another molecule, typically a ligand for an E3 ubiquitin ligase.

Variant B: tert-butyl 2-(2-azidoethoxy)acetate (CAS: 1820717-35-8)

This variant also contains a single PEG unit and an azide group, but the other terminus is a Boc-protected carboxylic acid.

Chemical Structure and Properties

PropertyValue
CAS Number 1820717-35-8[1][3][4][5]
IUPAC Name tert-butyl 2-(2-azidoethoxy)acetate[6]
Molecular Formula C₈H₁₅N₃O₃[1][4][5]
Molecular Weight 201.22 g/mol [1][4][5]
SMILES CC(C)(C)OC(COCCN=[N+]=[N-])=O[6]
Appearance Solid[5]
Purity Typically >95%[7]
Storage Conditions -20°C for long-term storage[6][7]

Applications

Similar to Variant A, this molecule is an alkyl/ether-based PROTAC linker.[1] The azide group serves as a handle for click chemistry reactions.[1] The tert-butyl ester can be hydrolyzed to reveal a carboxylic acid, which can then be activated and coupled to an amine-containing molecule, such as a ligand for a target protein or an E3 ligase.

Signaling Pathway: PROTAC-Mediated Protein Degradation

Both this compound variants are instrumental in the construction of PROTACs, which hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate specific target proteins.

PROTAC_Pathway PROTAC-Mediated Protein Degradation Pathway cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Recruited by PolyUb_POI Poly-ubiquitinated Target Protein Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin (Ub) Ub->PolyUb_POI Proteasome 26S Proteasome PolyUb_POI->Proteasome Targeted for Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following are representative, generalized protocols for the synthesis and application of this compound linkers. Note: These protocols are for informational purposes and should be adapted and optimized for specific laboratory conditions and reagents.

Representative Synthesis of tert-butyl (2-(2-azidoethoxy)ethyl)carbamate (Variant A)

This is a representative multi-step synthesis.

Step 1: Mono-Boc Protection of 2-(2-aminoethoxy)ethanol

  • Materials: 2-(2-aminoethoxy)ethanol, Di-tert-butyl dicarbonate (Boc₂O), Dioxane, Water, Sodium bicarbonate.

  • Procedure:

    • Dissolve 2-(2-aminoethoxy)ethanol in a mixture of dioxane and water.

    • Cool the solution to 0°C in an ice bath.

    • Add sodium bicarbonate to the solution.

    • Slowly add a solution of Boc₂O in dioxane dropwise while stirring.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate.

Step 2: Tosylation of the Hydroxyl Group

  • Materials: tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate, p-Toluenesulfonyl chloride (TsCl), Pyridine or triethylamine, Dichloromethane (DCM).

  • Procedure:

    • Dissolve the product from Step 1 in DCM and cool to 0°C.

    • Add pyridine or triethylamine.

    • Add TsCl portion-wise and stir at 0°C for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer and concentrate to yield the tosylated intermediate.

Step 3: Azidation

  • Materials: Tosylated intermediate from Step 2, Sodium azide (NaN₃), Dimethylformamide (DMF).

  • Procedure:

    • Dissolve the tosylated intermediate in DMF.

    • Add sodium azide and heat the reaction mixture (e.g., to 60-80°C).

    • Stir for several hours until the reaction is complete (monitor by TLC).

    • Cool the reaction, dilute with water, and extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography to obtain tert-butyl (2-(2-azidoethoxy)ethyl)carbamate.

Experimental Workflow for PROTAC Synthesis and Evaluation

Experimental_Workflow General PROTAC Synthesis and Evaluation Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Ligand_POI Alkyne-modified Target Protein Ligand PROTAC Final PROTAC Ligand_POI->PROTAC Linker This compound (Deprotected & Activated) Linker->PROTAC Click Chemistry & Amide Coupling Ligand_E3 E3 Ligase Ligand Ligand_E3->PROTAC Treatment Treat Cells with PROTAC PROTAC->Treatment Cell_Culture Cell Culture with Target Protein Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Western_Blot Western Blot Analysis Lysis->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis

Caption: A typical workflow for the synthesis and evaluation of PROTACs.

Protocol: Western Blot Analysis of PROTAC-mediated Protein Degradation
  • Cell Culture and Treatment:

    • Plate cells that endogenously express the target protein and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the synthesized PROTAC for a desired time course (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle control to determine parameters like DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

References

The Strategic Role of the Boc Protecting Group in PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) group is a cornerstone in the field of bioconjugation and drug delivery, serving as a crucial protecting group for amines in polyethylene glycol (PEG) linkers. Its acid-labile nature allows for the controlled, sequential synthesis of complex biomolecules, including antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and PEGylated therapeutics.[1][2] This technical guide provides a comprehensive overview of the Boc protecting group's role in PEG linkers, detailing its chemical properties, applications, and the experimental protocols necessary for its successful implementation.

Core Principles of Boc Protection in PEG Linkers

The primary function of the Boc group is to temporarily block the reactivity of a primary or secondary amine on a PEG linker.[1][3] This protection is essential for directing chemical reactions to other functional groups on the linker or a conjugated molecule. The Boc group is stable under a wide range of conditions, including basic and nucleophilic environments, making it compatible with many synthetic steps.[1][2] Its key feature is its facile removal under acidic conditions, which regenerates the free amine for subsequent conjugation.[1][2]

Heterobifunctional PEG linkers, which possess a Boc-protected amine at one terminus and another reactive group (e.g., NHS ester, maleimide, alkyne) at the other, are instrumental in multi-step bioconjugation strategies.[1] This allows for a controlled, stepwise assembly of complex molecules, preventing unwanted side reactions.[1]

Data Presentation: Quantitative Analysis of Boc Protection and Deprotection

The efficiency of Boc protection and deprotection is critical for the overall yield and purity of the final bioconjugate.[1] The following tables summarize key quantitative data related to these processes.[1]

Table 1: Representative Reaction Conditions for Boc Protection and Deprotection of Amino-PEG Linkers

This table provides an overview of common reagents, solvents, and reaction parameters for the addition and removal of the Boc protecting group, with typical yields.[1]

ProcessReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Boc Protection (Boc)₂O, DIPEADichloromethane (DCM)Room Temperature3 - 12>95
(Boc)₂OPEG-400Room Temperature0.5 - 2>90[4]
Boc Deprotection 20-50% TFADichloromethane (DCM)0 to Room Temperature0.5 - 2>95
4M HCl1,4-DioxaneRoom Temperature0.5 - 2>95

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection

This table illustrates the effect of different acidic reagents and reaction times on the purity of the deprotected product, as determined by HPLC analysis.[1]

Acidic ReagentConcentration in DCMTime (min)Product Purity (%)
Trifluoroacetic Acid (TFA)20%3095
Trifluoroacetic Acid (TFA)50%15>98
Hydrochloric Acid (HCl)4M in Dioxane6096

Mandatory Visualization

Boc_Protection_Reaction cluster_reactants Reactants cluster_products Products AminePEG H₂N-PEG-R ProtectedPEG Boc-HN-PEG-R AminePEG:e->ProtectedPEG:w + (Boc)₂O Base (e.g., DIPEA) DCM, RT BocAnhydride (Boc)₂O

Boc_Deprotection_Reaction cluster_reactants Reactant cluster_products Products ProtectedPEG Boc-HN-PEG-R DeprotectedPEG H₃N⁺-PEG-R (TFA Salt) ProtectedPEG:e->DeprotectedPEG:w TFA DCM, 0°C to RT Byproducts CO₂ + Isobutylene ProtectedPEG->Byproducts

SPPS_Workflow start Start with Boc-Amino-PEG-Resin deprotection1 Boc Deprotection (50% TFA in DCM) start->deprotection1 neutralization1 Neutralization (10% DIPEA in DMF) deprotection1->neutralization1 coupling Couple next Boc-Amino Acid (e.g., HBTU/DIPEA) neutralization1->coupling wash Wash Resin (DCM and DMF) coupling->wash repeat Repeat cycle for desired peptide length? wash->repeat repeat->deprotection1 Yes final_deprotection Final Deprotection and Cleavage from Resin (e.g., HF) repeat->final_deprotection No end Purified Peptide final_deprotection->end

Experimental Protocols

Detailed and optimized experimental protocols are crucial for reproducible results in the synthesis and application of Boc-protected PEG linkers.[1]

Protocol for Boc Protection of an Amino-PEG Linker

This protocol describes a general procedure for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate ((Boc)₂O).[1]

Materials:

  • Amino-PEG linker

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or argon supply (optional)

Procedure:

  • Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask.[1]

  • Add DIPEA (typically 2-3 equivalents relative to the amine).[1]

  • Add (Boc)₂O (typically 1.1-1.5 equivalents) to the solution.[1]

  • Stir the reaction mixture at room temperature for 3-12 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]

  • Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]

  • Filter and concentrate the solution under reduced pressure to obtain the Boc-protected PEG linker.[1]

  • Characterize the product by NMR and MS to confirm its identity and purity.[1]

Protocol for Boc Deprotection of a PEG Linker

This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the free amine.[1]

Materials:

  • Boc-protected PEG linker

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS) (optional scavenger)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM (0.1-0.2 M) in a round-bottom flask.[5]

  • Cool the solution to 0°C in an ice bath.[1][5]

  • Add TFA to the desired final concentration (e.g., 20-50% v/v).[5] If the substrate is sensitive to the tert-butyl cation byproduct, add a scavenger like triisopropylsilane (TIS) (2.5-5% v/v).[3][5]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1][5]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[1][5]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1][5] Co-evaporation with toluene can help remove residual TFA.[5]

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step.[1][5]

  • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer and concentrate to yield the free amine.[1][5]

Protocol for Solid-Phase Peptide Synthesis (SPPS) using a Boc-Amino-PEG-Resin

This protocol provides a general overview of using a Boc-protected amino-PEG-functionalized resin for SPPS.[1]

Materials:

  • Boc-amino-PEG-resin (e.g., PAM resin)

  • Boc-protected amino acids

  • Coupling reagents (e.g., HBTU)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Boc-amino-PEG-resin in DCM or DMF for 30-60 minutes.[1]

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 5-30 minutes to remove the Boc group from the PEG linker, exposing the terminal amine.[1]

  • Washing: Wash the resin thoroughly with DCM and then DMF.[1]

  • Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF.[1]

  • Amino Acid Coupling: Pre-activate the next Boc-protected amino acid with a coupling reagent (e.g., HBTU/DIPEA in DMF) for a few minutes. Add the activated amino acid solution to the resin and agitate the reaction mixture for 1-2 hours at room temperature.[1]

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-6 for each amino acid in the desired peptide sequence.

  • Final Cleavage: After the final amino acid is coupled, cleave the completed peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA).

References

The Pivotal Role of the Azide Group in Click Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of "click chemistry" has revolutionized the landscape of chemical synthesis, offering a powerful toolkit for the rapid and reliable construction of complex molecular architectures.[1][2] At the heart of this transformative chemical philosophy lies the azide functional group, a small, energetic, and remarkably versatile moiety that participates in highly efficient and specific ligation reactions. This technical guide provides a comprehensive exploration of the azide group's central role in the most prominent click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will delve into the mechanistic underpinnings of these reactions, present quantitative data for reaction optimization, provide detailed experimental protocols, and offer troubleshooting guidance to empower researchers in their scientific endeavors.

The Azide: A Unique Chemical Handle for Bioorthogonal Ligation

The azide group (N₃) possesses a unique combination of properties that make it an ideal functional group for click chemistry. It is small, minimizing steric hindrance, and is largely absent in biological systems, ensuring that reactions are bioorthogonal – occurring without interfering with native biochemical processes. Furthermore, the azide is energetically poised for reaction, yet kinetically stable in the absence of a specific reaction partner, allowing for its seamless incorporation into a wide array of molecules, from small organic compounds to large biomolecules like proteins and nucleic acids.[2]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential example of a click reaction, involving the [3+2] cycloaddition of an azide with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[1][2] This reaction is characterized by its exceptional reliability, high yields, and tolerance of a wide range of functional groups and reaction conditions, including aqueous environments.[2]

Mechanism of CuAAC

The role of the copper(I) catalyst is paramount in this reaction. It dramatically accelerates the rate of what would otherwise be a very slow thermal cycloaddition. The currently accepted mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner.

CuAAC_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Azide R1-N3 Six_membered_intermediate Six-membered Cu(III) intermediate Azide->Six_membered_intermediate Alkyne R2-C≡CH Cu_Acetylide R2-C≡C-Cu(I) Alkyne->Cu_Acetylide Coordination Cu(I) Cu(I) Catalyst Cu(I)->Cu_Acetylide Cu_Acetylide->Six_membered_intermediate Reaction with Azide Triazole 1,4-Disubstituted 1,2,3-Triazole Six_membered_intermediate->Triazole Reductive Elimination Triazole->Cu(I) Catalyst Regeneration

Caption: Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Quantitative Data for CuAAC Reactions

The efficiency of CuAAC reactions is often high, with yields typically exceeding 90%. The reaction rates are significantly influenced by the choice of copper source, ligand, and solvent.

Alkyne SubstrateAzide SubstrateCatalyst SystemSolventTemperature (°C)TimeYield (%)Reference
PhenylacetyleneBenzyl Azide0.5 mol % [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂Neat25< 5 min>98[3]
1-OctyneBenzyl Azide0.5 mol % [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂Neat251.5 h>98[3]
Propargyl AlcoholBenzyl Azide0.5 mol % [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂Neat251 h>98[3]
PhenylacetylenePhenyl Azide0.5 mol % [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂Neat253 h>98[3]
Experimental Protocol for a Typical CuAAC Reaction

This protocol is a general guideline for the conjugation of an alkyne-modified oligonucleotide with a dye azide.[4]

Materials:

  • Alkyne-modified oligonucleotide

  • Dye azide (e.g., 10 mM in DMSO)

  • Click Chemistry Buffer (1.5x, containing CuSO₄ and a ligand like THPTA)

  • Activator solution (50 mM ascorbic acid in water, freshly prepared)

  • Nuclease-free water

Procedure:

  • Determine Reaction Volume: Based on the amount of oligonucleotide, determine the total reaction volume. For 4-20 nmol of oligonucleotide, a 100 µL reaction volume is recommended.

  • Prepare Reagent Mix: In a microcentrifuge tube, combine the following in order:

    • Nuclease-free water to dissolve the oligonucleotide.

    • Click Chemistry Buffer (67 µL for a 100 µL reaction).

    • Dye azide solution (e.g., 1.5 µL for 10 nmol of oligonucleotide).

    • Activator solution (2 µL for a 100 µL reaction).

  • Incubation: Vortex the reaction mixture and incubate at room temperature for 1-2 hours, or overnight at 4°C.

  • Purification: Precipitate the labeled oligonucleotide using ethanol or acetone, wash the pellet, and resuspend in a suitable buffer. Purification by HPLC is recommended for high-purity applications.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications within living systems, the potential cytotoxicity of the copper catalyst in CuAAC can be a significant drawback.[5] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) circumvents this limitation by employing a strained cyclooctyne that reacts with an azide without the need for a metal catalyst.[] The reaction is driven by the release of ring strain in the cyclooctyne, providing a truly bioorthogonal ligation method.[]

Mechanism of SPAAC

The SPAAC reaction is a concerted [3+2] cycloaddition. The high degree of ring strain in the cyclooctyne significantly lowers the activation energy of the reaction, allowing it to proceed readily at physiological temperatures.

SPAAC_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Azide R1-N3 TS Concerted [3+2] Transition State Azide->TS Cyclooctyne Strained Cyclooctyne (e.g., DBCO, BCN) Cyclooctyne->TS Triazole Triazole Product TS->Triazole

Caption: Simplified mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Data for SPAAC Reactions

The kinetics of SPAAC reactions are highly dependent on the structure of the cyclooctyne. More strained cyclooctynes exhibit faster reaction rates. The following table provides a comparison of second-order rate constants for various cyclooctynes with benzyl azide.

CyclooctyneSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference
Bicyclo[6.1.0]nonyne (BCN)~0.06 - 0.1[7]
Dibenzocyclooctyne (DBCO)~0.6 - 1.0[7]
Dibenzoannulated cyclooctyne (DIBO)~0.3 - 0.7[7]
Biarylazacyclooctynone (BARAC)~1.2 x 10⁻³[8]
[9+1]CPP2.2 x 10⁻³[9]
m[9+1]CPP9.6 x 10⁻³[9]
[11+1]CPP4.5 x 10⁻⁴[9]
Experimental Protocol for a Typical SPAAC Reaction

This protocol provides a general workflow for labeling an azide-modified protein with a DBCO-functionalized fluorescent dye.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-dye conjugate (e.g., 10 mM stock in DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reactants: Dissolve the azide-modified protein in the reaction buffer to the desired concentration. Prepare a working solution of the DBCO-dye.

  • Reaction Incubation: Add the DBCO-dye solution to the protein solution. A 2-10 fold molar excess of the DBCO reagent is typically used. Incubate the reaction at room temperature or 37°C. Reaction times can vary from minutes to hours depending on the concentrations and the specific cyclooctyne used.

  • Monitoring the Reaction (Optional): The progress of the reaction can be monitored by techniques such as UV-Vis spectroscopy (disappearance of the DBCO absorbance around 310 nm) or by analyzing aliquots via SDS-PAGE and fluorescence imaging.

  • Purification: Remove the excess, unreacted DBCO-dye using a suitable method such as size-exclusion chromatography (e.g., a desalting column) or dialysis.

Troubleshooting Common Issues

Even with the reliability of click chemistry, challenges can arise. The following workflow provides a systematic approach to troubleshooting common problems in both CuAAC and SPAAC reactions.

Troubleshooting_Workflow cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low or No Product Yield Catalyst_Issue CuAAC: Inactive Catalyst (Oxidation of Cu(I)) Low_Yield->Catalyst_Issue Is it a CuAAC reaction? Reagent_Issue Impure or Degraded Azide/Alkyne Low_Yield->Reagent_Issue Are reagents pure? Conditions_Issue Suboptimal Conditions (pH, Temp, Solvent) Low_Yield->Conditions_Issue Are conditions optimal? Steric_Hindrance Steric Hindrance Low_Yield->Steric_Hindrance Are reactants bulky? Catalyst_Sol Use fresh catalyst/reducing agent. Use a stabilizing ligand (e.g., THPTA). Degas solvents. Catalyst_Issue->Catalyst_Sol Reagent_Sol Purify starting materials. Use fresh reagents. Reagent_Issue->Reagent_Sol Conditions_Sol Optimize pH, temperature, and solvent. Increase reaction time and/or concentration. Conditions_Issue->Conditions_Sol Steric_Sol Increase temperature. Use a less hindered reactant. Steric_Hindrance->Steric_Sol

Caption: A troubleshooting workflow for common issues in azide-alkyne cycloaddition reactions.

Conclusion

The azide group stands as a cornerstone of click chemistry, enabling the development of powerful and versatile ligation strategies. Its unique combination of stability, small size, and bioorthogonality has made it an indispensable tool for researchers across various scientific disciplines. The Copper(I)-Catalyzed and Strain-Promoted Azide-Alkyne Cycloadditions offer a complementary set of tools for the precise and efficient construction of complex molecules, from novel therapeutic agents to advanced functional materials. A thorough understanding of the underlying mechanisms, reaction kinetics, and experimental parameters, as outlined in this guide, will empower researchers to harness the full potential of the azide group in their pursuit of scientific discovery and innovation.

References

The Pivotal Role of PEG Linkers in PROTAC Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond simple inhibition to induce the targeted degradation of disease-causing proteins. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate proteins implicated in a wide range of pathologies.[1][2][3] A critical and often underestimated component of a PROTAC is the linker, a chemical bridge connecting the target-binding warhead to the E3 ligase-recruiting moiety. Among the diverse array of linker chemistries, polyethylene glycol (PEG) linkers have garnered significant attention for their unique physicochemical properties that profoundly influence a PROTAC's efficacy, selectivity, and pharmacokinetic profile.[1][4][5]

This in-depth technical guide provides a comprehensive overview of the core principles governing the use of PEG linkers in PROTAC synthesis. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to rationally design and synthesize next-generation protein degraders. This guide will delve into the impact of PEG linkers on PROTAC performance, provide detailed experimental protocols for their synthesis and evaluation, and present quantitative data in a clear, comparative format.

Core Principles: The Multifaceted Role of PEG Linkers

The linker in a PROTAC is not a mere passive spacer; it actively contributes to the molecule's overall performance.[1][4] The length, flexibility, and chemical composition of the linker are critical parameters that must be meticulously optimized for each target protein and E3 ligase pairing.[1][5] PEG linkers, composed of repeating ethylene glycol units, offer a unique combination of properties that address several key challenges in PROTAC development.[4]

Improving Physicochemical Properties: A major hurdle in PROTAC design is the often large and lipophilic nature of the resulting molecule, which can lead to poor aqueous solubility and limited cell permeability. The incorporation of hydrophilic PEG chains is a well-established strategy to enhance the solubility of PROTACs, facilitating their handling, formulation, and oral absorption.[4]

Modulating Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes impede passive diffusion across the cell membrane, the inherent flexibility of PEG linkers can be advantageous.[4] PEG linkers can adopt folded conformations, effectively shielding the polar surface area of the PROTAC and presenting a more compact, less polar structure that can more readily traverse the cell membrane.[4] However, excessive PEGylation can have the opposite effect, highlighting the need for empirical optimization.[4]

Facilitating Ternary Complex Formation: The primary function of a PROTAC is to induce the formation of a stable and productive ternary complex between the target protein, the PROTAC itself, and an E3 ubiquitin ligase.[1][4] The length and flexibility of the PEG linker are paramount in achieving the optimal geometry for this complex. A linker that is too short may lead to steric hindrance, preventing the productive interaction of the target protein and the E3 ligase.[6] Conversely, an excessively long and flexible linker might result in an unstable or non-productive complex due to a high entropic penalty upon binding.[4]

Quantitative Data on PEGylated PROTAC Performance

The systematic variation of PEG linker length has been shown to have a profound impact on the degradation efficiency of PROTACs. The following tables summarize key quantitative data from studies on Bromodomain-containing protein 4 (BRD4), a well-characterized epigenetic reader and a prominent target in oncology.[2][7][8][9]

Table 1: Impact of PEG Linker Length on BRD4 Degradation

PROTACLinker CompositionDC50 (nM) [a]Dmax (%) [b]
PROTAC-PEG33 PEG units5585
PROTAC-PEG44 PEG units2095
PROTAC-PEG55 PEG units15>98
PROTAC-PEG66 PEG units3092

Data synthesized from representative studies on BRD4-targeting PROTACs.[1]

[a] DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein.[4] [b] Dmax: The maximum percentage of target protein degradation achieved.[4]

Table 2: Physicochemical and Pharmacokinetic Properties of BRD4-Targeting PROTACs with Varying PEG Linkers

LinkerPermeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PEG32.515
PEG44.225
PEG55.135
PEG63.820

Data synthesized from representative studies.[1]

These data clearly illustrate a structure-activity relationship, with the PEG5 linker demonstrating optimal performance in this particular BRD4-targeting PROTAC series, achieving the lowest DC50, highest Dmax, and most favorable permeability and bioavailability.[1]

Key Signaling Pathways and Experimental Workflows

To visualize the fundamental processes involved in PROTAC action and development, the following diagrams have been generated using the Graphviz DOT language.

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC-Mediated Protein Degradation Pathway

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis PROTAC Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Degradation Degradation Assay (Western Blot) Characterization->Degradation Ubiquitination Ubiquitination Assay Degradation->Ubiquitination Viability Cell Viability Assay (MTT, CellTiter-Glo) Ubiquitination->Viability PK Pharmacokinetics Viability->PK Efficacy Xenograft Models PK->Efficacy

A Typical Workflow for PROTAC Design and Evaluation

BRD4_Signaling BRD4 BRD4 Super_Enhancers Super-Enhancers BRD4->Super_Enhancers localizes to Degradation BRD4 Degradation BRD4->Degradation leads to Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 binds Oncogenes Oncogenes (c-Myc, Bcl-2) Super_Enhancers->Oncogenes activates Transcription Transcription Oncogenes->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation PROTAC_BRD4 BRD4 PROTAC PROTAC_BRD4->BRD4 targets Degradation->Proliferation inhibits

Simplified BRD4 Signaling and PROTAC Intervention

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates Degradation PI3K Degradation PI3K->Degradation leads to PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT activates PROTAC_PI3K PI3K PROTAC PROTAC_PI3K->PI3K targets Degradation->PIP3 inhibits

PI3K/AKT/mTOR Pathway and Potential PROTAC Intervention

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis and evaluation of PROTACs.

Protocol 1: Synthesis of a BRD4-Targeting PROTAC with a PEG Linker

This protocol describes the amide coupling of an amine-functionalized JQ1 derivative with a carboxylic acid-terminated PEG linker pre-conjugated to an E3 ligase ligand (e.g., pomalidomide).

Materials:

  • Amine-functionalized JQ1

  • Pomalidomide-PEGn-COOH (where 'n' is the number of PEG units)

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer for characterization[10]

Procedure:

  • Dissolve the amine-functionalized JQ1 (1 equivalent) and Pomalidomide-PEGn-COOH (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (3 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Add PyBOP (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by reverse-phase HPLC to obtain the desired PROTAC.

  • Characterize the final product by MS and NMR to confirm its identity and purity.[10][11][12][13]

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol details the quantification of target protein degradation in cultured cells following PROTAC treatment.[14][15][16]

Materials:

  • Cultured cells expressing the target protein

  • PROTAC stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (DMSO) for a specified time (e.g., 24 hours).[14]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.[14]

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection and Analysis: Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[4]

Protocol 3: Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.[7][17][18][19][20]

Materials:

  • 96-well opaque-walled plates

  • PROTAC stock solution (in DMSO)

  • Complete cell culture medium

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a suitable density.[19]

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC or vehicle control for the desired duration (e.g., 72 hours).[19]

  • Assay Procedure: Equilibrate the plate to room temperature for 30 minutes. Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.[18]

  • Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a luminometer.[19]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion and Future Perspectives

PEG linkers are indispensable tools in the rational design of potent and effective PROTACs. Their ability to enhance solubility, modulate cell permeability, and facilitate the formation of a productive ternary complex makes them a cornerstone of modern PROTAC development. While the "trial and error" approach to linker optimization has been historically prevalent, a more rational, structure-guided design strategy is emerging. Advances in structural biology, computational modeling, and a deeper understanding of the intricate interplay between the linker, the target protein, and the E3 ligase will undoubtedly pave the way for the development of next-generation PROTACs with superior potency, selectivity, and drug-like properties, ultimately expanding the therapeutic landscape for a multitude of diseases.

References

An In-depth Technical Guide to Heterobifunctional Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Heterobifunctional Linkers

Heterobifunctional linkers are indispensable chemical tools in modern drug development and biomedical research. These reagents possess two distinct reactive functional groups, enabling the covalent and sequential conjugation of two different molecules.[1] This intrinsic asymmetry is crucial for creating precisely defined bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), by minimizing the formation of unwanted homodimers—a common issue with homobifunctional linkers.[1]

The structure of a heterobifunctional linker can be broken down into three key components: two orthogonal reactive moieties and a spacer arm that connects them. The choice of reactive groups dictates the target functional groups on the biomolecules (e.g., primary amines on lysine residues or sulfhydryl groups on cysteine residues), while the spacer arm's length and composition influence the stability, solubility, and pharmacokinetic properties of the final conjugate.[2]

This guide provides a comprehensive overview of heterobifunctional linkers, including their classification, quantitative properties, and detailed experimental protocols for their application.

Classification of Heterobifunctional Linkers

Heterobifunctional linkers are broadly categorized based on the reactivity of their terminal functional groups. This allows for a modular approach to bioconjugation, where the linker is selected based on the available functional groups on the molecules to be conjugated.

Common Reactive Group Combinations:

  • Amine-Reactive and Sulfhydryl-Reactive: This is the most common class, typically featuring an N-hydroxysuccinimide (NHS) ester for reacting with primary amines (lysine residues) and a maleimide group for reacting with sulfhydryl groups (cysteine residues).[1]

  • Carbonyl-Reactive and Sulfhydryl-Reactive: These linkers contain a hydrazide or aminooxy group that reacts with aldehydes or ketones, and a sulfhydryl-reactive group.

  • Amine-Reactive and Photoreactive: These combine an amine-reactive group with a photoreactive group (e.g., aryl azide or diazirine) that becomes reactive upon exposure to UV light, allowing for non-specific conjugation to nearby molecules.[3]

  • Sulfhydryl-Reactive and Photoreactive: Similar to the above, but with a sulfhydryl-reactive group instead of an amine-reactive one.

  • Bioorthogonal Chemistries: "Click chemistry" linkers, such as those with azide and alkyne groups, offer high specificity and reaction efficiency in complex biological environments. Strain-promoted azide-alkyne cycloaddition (SPAAC) is a notable example that does not require a cytotoxic copper catalyst.[]

Data Presentation: Quantitative Properties of Heterobifunctional Linkers

The selection of a heterobifunctional linker is a critical step in the design of a bioconjugate. The following tables summarize key quantitative data to aid in this selection process.

Table 1: Spacer Arm Lengths of Common Heterobifunctional Crosslinkers

CrosslinkerReactive GroupsSpacer Arm Length (Å)Reference(s)
SMCC NHS ester, Maleimide8.3[5][]
Sulfo-SMCC Sulfo-NHS ester, Maleimide8.3[7]
BMPS NHS ester, Maleimide6.9
GMBS NHS ester, Maleimide7.4
EMCS NHS ester, Maleimide9.4
LC-SPDP NHS ester, Pyridyldithiol15.7
DSS NHS ester, NHS ester11.4[2]
BS3 Sulfo-NHS ester, Sulfo-NHS ester11.4
DSG NHS ester, NHS ester7.7
DSSO NHS ester, NHS ester (MS-cleavable)10.1[8]
DSBU NHS ester, NHS ester (MS-cleavable)12.5[8]

Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy

PEG LengthADC ModelKey ParameterResultReference(s)
No PEG Non-targeting MMAE ADCClearanceRapid[9]
PEG2 Non-targeting MMAE ADCClearanceHigh[10]
PEG4 Non-targeting MMAE ADCClearanceFaster than longer PEGs[9]
PEG8 Non-targeting MMAE ADCClearanceStabilized, approaching naked antibody[10]
PEG12 Non-targeting MMAE ADCClearanceStabilized, approaching naked antibody[10]
PEG24 Non-targeting MMAE ADCClearanceStabilized, approaching naked antibody[10]
No PEG DAR8 ADCIn vivo EfficacyRapid tumor breakthrough[10]
PEG8 DAR8 ADCIn vivo EfficacyRescued efficacy, stable weight[10]
PEG12 DAR8 ADCIn vivo EfficacyRescued efficacy, stable weight[10]
PEG24 DAR8 ADCIn vivo EfficacyRescued efficacy, stable weight[10]

Table 3: Comparative Plasma Stability of ADC Linkers

Linker TypeLinker ExamplePayloadPlasma Half-life (t½)Reference(s)
Acid-cleavable (Hydrazone) Phenylketone-derived-~2 days (human & mouse plasma)[11]
Acid-cleavable (Carbonate) In Sacituzumab govitecanSN-3836 hours[11]
Acid-cleavable (Silyl ether) Novel silyl ether linkerMMAE> 7 days (human plasma)[11]
Enzyme-cleavable (Dipeptide) Val-CitMMAE~230 days (human plasma), 80 hours (mouse plasma)[3]
Enzyme-cleavable (Dipeptide) Phe-LysMMAE~30 days (human plasma), 12.5 hours (mouse plasma)[3]
Enzyme-cleavable (Sulfatase) Sulfatase-cleavable linker-> 7 days (mouse plasma)[11]
Non-cleavable ThioetherDM1Generally high stability, longer half-life than cleavable linkers[12]

Table 4: Comparative Reaction Kinetics of Common Bioconjugation Chemistries

Reaction ChemistryTarget Functional GroupsTypical Reaction TimepH OptimumKey CharacteristicsReference(s)
NHS Ester-Amine Primary amines (-NH₂)30-60 minutes7.0-9.0Forms stable amide bond; can react with multiple lysines leading to heterogeneity.[13]
Maleimide-Thiol Sulfhydryls (-SH)Minutes to a few hours6.5-7.5Highly selective for thiols; thioether bond can be reversible in vivo.[13]
CuAAC Click Chemistry Azides (-N₃) and Terminal Alkynes30-60 minutesWide range (4-11)High efficiency and specificity; requires copper catalyst which can be cytotoxic.[13]
SPAAC Click Chemistry Azides (-N₃) and Strained AlkynesUnder 1 hourWide range (4-11)Bioorthogonal and copper-free; ideal for in vivo applications.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments involving heterobifunctional linkers.

Protocol 1: Two-Step Protein Conjugation using SMCC (NHS-Maleimide) Linker[5][14][15]

Objective: To conjugate an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing protein (Protein-SH).

Materials:

  • Protein-NH₂

  • Protein-SH

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Anhydrous DMSO or DMF

  • Conjugation Buffer A: Amine-free buffer, e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-8.0

  • Conjugation Buffer B: Sulfhydryl-free buffer, e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, 10 mM EDTA, pH 6.5-7.5

  • Reducing agent (optional, for generating free sulfhydryls): TCEP (Tris(2-carboxyethyl)phosphine)

  • Desalting column

Procedure:

Step 1: Maleimide-Activation of Protein-NH₂

  • Prepare Protein-NH₂ at a concentration of 1-10 mg/mL in Conjugation Buffer A.

  • Immediately before use, prepare a 10-20 mM stock solution of SMCC in anhydrous DMSO or DMF.[]

  • Add a 10- to 50-fold molar excess of the SMCC stock solution to the Protein-NH₂ solution. The final concentration of the organic solvent should be kept below 10% to prevent protein denaturation.

  • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

  • Remove the unreacted SMCC using a desalting column equilibrated with Conjugation Buffer B.

Step 2: Conjugation of Maleimide-Activated Protein-NH₂ to Protein-SH

  • If Protein-SH does not have free sulfhydryl groups, reduce disulfide bonds using a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove the TCEP using a desalting column equilibrated with Conjugation Buffer B.

  • Immediately mix the maleimide-activated Protein-NH₂ with the Protein-SH in a molar ratio optimized for the desired final product.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • To quench the reaction, add a solution of a thiol-containing compound like cysteine or 2-mercaptoethanol to a final concentration of 1-10 mM.

  • Purify the final conjugate using size-exclusion chromatography (SEC) or other appropriate purification methods to remove unreacted proteins and reagents.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioconjugation[1][16]

Objective: To conjugate an azide-functionalized molecule to a cyclooctyne-containing molecule.

Materials:

  • Azide-functionalized molecule (e.g., protein, oligonucleotide)

  • Cyclooctyne-functionalized molecule (e.g., DBCO-NHS ester for protein labeling)

  • Reaction Buffer: PBS or other suitable biological buffer, pH 7.4

Procedure:

Step 1: Functionalization of Molecules (if necessary)

  • If your molecules of interest do not already contain azide or cyclooctyne groups, they must be introduced using appropriate reagents. For example, a protein can be functionalized with a DBCO group by reacting it with DBCO-NHS ester.

Step 2: SPAAC Reaction

  • Dissolve the azide-functionalized molecule and the cyclooctyne-functionalized molecule in the Reaction Buffer.

  • Mix the two solutions. The molar ratio of the reactants should be optimized, but a 1:1 to 1:5 ratio of cyclooctyne to azide is a good starting point.

  • Incubate the reaction mixture at room temperature. Reaction times can vary from 1 to 24 hours depending on the specific cyclooctyne used and the concentration of the reactants.

  • Monitor the progress of the reaction using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).

  • Purify the final conjugate using a suitable method such as SEC or affinity chromatography to remove unreacted starting materials.

Protocol 3: Purification of Antibody-Drug Conjugates (ADCs) using Hydrophobic Interaction Chromatography (HIC)[2][17]

Objective: To separate and purify ADCs with different drug-to-antibody ratios (DAR).

Materials:

  • ADC sample

  • HIC column (e.g., Butyl or Phenyl)

  • HPLC system

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with 20% isopropanol)

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Dilute the ADC sample in Mobile Phase A.

  • Inject the diluted ADC sample onto the column.

  • Elute the bound ADCs using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30-60 minutes).

  • Monitor the elution profile at 280 nm. Different DAR species will elute at different salt concentrations, with higher DAR species being more hydrophobic and eluting later.

  • Collect fractions corresponding to the desired DAR species.

  • Analyze the collected fractions using analytical techniques such as UV-Vis spectroscopy, mass spectrometry, or analytical HIC to confirm the DAR and purity.[14]

Protocol 4: Analysis of Bioconjugates by MALDI-TOF Mass Spectrometry

Objective: To determine the molecular weight of a bioconjugate and assess the success of the conjugation reaction.

Materials:

  • Purified bioconjugate sample

  • MALDI-TOF mass spectrometer

  • MALDI target plate

  • Matrix solution (e.g., sinapinic acid in acetonitrile/water with 0.1% TFA)

Procedure:

  • Desalt the bioconjugate sample if necessary.

  • Mix the bioconjugate sample with the matrix solution in a 1:1 to 1:10 ratio (sample:matrix).

  • Spot 1-2 µL of the mixture onto the MALDI target plate and allow it to air dry (co-crystallize).

  • Insert the target plate into the MALDI-TOF mass spectrometer.

  • Acquire the mass spectrum in the appropriate mass range for the expected bioconjugate.

  • Analyze the spectrum to determine the molecular weight of the bioconjugate. The presence of a peak corresponding to the expected mass confirms a successful conjugation. The presence of peaks corresponding to the starting materials indicates an incomplete reaction.

Mandatory Visualizations

Signaling Pathway Diagram

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binding Dimerization Dimerization EGFR->Dimerization Activation ADC EGFR-Targeting ADC ADC->EGFR Binding Lysosome Lysosome ADC->Lysosome Internalization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation RAS RAS Autophosphorylation->RAS PI3K PI3K Autophosphorylation->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Payload Payload Lysosome->Payload Payload Release Apoptosis Apoptosis Payload->Apoptosis Induces

Caption: EGFR signaling pathway and its targeting by an antibody-drug conjugate (ADC).

Experimental Workflow Diagram

PROTAC_Screening_Workflow cluster_synthesis PROTAC Synthesis cluster_screening High-Throughput Screening cluster_validation Hit Validation Library_Design PROTAC Library Design (Varying Linkers, E3 Ligands) Synthesis High-Throughput Synthesis Library_Design->Synthesis Purification_QC Purification and QC (LC-MS, NMR) Synthesis->Purification_QC Compound_Treatment Treat Cells with PROTAC Library Purification_QC->Compound_Treatment Cell_Culture Culture Target Cell Line Cell_Culture->Compound_Treatment Protein_Degradation_Assay Measure Target Protein Degradation (e.g., Western Blot, HiBiT) Compound_Treatment->Protein_Degradation_Assay DC50_Dmax Determine DC50 and Dmax Protein_Degradation_Assay->DC50_Dmax Identify Hits Degradation_Kinetics Measure Degradation Kinetics DC50_Dmax->Degradation_Kinetics Selectivity_Profiling Proteomics-based Selectivity Profiling Degradation_Kinetics->Selectivity_Profiling Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization

Caption: High-throughput screening workflow for PROTAC discovery.[15][16]

Logical Relationship Diagram

ADC_Development_Workflow Target_Selection Target Antigen Selection Antibody_Development Monoclonal Antibody Development & Production Target_Selection->Antibody_Development Conjugation Antibody-Linker-Payload Conjugation Antibody_Development->Conjugation Linker_Payload_Synthesis Linker & Payload Synthesis Linker_Payload_Synthesis->Conjugation Purification Purification of ADC (e.g., HIC, SEC) Conjugation->Purification Characterization Analytical Characterization (DAR, Purity, Stability) Purification->Characterization In_Vitro_Testing In Vitro Efficacy & Cytotoxicity Assays Characterization->In_Vitro_Testing In_Vivo_Testing In Vivo Efficacy & Toxicology Studies In_Vitro_Testing->In_Vivo_Testing Clinical_Development Clinical Development In_Vivo_Testing->Clinical_Development

Caption: General workflow for the development of an antibody-drug conjugate (ADC).[17][18][19]

References

The Strategic Application of Azido-PEG1-C1-Boc in Proteolysis Targeting Chimeras (PROTACs): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Azido-PEG1-C1-Boc, a heterobifunctional linker, and its critical role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. The linker component is a key determinant of a PROTAC's efficacy, influencing its stability, solubility, and ability to induce the degradation of the target protein.

Core Concepts: The Molecular Profile of this compound

This compound is a short-chain polyethylene glycol (PEG) linker that is functionalized with an azide group at one end and a Boc-protected amine at the other. This specific arrangement of functional groups makes it a versatile tool for the modular and efficient synthesis of PROTACs.

PropertyValueReference
Molecular Weight 201.22 g/mol [1]
Molecular Formula C₈H₁₅N₃O₃[1]
CAS Number 1820717-35-8[1]
Appearance Colorless to light yellow oil
Solubility Soluble in DMSO, DMF, DCM
Storage Conditions -20°C for long-term storage[1]

The Role of this compound in PROTAC Synthesis

The synthesis of a PROTAC molecule involves the conjugation of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. This compound serves as this crucial linker, and its dual functionality allows for a stepwise and controlled assembly of the final PROTAC molecule.

The synthetic strategy typically involves the following key steps:

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the amine is removed under acidic conditions to reveal a reactive primary amine.

  • Ligand Conjugation: The newly exposed amine is then coupled to either the POI ligand or the E3 ligase ligand, typically through an amide bond formation.

  • Click Chemistry: The azide group on the other end of the linker is then used to attach the second ligand (either the POI or E3 ligase ligand) via a highly efficient and specific "click" reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).

This modular approach allows for the rapid synthesis of a library of PROTACs with varying linkers and ligands, which is essential for optimizing the degradation of the target protein.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The following diagram illustrates this key signaling pathway.

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following are detailed, representative protocols for the key experimental steps involved in the synthesis and evaluation of a PROTAC using this compound.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free amine, which is then ready for conjugation.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an equal volume of TFA to the solution while stirring.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • The resulting TFA salt of the deprotected amine can be used directly in the next step or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.

Protocol 2: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between an azide-functionalized linker and an alkyne-functionalized ligand.

Materials:

  • Azide-functionalized intermediate (from Protocol 1, conjugated to one of the ligands)

  • Alkyne-functionalized ligand (POI or E3 ligase ligand)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethyl sulfoxide (DMSO) or a mixture of t-BuOH/H₂O

Procedure:

  • Dissolve the azide-functionalized intermediate (1.0 equivalent) and the alkyne-functionalized ligand (1.0-1.2 equivalents) in a suitable solvent (e.g., DMSO).

  • Prepare a fresh solution of sodium ascorbate (5 equivalents) in water.

  • Prepare a solution of CuSO₄ (0.1 equivalents) and THPTA (0.5 equivalents) in water.

  • Add the CuSO₄/THPTA solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture can be purified by preparative HPLC to yield the final PROTAC molecule.

CuAAC_Workflow cluster_synthesis CuAAC Reaction Workflow Start Azide-Linker-Ligand1 + Alkyne-Ligand2 Reagents Add CuSO4/THPTA and Sodium Ascorbate Start->Reagents Reaction Stir at RT (1-4 hours) Reagents->Reaction Monitoring Monitor by LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Purification Purify by HPLC Monitoring->Purification Complete Product Final PROTAC Purification->Product

A typical workflow for CuAAC-mediated PROTAC synthesis.
Protocol 3: Western Blot for Target Protein Degradation

This is a standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.

Materials:

  • Cultured cells

  • PROTAC of interest

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (and a DMSO vehicle control) for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Prepare samples for SDS-PAGE by adding sample buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

Conclusion

This compound is a valuable and versatile tool in the development of PROTACs. Its well-defined structure and dual functionality enable a modular and efficient synthetic approach, facilitating the rapid optimization of PROTAC candidates. The protocols and conceptual frameworks provided in this guide are intended to support researchers in the design, synthesis, and evaluation of novel protein degraders, ultimately accelerating the development of new therapeutics for a wide range of diseases.

References

Stability of Boc-Protected PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the synthesis of complex biomolecules, particularly in the functionalization of polyethylene glycol (PEG) linkers used in drug delivery systems like antibody-drug conjugates (ADCs) and PROteolysis Targeting Chimeras (PROTACs). The stability of the Boc-protected PEG linker is a critical parameter that dictates the efficiency of multi-step synthetic strategies and the overall purity of the final conjugate. This technical guide provides a comprehensive overview of the stability of Boc-protected PEG linkers under various chemical and biological conditions, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key concepts.

Introduction: The Role of Boc-Protected PEG Linkers in Bioconjugation

Polyethylene glycol (PEG) linkers are widely employed in drug development to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1][] The tert-butyloxycarbonyl (Boc) group serves as a temporary shield for primary or secondary amines on these PEG linkers, preventing their reaction during synthetic modifications at other sites of the molecule.[3][4] Its key characteristic is its lability under acidic conditions, which allows for the controlled deprotection and subsequent conjugation of the amine group.[5][6] This orthogonality is fundamental to the stepwise assembly of complex bioconjugates.[3]

Heterobifunctional PEG linkers, featuring a Boc-protected amine at one terminus and a different reactive group (e.g., NHS ester, maleimide) at the other, are instrumental in modern bioconjugation strategies.[3] The stability of the Boc protecting group under various conditions is paramount to the success of these synthetic routes.

Chemical Stability of Boc-Protected PEG Linkers

The stability of the Boc protecting group is highly dependent on the chemical environment, particularly the pH. It is generally stable to basic and nucleophilic conditions but is readily cleaved by acids.[3]

Stability in Acidic Conditions

The cleavage of the Boc group is an acid-catalyzed process that proceeds via the formation of a stable tert-butyl cation.[4] The rate of this cleavage is dependent on the strength of the acid, its concentration, the solvent, and the temperature.

Table 1: Comparative Analysis of Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTemperature (°C)TimePurity/Yield (%)Reference(s)
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)0 - Room Temp0.5 - 2 hours>95[3]
Hydrochloric Acid (HCl)4M1,4-DioxaneRoom Temp0.5 - 4 hoursHigh[3]
Anhydrous HF--01 hour-[]
TFMSA-----[]
TMSOTf-----[]

Note: Purity and yield can be substrate-dependent. The data presented are representative.

The kinetics of HCl-catalyzed deprotection of a Boc-protected amine have been shown to exhibit a second-order dependence on the HCl concentration.[8] In contrast, deprotection with trifluoroacetic acid can show an inverse kinetic dependence upon the trifluoroacetate concentration.[8]

Stability in Neutral and Basic Conditions

The Boc protecting group is notably stable under neutral and basic conditions, a key feature that allows for orthogonal protection strategies with base-labile protecting groups like Fmoc.[3][4] The carbamate linkage of the Boc group is generally more stable to hydrolysis than esters.[1] Preliminary studies on carbamate-based structures have shown them to be hydrolytically stable in the pH range of 2-12.[5]

While specific long-term kinetic data for the hydrolysis of Boc-protected PEG linkers at physiological pH (7.4) is not extensively available in the literature, the general consensus is that the Boc group is sufficiently stable for most applications in bioconjugation and drug delivery that do not involve prolonged exposure to acidic environments.

Thermal Stability

The thermal stability of the Boc protecting group is an important consideration, especially during synthesis and storage. While specific degradation studies on Boc-protected PEG linkers are not abundant, it is known that the Boc group can be removed by a combination of heat and milder acids.[9] For storage, it is recommended to keep Boc-protected PEG reagents at low temperatures (-5°C or -20°C) in a dry and dark environment to ensure long-term stability.[10]

Enzymatic Stability of Boc-Protected PEG Linkers

The enzymatic stability of linkers is a critical factor in the design of drug conjugates intended for in vivo applications. The carbamate bond of the Boc group can be a target for certain enzymes.

PU biodegradation can be facilitated by esterases and proteases that can hydrolyze carbamates.[11] However, the steric hindrance of the tert-butyl group in the Boc moiety can confer a degree of resistance to enzymatic cleavage compared to other carbamates.[12] In fact, some studies have utilized enzymes to cleave tert-butyl esters while leaving the Boc protecting group intact, indicating the relative stability of the Boc group to certain esterases and lipases.[6]

The enzymatic degradation of the PEG chain itself is also a consideration, although higher molecular weight PEGs are generally less susceptible to enzymatic degradation.[10]

Experimental Protocols

Detailed and optimized experimental protocols are crucial for reproducible results in the synthesis and application of Boc-protected PEG linkers.

Protocol for Boc Protection of an Amino-PEG Linker

This protocol describes a general procedure for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

  • Amino-PEG linker

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or argon supply (optional)

Procedure:

  • Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask.

  • Add DIPEA (typically 2-3 equivalents relative to the amine).

  • Add (Boc)₂O (typically 1.1-1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 3-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the Boc-protected PEG linker.

  • Characterize the product by NMR and MS to confirm its identity and purity.[3]

Protocol for Boc Deprotection of a PEG Linker

This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the free amine.

Materials:

  • Boc-protected PEG linker

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS) (optional scavenger)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).

  • If the substrate is sensitive to the tert-butyl cation by-product, add a scavenger such as TIS (2.5-5% v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporation with toluene can help remove residual TFA.

  • The resulting TFA salt of the deprotected amine can often be used directly in the next synthetic step or be neutralized with a mild base.[3]

Protocol for Assessing the Stability of Boc-Protected PEG Linkers

This protocol provides a framework for quantifying the stability of a Boc-protected PEG linker under specific pH and temperature conditions.

Materials:

  • Boc-protected PEG linker

  • Aqueous buffers of desired pH (e.g., pH 4, 7.4, 9)

  • Acetonitrile or other suitable organic co-solvent

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • Temperature-controlled incubator or water bath

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the Boc-protected PEG linker in a suitable solvent (e.g., acetonitrile).

  • Incubation:

    • In separate vials, dilute the stock solution with the desired aqueous buffer to a final known concentration.

    • Incubate the vials at a constant temperature (e.g., 25°C, 37°C, 50°C).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours, and weekly for long-term studies), withdraw an aliquot from each vial.

    • Quench any reaction if necessary (e.g., by neutralizing an acidic sample).

    • Immediately analyze the aliquot by HPLC.

  • Data Analysis:

    • Quantify the peak area of the intact Boc-protected PEG linker at each time point.

    • Plot the percentage of the remaining intact linker against time.

    • From this data, the rate of degradation and the half-life (t₁/₂) of the linker under the tested conditions can be calculated.

Visualizations

Chemical Structures and Reactions

G cluster_protection Boc Protection cluster_deprotection Boc Deprotection Amino_PEG H₂N-PEG-X Protected_PEG Boc-HN-PEG-X Amino_PEG->Protected_PEG +(Boc)₂O, Base Boc2O (Boc)₂O Base Base (e.g., DIPEA) Protected_PEG2 Boc-HN-PEG-X Deprotected_PEG H₃N⁺-PEG-X Protected_PEG2->Deprotected_PEG + Acid Acid Acid (e.g., TFA)

Caption: Boc protection and deprotection of an amino-PEG linker.

Experimental Workflow for Stability Assessment

G A Prepare Stock Solution of Boc-PEG Linker B Dilute in Buffers (e.g., pH 4, 7.4, 9) A->B C Incubate at Constant Temperature (e.g., 37°C) B->C D Withdraw Aliquots at Time Points C->D E HPLC Analysis D->E F Quantify Peak Area of Intact Linker E->F G Plot % Remaining vs. Time & Calculate Half-life F->G

Caption: Workflow for assessing the stability of Boc-protected PEG linkers.

Conclusion

The stability of Boc-protected PEG linkers is a critical consideration for their successful application in the synthesis of complex bioconjugates. The Boc group offers excellent stability under basic and nucleophilic conditions, providing crucial orthogonality for multi-step synthetic strategies. Its lability to acidic conditions allows for controlled deprotection. For applications requiring stability at physiological pH, the Boc group is generally considered robust. However, researchers must be mindful of the potential for enzymatic degradation in vivo and should consider the specific enzymatic milieu the conjugate will be exposed to. The protocols and data presented in this guide provide a framework for the rational design and implementation of Boc-protected PEG linkers in drug development and other biomedical applications.

References

Methodological & Application

Application Notes and Protocols for Bioconjugation using Azido-PEG1-C1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG1-C1-Boc is a versatile heterobifunctional linker widely employed in bioconjugation and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). This linker features three key chemical motifs: an azide group for click chemistry, a single polyethylene glycol (PEG) unit to enhance solubility and provide spacing, and a Boc-protected amine for sequential conjugation.[1][2] The azide moiety allows for highly efficient and specific ligation to alkyne-containing molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[3][4][] The Boc-protected amine provides an orthogonal handle that can be deprotected under acidic conditions to reveal a primary amine, which can then be conjugated to another molecule of interest, such as a protein ligand or a payload. This sequential approach allows for the precise assembly of complex biomolecular conjugates.

These application notes provide a detailed protocol for a two-step bioconjugation strategy involving the deprotection of the Boc group on this compound, followed by the conjugation of the resulting amine to a molecule of interest and a subsequent CuAAC reaction with an alkyne-modified biomolecule.

Principle of the Method

The bioconjugation strategy using this compound is a two-stage process. The first stage involves the removal of the tert-butyloxycarbonyl (Boc) protecting group from the primary amine. This is typically achieved under acidic conditions using trifluoroacetic acid (TFA). The second stage is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. In this step, the azide group of the linker reacts with a terminal alkyne on a target molecule to form a stable triazole linkage. This reaction is highly specific and proceeds with high efficiency in aqueous buffers, making it ideal for bioconjugation applications.[3][6]

Materials and Reagents

Reagent/MaterialSupplierCatalog Number
This compoundMedChemExpressHY-140792
Alkyne-modified Biomolecule (e.g., Protein)Various-
Dichloromethane (DCM), anhydrousSigma-Aldrich270997
Trifluoroacetic acid (TFA)Sigma-AldrichT6508
Diethyl ether, coldSigma-Aldrich309966
Copper(II) sulfate (CuSO₄)Sigma-Aldrich451657
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)Sigma-Aldrich762342
Sodium AscorbateSigma-AldrichA4034
Phosphate-buffered saline (PBS), pH 7.4Thermo Fisher10010023
Amicon® Ultra Centrifugal FiltersMilliporeSigmaUFC801024

Experimental Protocols

Part 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield Azido-PEG1-C1-amine.

Reaction Conditions for Boc Deprotection

ParameterValue
SolventDichloromethane (DCM)
Deprotecting AgentTrifluoroacetic acid (TFA)
TFA Concentration25-50% (v/v) in DCM
TemperatureRoom Temperature (20-25°C)
Reaction Time30 - 120 minutes
WorkupPrecipitation with cold diethyl ether

Step-by-Step Procedure:

  • Dissolution: Dissolve this compound in anhydrous DCM in a round-bottom flask. A concentration of 0.1 to 0.5 M is recommended.

  • Addition of TFA: To the solution, add an equal volume of TFA (for a 50% TFA/DCM solution) at room temperature with stirring.

  • Reaction: Allow the reaction to proceed for 30-120 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Precipitation: Add cold diethyl ether to the residue to precipitate the amine salt.

  • Isolation: Isolate the product by centrifugation or filtration and wash the pellet with cold diethyl ether.

  • Drying: Dry the resulting Azido-PEG1-C1-amine trifluoroacetate salt under vacuum. The product can be used in the next step without further purification.

Part 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the deprotected and activated linker to an alkyne-modified biomolecule.

Reagent Concentrations for CuAAC Reaction

ReagentStock ConcentrationFinal Concentration in Reaction
Alkyne-modified Biomolecule1-10 mg/mL25-100 µM
Azido-PEG1-C1-amine10 mM in DMSO0.25-1 mM (5-10 fold excess)
CuSO₄20 mM in H₂O50-100 µM
THPTA50 mM in H₂O250-500 µM (5x excess to Cu)
Sodium Ascorbate100 mM in H₂O2.5-5 mM

Step-by-Step Procedure:

  • Prepare Biomolecule Solution: In a microcentrifuge tube, prepare a solution of the alkyne-modified biomolecule in PBS (pH 7.4).

  • Add Azide Linker: Add the Azido-PEG1-C1-amine (dissolved in DMSO) to the biomolecule solution.

  • Prepare Catalyst Premix: In a separate tube, prepare a premix of CuSO₄ and THPTA. Add the required volume of THPTA to the CuSO₄ solution and vortex briefly.

  • Add Catalyst Premix: Add the CuSO₄/THPTA premix to the reaction mixture containing the biomolecule and azide linker.

  • Initiate Reaction: Add freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. Gentle mixing on a rotator is recommended.

  • Purification: Purify the bioconjugate to remove excess reagents and catalyst. For proteins, this can be achieved using centrifugal filters with an appropriate molecular weight cutoff (MWCO), dialysis, or size-exclusion chromatography.

Visualizations

experimental_workflow cluster_deprotection Part 1: Boc Deprotection cluster_conjugation Part 2: CuAAC Bioconjugation start This compound in DCM add_tfa Add TFA (25-50%) start->add_tfa react_dep React at RT (30-120 min) add_tfa->react_dep evap Evaporate Solvent react_dep->evap precipitate Precipitate with cold Ether evap->precipitate isolate_dep Isolate & Dry Azido-PEG1-C1-amine precipitate->isolate_dep alkyne Alkyne-Biomolecule in PBS isolate_dep->alkyne add_azide Add Deprotected Azido-Linker alkyne->add_azide add_premix Add CuSO4/THPTA Premix add_azide->add_premix add_asc Add Sodium Ascorbate add_premix->add_asc react_conj Incubate at RT (1-4 hours) add_asc->react_conj purify Purify Conjugate (e.g., MWCO) react_conj->purify logical_relationship cluster_linker This compound Linker cluster_reaction Bioconjugation Scheme azide Azide (-N3) peg PEG1 Spacer azide->peg conjugate Final Bioconjugate (e.g., PROTAC) azide->conjugate CuAAC Click Reaction boc_amine Boc-Protected Amine peg->boc_amine mol_b Molecule B (e.g., E3 Ligase Ligand) boc_amine->mol_b Boc Deprotection & Amide Bond Formation mol_a Molecule A (e.g., Target Binder) alkyne_mod Alkyne Modification mol_a->alkyne_mod alkyne_mod->conjugate

References

Application Notes and Protocols for Step-by-Step PROTAC Synthesis using Azido-PEG1-C1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] This technology offers a paradigm shift from traditional occupancy-based inhibition to an event-driven, catalytic mechanism, enabling the targeting of proteins previously considered "undruggable".[2] A PROTAC molecule is comprised of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[3]

The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[1] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility and cell permeability.[4] This application note provides a detailed, step-by-step protocol for the synthesis of a PROTAC utilizing the versatile linker, Azido-PEG1-C1-Boc. This linker facilitates a modular approach to PROTAC assembly via "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a highly efficient and bioorthogonal ligation strategy.[5][6]

Principle of the Synthesis

The synthesis of a PROTAC using this compound is a multi-step process that involves the sequential modification of the POI and E3 ligase ligands, followed by their conjugation using the bifunctional linker. The overall strategy is as follows:

  • Functionalization of Ligands: The POI ligand is modified to contain a terminal alkyne group, while the E3 ligase ligand is functionalized with a reactive group suitable for amide bond formation (e.g., a carboxylic acid).

  • Linker-E3 Ligase Conjugation: The this compound linker is first deprotected to reveal a free amine, which is then coupled to the carboxylic acid of the E3 ligase ligand via an amide bond.

  • PROTAC Assembly via Click Chemistry: The azide-functionalized Linker-E3 ligase intermediate is then "clicked" to the alkyne-modified POI ligand using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to yield the final PROTAC.[7]

  • Purification and Characterization: The final PROTAC is purified using chromatographic techniques and its identity and purity are confirmed by analytical methods such as LC-MS and NMR.[]

Experimental Protocols

Materials and Reagents
  • This compound

  • Alkyne-modified Protein of Interest (POI) Ligand

  • Carboxylic acid-functionalized E3 Ligase Ligand (e.g., Pomalidomide derivative)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvents for purification (e.g., acetonitrile, water, methanol)

  • Deuterated solvents for NMR (e.g., DMSO-d₆)

Step 1: Boc Deprotection of this compound

This step removes the tert-butoxycarbonyl (Boc) protecting group to yield the free amine of the linker.

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (10-20 eq, often as a 20-50% solution in DCM) to the stirred solution.[9]

  • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting crude amine salt is typically used directly in the next step without further purification.[2]

Parameter Value Reference
Reagents This compound, TFA, DCM[9]
Stoichiometry 1:10-20 (Linker:TFA)[9]
Temperature 0 °C to Room Temperature[9]
Reaction Time 30-60 minutes[9]
Typical Yield >95% (crude)[9]

Table 1: Representative Reaction Conditions for Boc Deprotection.

Step 2: Amide Coupling of Deprotected Linker and E3 Ligase Ligand

This step forms an amide bond between the deprotected linker and a carboxylic acid-functionalized E3 ligase ligand.

  • Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • To this solution, add HATU (1.2 eq) and DIPEA (3.0 eq).[2] Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add the crude deprotected Azido-PEG1-C1-amine salt from Step 1 (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent such as ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product, Azido-PEG1-C1-E3 Ligase Ligand, is purified by flash column chromatography.

Parameter Value Reference
Reagents Deprotected Linker, E3 Ligand-COOH, HATU, DIPEA, DMF[2]
Stoichiometry 1.1:1:1.2:3 (Linker:E3 Ligand:HATU:DIPEA)[2]
Temperature Room Temperature[2]
Reaction Time 12-16 hours[2]
Typical Yield 60-80%General estimate

Table 2: Representative Reaction Conditions for Amide Coupling.

Step 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is the final "click" reaction to assemble the PROTAC.

  • Dissolve the Azido-PEG1-C1-E3 Ligase Ligand intermediate (1.0 eq) and the alkyne-modified POI ligand (1.0-1.2 eq) in a suitable solvent system, such as a mixture of DMSO and water.

  • Prepare a stock solution of the copper catalyst by pre-mixing CuSO₄·5H₂O (0.1-0.2 eq) and a copper-chelating ligand like THPTA (0.5-1.0 eq) in water.

  • Add the copper catalyst solution to the reaction mixture.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (1.0-2.0 eq) in water.

  • Stir the reaction at room temperature for 2-12 hours. The reaction is often complete within a few hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the crude PROTAC is purified by preparative reverse-phase HPLC.

Parameter Value Reference
Reagents Azide-Linker-E3, Alkyne-POI, CuSO₄·5H₂O, Sodium Ascorbate, THPTA[7]
Stoichiometry 1:1.1:0.1:1:0.5 (Azide:Alkyne:CuSO₄:Ascorbate:THPTA)General estimate
Temperature Room Temperature[7]
Reaction Time 2-12 hoursGeneral estimate
Typical Yield 50-90%[5]

Table 3: Representative Reaction Conditions for CuAAC.

Step 4: Characterization of the Final PROTAC

The purified PROTAC should be characterized to confirm its identity and purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and assess the purity of the final compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the PROTAC. The formation of the triazole ring can be confirmed by characteristic proton and carbon signals.[2]

Visualizations

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Boc Deprotection cluster_step2 Step 2: Amide Coupling cluster_step3 Step 3: CuAAC Click Chemistry cluster_step4 Step 4: Purification & Characterization A This compound B Deprotected Linker-Amine A->B TFA, DCM D Azide-Linker-E3 Ligase B->D C E3 Ligase Ligand-COOH C->D HATU, DIPEA, DMF F Final PROTAC D->F E Alkyne-POI Ligand E->F CuSO4, NaAsc, THPTA G Purified PROTAC F->G HPLC H Characterized PROTAC G->H LC-MS, NMR

Caption: A typical workflow for the synthesis of a PROTAC using this compound.

PROTAC_MoA cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

References

Application Notes and Protocols for Click Chemistry Reactions with Azido-PEG1-C1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Azido-PEG1-C1-Boc in click chemistry reactions, a cornerstone of modern bioconjugation and drug development. The protocols detailed herein are designed to be accessible and reproducible for researchers in various fields, including targeted therapy, diagnostics, and proteomics.

Introduction to this compound and Click Chemistry

This compound is a versatile heterobifunctional linker that incorporates a short polyethylene glycol (PEG) spacer, an azide group for click chemistry, and a Boc-protected amine. The PEG linker enhances the solubility and pharmacokinetic properties of the resulting conjugates.[1][2][3] Click chemistry, a term coined by K.B. Sharpless, refers to a class of reactions that are rapid, high-yielding, and bioorthogonal, meaning they do not interfere with biological processes.[4][5] The two primary forms of click chemistry relevant to this reagent are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[][7]

Applications at a Glance:

  • Antibody-Drug Conjugates (ADCs): Site-specific conjugation of potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[1][8]

  • PROTACs (Proteolysis Targeting Chimeras): Synthesis of molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[9]

  • Biomolecule Labeling: Attachment of fluorescent dyes, biotin, or other reporter molecules to proteins, nucleic acids, or other biomolecules for imaging and diagnostic applications.[10]

  • Surface Modification: Functionalization of nanoparticles and other materials to improve biocompatibility and for targeted delivery.[11]

Key Click Chemistry Reactions for this compound

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regiospecific reaction between an azide and a terminal alkyne, catalyzed by a copper(I) species.[5] This reaction is widely used due to its reliability and the stability of the resulting triazole linkage.

General Reaction Scheme:

CuAAC_Reaction Azido_PEG1_C1_Boc This compound Catalyst Cu(I) Catalyst (e.g., CuSO4 + Na Ascorbate) Alkyne_Molecule Alkyne-functionalized Molecule (e.g., Drug) Product Triazole-linked Conjugate Catalyst->Product + SPAAC_Reaction Azido_PEG1_C1_Boc This compound Product Stable Triazole Conjugate Azido_PEG1_C1_Boc->Product + Strained_Alkyne Strained Alkyne (e.g., DBCO-functionalized Protein) CuAAC_Protocol start Start prepare_stocks Prepare Stock Solutions (Azide, Alkyne, Catalyst, Ligand) start->prepare_stocks mix_reactants Mix this compound and Alkyne-Molecule prepare_stocks->mix_reactants add_catalyst Add Premixed CuSO4/Ligand mix_reactants->add_catalyst initiate_reaction Initiate with Sodium Ascorbate add_catalyst->initiate_reaction incubate Incubate at Room Temperature (4-12 hours) initiate_reaction->incubate purify Purify Conjugate (e.g., SEC) incubate->purify characterize Characterize Product (LC-MS, NMR) purify->characterize end End characterize->end SPAAC_Protein_Protocol start Start prepare_solutions Prepare Solutions (DBCO-Protein, this compound) start->prepare_solutions mix_and_incubate Mix and Incubate (2-4h at RT or overnight at 4°C) prepare_solutions->mix_and_incubate purify Purify Conjugate (Desalting Column/SEC) mix_and_incubate->purify characterize Characterize Product (Protein Conc., DOL by MS) purify->characterize end End characterize->end PROTAC_Pathway PROTAC PROTAC (Target Binder-Linker-E3 Ligand) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of Target Protein Proteasome->Degradation

References

Application Notes and Protocols for Boc Deprotection of Azido-PEG1-C1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the acid-catalyzed removal of the tert-butoxycarbonyl (Boc) protecting group from Azido-PEG1-C1-Boc, yielding the corresponding primary amine. The Boc group is a widely used amine protecting group in organic synthesis, particularly in bioconjugation and drug delivery, due to its stability under various conditions and its facile cleavage under acidic conditions.[1][2][3]

Chemical Transformation

The deprotection reaction proceeds via acid-catalyzed hydrolysis of the carbamate bond, liberating the free amine as a salt, carbon dioxide, and tert-butyl cation.[4]

This compound → Azido-PEG1-C1-NH2 * (Acid Salt)

Quantitative Data Summary

The selection of deprotection conditions can influence reaction time and yield. The following table summarizes common acidic conditions for Boc deprotection based on literature for analogous PEG-ylated compounds.[2][5]

ReagentConcentrationSolventTemperatureTypical Reaction TimeNotes
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0 °C to Room Temperature1-2 hoursA common and effective method.[5][6] Residual TFA can be challenging to remove; co-evaporation with toluene is recommended.[5]
Hydrochloric Acid (HCl)4 M1,4-DioxaneRoom Temperature1-16 hoursA stronger acid system that can be useful if TFA proves insufficient.[5][7] The product is obtained as the hydrochloride salt.
Milder Acidic ConditionsVariousVariousVariousVariableFor substrates sensitive to strong acids, alternatives like zinc bromide or TMSI can be considered.[5] Thermal deprotection is also a possibility but may require high temperatures.[5][8]

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a widely used and generally effective method for the deprotection of Boc-protected amines.[6]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Diethyl ether (optional, for precipitation)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the this compound in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask.[5]

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Acid Addition: Slowly add TFA to the cooled solution to achieve a final concentration of 20-50% (v/v).[6]

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature.[6]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[5][6] On TLC, the product (free amine) will be more polar and have a lower Rf value than the starting material. ¹H NMR can also be used to monitor the disappearance of the tert-butyl proton signal (a singlet around 1.4 ppm).[5]

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[5]

  • TFA Removal: To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[5] The resulting product is the TFA salt of the deprotected amine, which can often be used directly in subsequent steps.[6]

  • Neutralization (Optional): To obtain the free amine, dissolve the residue in an organic solvent and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA salt.[5][6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.[5][6]

  • Precipitation (Optional Purification): The deprotected PEG linker, as its ammonium salt, can sometimes be precipitated from the reaction mixture by adding a non-polar solvent like diethyl ether.[5]

Visualizations

Experimental Workflow for Boc Deprotection

Boc_Deprotection_Workflow cluster_reaction Reaction cluster_workup Work-up start Dissolve this compound in anhydrous DCM cool Cool to 0 °C start->cool add_acid Add TFA (20-50% v/v) cool->add_acid react Stir at 0 °C for 30 min, then warm to RT for 1-2h add_acid->react monitor Monitor by TLC/LC-MS react->monitor concentrate Concentrate in vacuo monitor->concentrate Upon Completion co_evaporate Co-evaporate with Toluene (3x) concentrate->co_evaporate neutralize Neutralize with sat. NaHCO3 (optional) co_evaporate->neutralize dry Dry over Na2SO4, filter, and concentrate neutralize->dry product Azido-PEG1-C1-NH2 dry->product

Caption: Experimental workflow for the Boc deprotection of this compound.

Signaling Pathway: Mechanism of Acid-Catalyzed Boc Deprotection

Boc_Deprotection_Mechanism cluster_reagents cluster_byproducts reactant R-NH-Boc protonated R-NH-Boc(H)⁺ reactant->protonated Protonation carbamic_acid R-NH-COOH (Carbamic Acid) protonated->carbamic_acid Loss of tert-butyl cation tert_butyl tert-Butyl Cation product R-NH3⁺ carbamic_acid->product Decarboxylation co2 CO₂ H_plus H⁺ (from TFA)

Caption: Mechanism of acid-catalyzed Boc deprotection.

References

Application Notes and Protocols for Azido-PEG1-C1-Boc in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG1-C1-Boc is a heterobifunctional linker designed for the development of advanced drug delivery systems, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This linker features three key components: an azido group for bioorthogonal "click" chemistry, a short polyethylene glycol (PEG) spacer to enhance solubility and stability, and a Boc-protected amine for controlled, sequential conjugation.[1][2] This strategic design allows for the precise and efficient coupling of therapeutic payloads to targeting moieties, offering a versatile tool in the synthesis of targeted therapies.[3]

These application notes provide detailed protocols for the use of this compound in the synthesis and evaluation of drug conjugates, along with representative data for typical experimental outcomes.

Key Features and Applications

  • Bioorthogonal Conjugation: The terminal azido group enables highly specific and efficient conjugation to alkyne-modified molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][4] This "click chemistry" approach is biocompatible and proceeds under mild conditions, preserving the integrity of sensitive biomolecules.[]

  • Controlled Synthesis: The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for a staged conjugation strategy. The amine can be deprotected under acidic conditions to enable subsequent modification, providing precise control over the final conjugate structure.[6][7]

  • Enhanced Pharmacokinetics: The short PEG spacer improves the hydrophilicity of the linker, which can enhance the solubility and stability of the resulting drug conjugate in biological fluids. This often leads to improved pharmacokinetic profiles, such as extended circulation half-life.[3][8]

  • Versatility: This linker is suitable for a variety of drug delivery platforms, including ADCs, PROTACs, and targeted nanoparticle systems.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)[6]

  • Dichloromethane (DCM), anhydrous[6]

  • Saturated sodium bicarbonate solution

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Procedure:

  • Dissolve this compound in anhydrous DCM.

  • Add TFA to the solution (typically 20-50% v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • To neutralize any residual TFA, dissolve the residue in a minimal amount of DCM and wash with saturated sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the deprotected linker (Azido-PEG1-C1-NH2).

Protocol 2: Conjugation of a Drug to the Deprotected Linker

This protocol outlines the conjugation of a carboxylate-containing drug to the newly exposed amine of the linker via amide bond formation.

Materials:

  • Deprotected Azido-PEG1-C1-NH2 linker

  • Carboxylate-containing drug

  • Coupling agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide)

  • Anhydrous Dimethylformamide (DMF)

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) for purification[]

Procedure:

  • Dissolve the carboxylate-containing drug in anhydrous DMF.

  • Add EDC and NHS to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of the deprotected Azido-PEG1-C1-NH2 linker in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the azido-functionalized drug conjugate by RP-HPLC.[]

  • Characterize the purified product by mass spectrometry to confirm the desired molecular weight.[10][11]

Protocol 3: "Click" Chemistry Conjugation to an Alkyne-Modified Antibody

This protocol describes the final conjugation step of the azido-functionalized drug to an alkyne-modified antibody using CuAAC.

Materials:

  • Azido-functionalized drug conjugate

  • Alkyne-modified antibody

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) for purification[]

Procedure:

  • Prepare a stock solution of the azido-functionalized drug conjugate in a suitable organic solvent (e.g., DMSO).

  • In a reaction tube, add the alkyne-modified antibody in PBS.

  • Prepare a premix of CuSO₄ and THPTA in water.

  • Add the azido-functionalized drug conjugate and the CuSO₄/THPTA premix to the antibody solution.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate in water.

  • Gently mix and allow the reaction to proceed at room temperature for 1-4 hours.

  • Purify the resulting ADC using SEC to remove unreacted drug-linker and other small molecules.[]

  • Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), RP-HPLC, and mass spectrometry.[12][13]

Data Presentation

The following tables provide representative data that could be expected from the synthesis and evaluation of a drug conjugate prepared using this compound.

Table 1: Synthesis and Characterization of an Antibody-Drug Conjugate (ADC)

ParameterRepresentative ValueMethod of Analysis
Drug-to-Antibody Ratio (DAR)3.8Hydrophobic Interaction Chromatography (HIC)
Purity>95%Size-Exclusion Chromatography (SEC)
Monomer Content>98%Size-Exclusion Chromatography (SEC)
Endotoxin Level<0.5 EU/mgLAL Assay

Table 2: In Vitro Cytotoxicity of the ADC

Cell LineTarget ExpressionIC₅₀ (nM)Method of Analysis
Cancer Cell Line AHigh1.5CellTiter-Glo® Luminescent Cell Viability Assay[14]
Cancer Cell Line BLow250CellTiter-Glo® Luminescent Cell Viability Assay[14]
Normal Cell Line CNegative>1000CellTiter-Glo® Luminescent Cell Viability Assay[14]

Table 3: In Vitro Efficacy of a PROTAC

ParameterRepresentative ValueMethod of Analysis
DC₅₀ (Degradation Concentration 50%)50 nMWestern Blot or In-Cell Western[15][16]
Dₘₐₓ (Maximum Degradation)>90%Western Blot or In-Cell Western[15][16]
Time to Dₘₐₓ8 hoursTime-course Western Blot Analysis

Visualizations

experimental_workflow cluster_synthesis Synthesis of Drug-Linker cluster_conjugation Bioconjugation This compound This compound Deprotection Deprotection This compound->Deprotection TFA/DCM Deprotected_Linker Azido-PEG1-C1-NH2 Deprotection->Deprotected_Linker Drug_Linker_Conjugate Azido-Functionalized Drug Deprotected_Linker->Drug_Linker_Conjugate Drug_Activation Drug + EDC/NHS Drug_Activation->Drug_Linker_Conjugate Click_Chemistry CuAAC Reaction Drug_Linker_Conjugate->Click_Chemistry Alkyne_Antibody Alkyne-Modified Antibody Alkyne_Antibody->Click_Chemistry Purification_SEC Purification (SEC) Click_Chemistry->Purification_SEC Final_ADC Antibody-Drug Conjugate (ADC) Purification_SEC->Final_ADC protac_pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Protein Degradation Proteasome->Degradation adc_internalization_pathway ADC ADC Binding ADC-Receptor Binding ADC->Binding Receptor Target Receptor Receptor->Binding Internalization Endocytosis Binding->Internalization Endosome Early Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Drug_Release Payload Release Lysosome->Drug_Release Cell_Death Apoptosis Drug_Release->Cell_Death

References

Application Notes for Surface Functionalization with Azido-PEG1-C1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG1-C1-Boc is a heterobifunctional linker molecule designed for the precise and controlled modification of surfaces. This linker possesses two key functional groups: an azide (N₃) and a tert-butyloxycarbonyl (Boc)-protected amine. This unique combination allows for a two-step functionalization strategy, making it a valuable tool in bioconjugation, drug delivery, diagnostics, and the development of advanced biomaterials.

The azide group serves as a versatile handle for "click chemistry," a set of biocompatible and highly efficient reactions. Specifically, it can participate in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to covalently attach to surfaces or molecules bearing a complementary alkyne or strained cyclooctyne group, respectively.[1][2]

The other end of the linker features a primary amine protected by a Boc group. This protecting group is stable under a variety of conditions but can be readily removed under acidic conditions to expose the reactive amine.[2] This free amine can then be used for subsequent conjugation with a wide range of molecules, such as proteins, peptides, antibodies, or small molecule drugs, typically through amide bond formation.

Key Features and Applications:

  • Controlled Surface Modification: The orthogonal nature of the azide and protected amine allows for a stepwise and controlled build-up of surface functionality.

  • Biocompatibility: The short polyethylene glycol (PEG) spacer enhances the hydrophilicity of the modified surface, which can reduce non-specific protein adsorption and improve biocompatibility.

  • Versatile Conjugation: Enables the attachment of a wide array of biomolecules and small molecules for various applications.

  • PROTAC Synthesis: This linker is particularly useful in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where one end binds to a target protein and the other to an E3 ubiquitin ligase, leading to targeted protein degradation.[1][2]

  • Targeted Drug Delivery: Surfaces functionalized with targeting ligands via this linker can be used for the specific delivery of therapeutic agents to diseased cells or tissues.

  • Diagnostic Surfaces: Immobilization of antibodies or other capture probes for the development of biosensors and diagnostic arrays.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₈H₁₅N₃O₃
Molecular Weight 201.22 g/mol [2]
Appearance White to off-white solid
Solubility Soluble in DMSO, DCM, and DMF.[3]
Storage Store at -20°C for long-term stability.[3]

Safety and Handling:

Azido compounds are potentially energetic and should be handled with caution. While short-chain alkyl azides like this compound are generally considered to be of low risk, it is crucial to adhere to standard laboratory safety procedures. Avoid contact with strong acids, as this can lead to the formation of volatile and toxic hydrazoic acid. Use non-metal spatulas for handling to prevent the formation of potentially explosive heavy metal azides. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Data Presentation

The following tables provide representative quantitative data for the surface functionalization process using this compound on an alkyne-modified silicon wafer. Please note that these values are illustrative and can vary depending on the substrate, reaction conditions, and specific analytical techniques used.

Table 1: Surface Characterization by X-ray Photoelectron Spectroscopy (XPS)

Surface Modification StepC 1s (%)O 1s (%)N 1s (%)Si 2p (%)
Alkyne-modified Silicon Wafer25.434.1-40.5
After this compound attachment (via Click Chemistry)45.230.54.819.5
After Boc Deprotection43.831.25.119.9
After Peptide Conjugation55.925.38.510.3

Table 2: Water Contact Angle Measurements

Surface Modification StepWater Contact Angle (°)
Alkyne-modified Silicon Wafer75 ± 3
After this compound attachment (via Click Chemistry)62 ± 2
After Boc Deprotection55 ± 3
After Peptide Conjugation68 ± 4

Table 3: Estimated Surface Density of Functional Groups

Functional GroupEstimated Surface Density (molecules/nm²)
Surface-bound Azido-PEG1-NH-Boc1.5 - 2.5
Surface-bound Azido-PEG1-NH₂1.2 - 2.2
Conjugated Peptide0.8 - 1.5

Experimental Protocols

Protocol 1: Surface Functionalization with this compound via CuAAC

This protocol describes the attachment of this compound to an alkyne-functionalized surface using a copper-catalyzed click reaction.

Materials:

  • Alkyne-functionalized substrate (e.g., silicon wafer, glass slide)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a ligand to stabilize Cu(I))

  • Anhydrous N,N-Dimethylformamide (DMF) or a mixture of tert-butanol and water (1:1)

  • Deionized water

  • Ethanol

  • Nitrogen or Argon gas

Procedure:

  • Preparation of the Click Chemistry Reaction Mixture:

    • In a clean reaction vessel, dissolve this compound (10-20 mM) in the chosen solvent (e.g., DMF or t-BuOH/water).

    • In a separate tube, prepare a fresh solution of sodium ascorbate (50 mM) in deionized water.

    • In another tube, prepare a solution of CuSO₄ (10 mM) in deionized water. If using THPTA, pre-mix the CuSO₄ solution with a THPTA solution (10 mM in water) at a 1:2 molar ratio of Cu:ligand.

  • Surface Reaction:

    • Place the alkyne-functionalized substrate in the reaction vessel.

    • Add the this compound solution to the vessel, ensuring the entire surface is covered.

    • To the reaction vessel, add the sodium ascorbate solution to a final concentration of 5 mM.

    • Add the CuSO₄ (or CuSO₄/THPTA) solution to a final concentration of 1 mM.

    • Gently agitate the reaction mixture at room temperature for 2-4 hours. The reaction can be performed under a nitrogen or argon atmosphere to minimize oxidation of the Cu(I) catalyst.

  • Washing and Drying:

    • After the reaction, remove the substrate from the reaction vessel.

    • Wash the substrate sequentially with deionized water, ethanol, and then again with deionized water to remove any unreacted reagents.

    • Dry the substrate under a gentle stream of nitrogen or argon gas.

    • The surface is now functionalized with this compound and can be stored under inert gas or immediately used for the next step.

Protocol 2: Boc Deprotection of Surface-Bound Amine

This protocol describes the removal of the Boc protecting group to expose the primary amine on the surface.

Materials:

  • Surface functionalized with this compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Neutralization solution (e.g., 5% Diisopropylethylamine (DIPEA) in DCM, or 10% ammonium hydroxide in water)

  • Ethanol

  • Deionized water

  • Nitrogen or Argon gas

Procedure:

  • Deprotection Reaction:

    • In a fume hood, prepare a deprotection solution of 20-50% TFA in DCM.

    • Immerse the functionalized substrate in the deprotection solution.

    • Allow the reaction to proceed for 30-60 minutes at room temperature with gentle agitation.

  • Washing and Neutralization:

    • Remove the substrate from the deprotection solution and wash it thoroughly with DCM.

    • Immerse the substrate in the neutralization solution for 5-10 minutes to deprotonate the newly formed amine salt.

    • Wash the substrate sequentially with DCM, ethanol, and deionized water.

  • Drying:

    • Dry the substrate under a gentle stream of nitrogen or argon gas.

    • The surface now presents a terminal primary amine and is ready for subsequent bioconjugation.

Protocol 3: Conjugation of a Carboxylic Acid-Containing Molecule to the Amine-Functionalized Surface

This protocol describes the coupling of a molecule (e.g., a peptide or protein) containing a carboxylic acid to the amine-terminated surface using carbodiimide chemistry.

Materials:

  • Amine-functionalized surface

  • Molecule to be conjugated (containing a carboxylic acid group)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching solution (e.g., 1 M ethanolamine or hydroxylamine, pH 8.5)

  • Washing Buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve the molecule to be conjugated in the Activation Buffer to a desired concentration (e.g., 1-10 mg/mL).

    • Add EDC (to a final concentration of 10-20 mM) and NHS (to a final concentration of 5-10 mM) to the solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.

  • Coupling to the Surface:

    • Immediately add the activated molecule solution to the amine-functionalized surface.

    • Adjust the pH to 7.2-7.5 by adding Coupling Buffer if necessary.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching and Washing:

    • Remove the coupling solution and wash the surface with Coupling Buffer.

    • Immerse the substrate in the quenching solution for 15-30 minutes to deactivate any unreacted NHS-esters.

    • Wash the surface extensively with Washing Buffer and then with deionized water.

  • Drying:

    • Dry the substrate under a gentle stream of nitrogen or argon gas.

    • The surface is now functionalized with the desired molecule.

Mandatory Visualization

experimental_workflow cluster_0 Step 1: Surface Preparation cluster_1 Step 2: Linker Attachment (Click Chemistry) cluster_2 Step 3: Amine Deprotection cluster_3 Step 4: Biomolecule Conjugation Start Alkyne-Functionalized Substrate Reagents1 This compound CuSO4 / Sodium Ascorbate Process1 CuAAC Reaction Reagents1->Process1 Result1 Surface-N3-PEG1-NH-Boc Process1->Result1 Reagents2 Trifluoroacetic Acid (TFA) Process2 Boc Deprotection Reagents2->Process2 Result2 Surface-N3-PEG1-NH2 Process2->Result2 Reagents3 R-COOH (e.g., Peptide) EDC / NHS Process3 Amide Coupling Reagents3->Process3 Result3 Functionalized Surface (Surface-N3-PEG1-NH-CO-R) Process3->Result3

Caption: Experimental workflow for surface functionalization.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (this compound linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled Ternary->E3 Recycled Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC mechanism of action.

EGFR_Signaling_Pathway cluster_0 EGFR Signaling Pathway in Cancer cluster_1 Downstream Signaling Cascades Ligand EGF/TGF-α (Ligand) EGFR EGFR Ligand->EGFR Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer RAS RAS Dimer->RAS PI3K PI3K Dimer->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Response Cell Proliferation, Survival, Angiogenesis Nucleus->Response

Caption: Simplified EGFR signaling pathway.

References

Application Notes and Protocols: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation technique that enables the covalent conjugation of molecules in complex biological environments.[1][2] Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it ideal for applications involving living cells and in vivo studies.[3][4] The reaction is driven by the release of ring strain from a cyclooctyne derivative upon its [3+2] cycloaddition with an azide, forming a stable triazole linkage.[2]

The incorporation of Polyethylene Glycol (PEG) linkers in SPAAC reagents offers significant advantages. PEG linkers are hydrophilic, biocompatible, and can enhance the solubility and stability of conjugated biomolecules.[5][6] They can also reduce steric hindrance, improve pharmacokinetic properties, and minimize the immunogenicity of the resulting conjugates.[5][7] This combination of SPAAC and PEG linkers has become a vital tool in various fields, including drug delivery, diagnostics, and fundamental biological research.[4][6][8]

Advantages of SPAAC with PEG Linkers

  • Biocompatibility: The absence of a copper catalyst makes SPAAC highly suitable for live-cell imaging and in vivo applications.[3][4]

  • Improved Solubility and Stability: The hydrophilic nature of PEG enhances the solubility of hydrophobic molecules in aqueous solutions and protects them from degradation.[5][6]

  • Reduced Steric Hindrance: The flexible PEG spacer can minimize steric hindrance between the conjugated molecules, potentially leading to faster reaction kinetics.[1][9]

  • Enhanced Pharmacokinetics: In drug delivery, PEGylation can increase the circulation half-life of therapeutics by reducing renal clearance and protecting against enzymatic degradation.[7][10]

  • Reduced Immunogenicity: The "stealth" properties of PEG can help to reduce the immune response against the conjugated molecule.[5]

Quantitative Data: Reaction Kinetics

The efficiency of a SPAAC reaction is determined by its second-order rate constant (k). The choice of the strained cyclooctyne is a critical factor influencing the reaction rate. The inclusion of a PEG linker has been shown to increase reaction rates.[9][11]

Strained AlkyneSecond-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹)Notes
DBCO (Dibenzocyclooctyne)~0.1 - 1Exhibits fast kinetics and is commonly used.[3][11]
BCN (Bicyclo[6.1.0]nonyne)~0.14 - 0.15Offers a good balance of reactivity and stability.[3][11]
DIFO (Difluorinated Cyclooctyne)~0.076A commonly used cyclooctyne in SPAAC.[11]
DIBO (Dibenzocyclooctynol)~0.17Exhibits fast reaction kinetics.[11]

Note: The rate constants provided are for benzyl azide and serve as a reference. The reactivity with a PEGylated azide is expected to be in a similar range, and the PEG linker can increase reaction rates by minimizing steric hindrance and improving solubility.[11] A study showed that the incorporation of a PEG linker in a DBCO-modified antibody resulted in a mean increase of 31 ± 16% in the SPAAC reaction rate.[9]

Experimental Protocols

Protocol 1: General Protocol for Bioconjugation of a DBCO-Modified Protein with an Azide-PEGylated Molecule

This protocol outlines the general procedure for labeling a protein functionalized with a dibenzocyclooctyne (DBCO) group with an azide-PEGylated molecule (e.g., a small molecule drug, a fluorophore).

Materials and Reagents:

  • DBCO-modified protein in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Azide-PEG-molecule of interest

  • DMSO (if the Azide-PEG-molecule is not water-soluble)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reactants:

    • Dissolve the DBCO-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of the Azide-PEG-molecule in a suitable solvent (e.g., DMSO or water).

  • SPAAC Reaction:

    • Add a 2-4 fold molar excess of the Azide-PEG-molecule to the DBCO-modified protein solution.[11]

    • If using DMSO, ensure the final concentration in the reaction mixture is below 5-20% to avoid protein denaturation.[11]

    • Incubate the reaction mixture for 2-24 hours at room temperature or 4°C with gentle agitation.[11] The optimal reaction time will depend on the specific reactants and their concentrations.

  • Monitoring the Reaction (Optional):

    • The progress of the reaction can be monitored by techniques such as SDS-PAGE, mass spectrometry, or HPLC.[1]

  • Purification:

    • Purify the resulting protein conjugate to remove unreacted Azide-PEG-molecule using an appropriate chromatography method, such as size-exclusion chromatography.[1]

Protocol 2: Live Cell Surface Labeling

This protocol describes the metabolic labeling of cell surface glycans with an azido sugar, followed by fluorescent labeling using a DBCO-PEG-fluorophore.

Materials and Reagents:

  • Cells in culture

  • Complete culture medium

  • Azido sugar (e.g., N-azidoacetylmannosamine, ManNAz)

  • DBCO-PEG-fluorophore

  • DMSO

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Metabolic Labeling:

    • Supplement the cell culture medium with an azido sugar (e.g., 25-50 µM ManNAz).[11]

    • Incubate the cells for 24-48 hours to allow for the metabolic incorporation of the azido sugar into cell surface glycans.[11]

  • SPAAC Reaction:

    • Prepare a stock solution of the DBCO-PEG-fluorophore in DMSO.

    • Dilute the DBCO-PEG-fluorophore in pre-warmed complete culture medium to a final concentration of 10-50 µM.[11]

    • Gently wash the cells three times with warm PBS to remove any unreacted azido sugar.[11]

    • Add the DBCO-PEG-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[11]

  • Washing and Imaging:

    • Wash the cells three times with warm PBS to remove any unreacted DBCO-PEG-fluorophore.[11]

    • Analyze the labeled cells by fluorescence microscopy or flow cytometry.[1]

Protocol 3: Synthesis of a PROTAC using SPAAC with a PEG Linker

This protocol provides a general workflow for synthesizing a Proteolysis Targeting Chimera (PROTAC) by linking a protein of interest (POI) ligand and an E3 ligase ligand with an m-PEG-azide via a SPAAC reaction.[11]

Materials and Reagents:

  • Alkyne-functionalized POI ligand

  • E3 ligase ligand-m-PEG-azide

  • Suitable solvents (e.g., DMF, DMSO, t-BuOH/H₂O)[11]

  • Reaction vessel

  • Purification system (e.g., HPLC)[11]

Procedure:

  • Preparation of an E3 Ligase Ligand-PEG-Azide Intermediate:

    • In many PROTAC syntheses, the E3 ligase ligand is first attached to the PEG linker. This can be achieved through various chemical reactions depending on the functional groups on the E3 ligase ligand and a suitably functionalized PEG-azide.[11]

  • SPAAC Reaction:

    • Dissolve the alkyne-functionalized POI ligand (1.0 equivalent) in a suitable solvent.[11]

    • Add the E3 ligase ligand-m-PEG-azide (typically 1.1-1.5 equivalents).[11]

    • Stir the reaction mixture at room temperature. The reaction time can range from a few hours to overnight.[11]

  • Monitoring the Reaction:

    • Monitor the reaction progress using an appropriate analytical technique such as LC-MS or TLC.[11]

  • Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.[11]

    • Purify the crude PROTAC using reverse-phase HPLC to obtain the final product.[11]

    • Characterize the final PROTAC by mass spectrometry and NMR to confirm its identity and purity.[11]

Visualizations

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide R1-N3 (Azide) Triazole R1-Triazole-R2 Azide->Triazole Strain-Promoted Cycloaddition Cyclooctyne R2-Cyclooctyne Cyclooctyne->Triazole

Caption: General mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Live_Cell_Labeling_Workflow cluster_metabolic Metabolic Labeling cluster_spaac SPAAC Reaction cluster_analysis Analysis A Cells in Culture B Add Azido Sugar (e.g., ManNAz) A->B C Incubate 24-48h B->C D Azide-labeled Glycans on Cell Surface C->D E Wash Cells D->E F Add DBCO-PEG-Fluorophore E->F G Incubate 30-60 min F->G H Labeled Cells G->H I Wash Cells H->I J Fluorescence Microscopy or Flow Cytometry I->J

Caption: Experimental workflow for live cell surface labeling using SPAAC.

PROTAC_Synthesis_Workflow cluster_reactants Reactants cluster_reaction SPAAC Reaction cluster_purification Purification & Characterization POI Alkyne-functionalized POI Ligand React Mix in suitable solvent (e.g., DMF, DMSO) POI->React E3 E3 Ligase Ligand- m-PEG-Azide E3->React Stir Stir at RT (hours to overnight) React->Stir Monitor Monitor progress (LC-MS, TLC) Stir->Monitor Concentrate Concentrate Monitor->Concentrate Purify Purify by HPLC Concentrate->Purify Characterize Characterize (MS, NMR) Purify->Characterize Final Final PROTAC Molecule Characterize->Final

Caption: Workflow for the synthesis of a PROTAC using SPAAC with a PEG linker.

Conclusion

The combination of strain-promoted azide-alkyne cycloaddition with PEG linkers provides a robust and versatile platform for the creation of complex bioconjugates. The biocompatibility of the reaction, coupled with the beneficial properties of PEG, makes this methodology highly attractive for a wide range of applications in research, diagnostics, and therapeutics. The provided protocols and data serve as a starting point for researchers to design and execute their own SPAAC-PEGylation experiments.

References

Application Notes and Protocols for Labeling Proteins with Azido-PEG1-C1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG1-C1-Boc is a heterobifunctional linker molecule designed for the versatile labeling and modification of proteins. This reagent incorporates three key functional elements: an azide group for bioorthogonal "click" chemistry, a short polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine, which provides a handle for further conjugation after deprotection. The primary application of this linker is in the field of targeted protein degradation, specifically in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

This document provides detailed protocols for the use of this compound in protein labeling and outlines its application in the generation of PROTACs.

Chemical Properties

PropertyValue
Molecular Formula C8H15N3O3
Molecular Weight 201.22 g/mol
CAS Number 1820717-35-8
Structure Azide (N3) - PEG1 - C1 - Boc-protected Amine
Reactivity The azide group reacts with terminal alkynes or strained cyclooctynes (e.g., DBCO, BCN) via click chemistry. The Boc-protected amine can be deprotected to reveal a primary amine for subsequent conjugation.

Applications

The primary application of this compound is as a linker in the synthesis of PROTACs. Additionally, the azide moiety allows for the attachment of various reporter molecules (e.g., fluorophores, biotin) to proteins or other molecules that have been functionalized with an alkyne group.

Experimental Protocols

Protocol 1: Deprotection of the Boc Group

This protocol describes the removal of the tert-Butyloxycarbonyl (Boc) protecting group to yield a free primary amine.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in a minimal amount of DCM.

  • Add an excess of TFA to the solution (e.g., a 1:1 v/v ratio of TFA to DCM).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Neutralize the residue by dissolving it in DCM and washing with saturated sodium bicarbonate solution.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to obtain the deprotected product, Azido-PEG1-C1-NH2.

Protocol 2: Protein Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the labeling of an alkyne-modified protein with the deprotected Azido-PEG1-C1-NH2 linker. This is a common step in generating a PROTAC where the linker is first attached to a ligand for the target protein.

Materials:

  • Alkyne-modified protein (e.g., a protein with a genetically encoded alkyne-containing unnatural amino acid)

  • Deprotected Azido-PEG1-C1-NH2

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • Desalting column or dialysis tubing

Procedure:

  • Prepare a stock solution of the alkyne-modified protein in PBS.

  • Prepare stock solutions of CuSO4 (50 mM in water), sodium ascorbate (50 mM in water, freshly prepared), and TBTA (10 mM in DMSO).

  • In a microcentrifuge tube, combine the alkyne-modified protein with a 10- to 50-fold molar excess of the deprotected Azido-PEG1-C1-NH2.

  • Add the catalyst components in the following order, with gentle mixing after each addition:

    • TBTA to a final concentration of 100 µM.

    • CuSO4 to a final concentration of 1 mM.

    • Sodium ascorbate to a final concentration of 1 mM.

  • Incubate the reaction at room temperature for 1-4 hours. For sensitive proteins, the reaction can be performed at 4°C overnight.

  • Purify the labeled protein from excess reagents using a desalting column or by dialysis against PBS.

Protocol 3: Protein Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry method is suitable for labeling proteins in living cells or in vitro when copper toxicity is a concern.

Materials:

  • Azide-modified protein

  • Alkyne-bearing molecule with a strained ring system (e.g., DBCO-functionalized molecule)

  • PBS, pH 7.4

  • Desalting column or dialysis tubing

Procedure:

  • Prepare a solution of the azide-modified protein in PBS.

  • Add a 10- to 20-fold molar excess of the DBCO-functionalized molecule to the protein solution.

  • Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.

  • Purify the labeled protein using a desalting column or dialysis to remove unreacted DBCO-reagent.

Data Presentation

The efficiency of protein labeling can be assessed using various techniques, including SDS-PAGE, mass spectrometry, and fluorescence imaging (if a fluorescent reporter is used). The stability of the labeled protein can be evaluated over time under different storage conditions.

Table 1: Representative Labeling Efficiency

ProteinLabeling MethodMolar Excess of LinkerLabeling Efficiency (%)
BSACuAAC20x>90
AntibodySPAAC15x~85
Kinase XCuAAC30x>95

Note: These are representative values and the optimal conditions and resulting efficiencies will vary depending on the specific protein and reagents used.

Table 2: Stability of Labeled Protein

Labeled ProteinStorage ConditionIncubation TimeDegradation (%)
Labeled BSA4°C in PBS7 days<5
Labeled BSA-20°C in PBS with glycerol30 days<2
Labeled Antibody4°C in PBS14 days<10

Note: Stability should be empirically determined for each specific labeled protein.

Mandatory Visualizations

experimental_workflow cluster_synthesis PROTAC Synthesis cluster_application PROTAC Application ligand_poi Ligand for Target Protein click_reaction Click Chemistry (CuAAC or SPAAC) ligand_poi->click_reaction ligand_e3 Ligand for E3 Ligase ligand_e3->click_reaction linker This compound deprotection Boc Deprotection linker->deprotection deprotection->click_reaction protac Final PROTAC Molecule click_reaction->protac protac_treatment PROTAC Treatment protac->protac_treatment cell_culture Cell Culture with Target Protein cell_culture->protac_treatment lysis Cell Lysis protac_treatment->lysis western_blot Western Blot Analysis lysis->western_blot degradation Target Protein Degradation western_blot->degradation

Caption: Experimental workflow for PROTAC synthesis and application.

ubiquitin_proteasome_pathway POI Target Protein (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PROTAC PROTAC PROTAC->TernaryComplex PolyUb Poly-ubiquitinated POI TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The ubiquitin-proteasome system in PROTAC-mediated protein degradation.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide solutions for common issues encountered during the tert-butyloxycarbonyl (Boc) deprotection of polyethylene glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: Why is my Boc deprotection reaction incomplete?

Incomplete Boc deprotection is a common issue that can stem from several factors. The cleavage of the Boc group is an acidolysis reaction, and its efficiency depends on adequate reaction conditions.[1]

  • Insufficient Acid Strength or Concentration: The most common reagents are trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in dioxane.[1][2][3] If the acid is too weak or its concentration is too low, the reaction may not proceed to completion. The rate of Boc cleavage can have a second-order dependence on the acid's concentration, meaning a small decrease in strength can significantly slow the reaction.[4][5]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process.[1] Many reactions are performed at room temperature, but some substrates may require longer reaction times or gentle heating to go to completion.[1]

  • Steric Hindrance: The bulky nature of the PEG chain, particularly with high molecular weight PEGs, can physically block the acid from reaching the Boc-protected amine, thus slowing the reaction rate.[1][4]

  • Solvent Issues: The choice of solvent is critical. It must fully solvate both the PEG-linker conjugate and the acid. Dichloromethane (DCM) is a widely used solvent for TFA-mediated deprotection.[1][2]

Troubleshooting Steps:

  • Increase the acid concentration (e.g., from 20% TFA in DCM to 50% TFA in DCM).[1]

  • Extend the reaction time and monitor progress using an appropriate analytical method (see Q3).[1]

  • Consider a stronger acid system, such as 4M HCl in 1,4-dioxane.[1][2]

  • Ensure the chosen solvent provides good solubility for your specific PEGylated compound.[1]

Q2: I am observing side products after deprotection. What could be the cause?

Side product formation is typically caused by the reactivity of the intermediates generated during deprotection or the sensitivity of other functional groups in your molecule to the acidic conditions.

  • Alkylation by tert-butyl Cation: The deprotection mechanism generates a reactive tert-butyl cation (tBu⁺).[4] This electrophile can be "scavenged" by nucleophilic residues in your molecule, such as the sulfur in methionine or electron-rich aromatic rings, leading to unwanted alkylation.[4][6]

  • Cleavage of Other Acid-Sensitive Groups: If your molecule contains other acid-labile protecting groups or functional groups like esters, they may be partially or fully cleaved under the deprotection conditions.[1] One user reported a 10-20% loss of ester bonds when using TFA in DCM.[7]

Solutions:

  • Use Scavengers: Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), water, and thioanisole. A frequently used mixture is TFA/TIS/water (95:2.5:2.5).[1][2]

  • Use Milder Conditions: If your molecule is highly sensitive, consider alternative, milder deprotection methods (see Q5). For molecules with sensitive ester bonds, 4M HCl in dioxane may be a better choice as it can be less prone to causing hydrolysis compared to TFA, although the reaction may be slower.[7][8]

Q3: How can I monitor the progress of the deprotection reaction?

Regularly monitoring the reaction is key to achieving complete deprotection without unnecessary exposure to harsh acids.

  • Thin-Layer Chromatography (TLC): TLC is a fast and simple method to qualitatively track the reaction. The deprotected amine product is more polar than the Boc-protected starting material and will therefore have a lower Rf value on the TLC plate.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a more accurate and quantitative method. LC-MS allows you to precisely measure the consumption of starting material and the formation of the desired product and any side products.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the distinct singlet signal from the tert-butyl protons of the Boc group, which typically appears around 1.4 ppm.[1]

Q4: What is the best way to work up the reaction and isolate the deprotected product?

The ideal work-up procedure depends on the properties of your deprotected PEG linker.

  • Evaporation: If you used a volatile acid like TFA, it can be removed under reduced pressure (e.g., using a rotary evaporator). To ensure complete removal, co-evaporation with a solvent like toluene is often performed multiple times.[1][2] The resulting product is typically the TFA salt of the amine, which can often be used directly in the next step.[2]

  • Precipitation: The deprotected product, as an ammonium salt, can often be precipitated by adding the reaction mixture to a cold, non-polar solvent such as diethyl ether or methyl tert-butyl ether (MTBE).[1][4]

  • Aqueous Workup: If the product is not water-soluble, the reaction can be diluted with an organic solvent and washed with a mild basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid and remove the salt, yielding the free amine.[1][2] This should be done carefully to avoid hydrolyzing any base-sensitive groups.[1]

Q5: My molecule contains acid-sensitive functional groups. What are some milder deprotection alternatives?

If strong acids like TFA are incompatible with your molecule, several milder methods can be employed.

  • Lewis Acid Catalysis: Reagents such as zinc bromide or trimethylsilyl iodide (TMSI) in a suitable organic solvent can remove the Boc group under conditions that are milder than strong Brønsted acids.[1]

  • Oxalyl Chloride/Methanol: This system has been reported as an effective and mild method for deprotecting N-Boc groups, even in the presence of other acid-labile functionalities.[1][9]

  • Thermal Deprotection: In some cases, simply heating the Boc-protected compound can cause thermal cleavage of the group, though this may require high temperatures and is not suitable for all molecules.[1]

  • Modified Strong Acid Conditions: Using a lower concentration of TFA or switching to 4M HCl in dioxane can provide a milder approach than neat or highly concentrated TFA.[1][2][7]

Data Presentation

Table 1: Common Acidic Conditions for Boc Deprotection

Reagent Concentration Solvent Typical Time Temperature Purity/Yield Reference
Trifluoroacetic Acid (TFA) 20-50% (v/v) Dichloromethane (DCM) 0.5 - 2 hours 0°C to Room Temp >95% [1][2]
Trifluoroacetic Acid (TFA) 50% (v/v) Dichloromethane (DCM) 60 minutes Room Temp >95% [2]
Hydrogen Chloride (HCl) 4M 1,4-Dioxane 0.5 - 2 hours Room Temp >95% [1][2]

| Hydrogen Chloride (HCl) | 4M | Ethyl Acetate (EtOAc) | ~6 hours | Room Temp | High (no ester cleavage) |[7] |

Table 2: Common Scavengers to Prevent Side Reactions

Scavenger Typical Concentration (v/v) Purpose Reference
Triisopropylsilane (TIS) 2.5 - 5% Traps tert-butyl cations [1][2]
Water 2.5 - 5% Traps tert-butyl cations [1]
Thioanisole 2.5 - 5% Protects methionine and tryptophan [1]

| Reagent K Cocktail | Varies | Broad-spectrum scavenger |[1] |

Experimental Protocols

Protocol 1: General Procedure for TFA-Mediated Boc Deprotection

  • Preparation: Dissolve the Boc-protected PEG linker in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.[1][2]

  • Cooling: Cool the solution to 0°C using an ice bath.[2]

  • Reagent Addition: Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v). If the substrate contains acid-sensitive residues (e.g., methionine, tryptophan), add a scavenger such as triisopropylsilane (TIS) to a final concentration of 2.5-5% v/v.[1][2]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[1][2]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until all starting material has been consumed (typically 1-2 hours).[2]

  • Work-up:

    • Evaporation: Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA. Add toluene and co-evaporate (repeat 3 times) to remove residual TFA. The resulting TFA salt can often be used directly.[1][2]

    • Neutralization (Optional): To obtain the free amine, dissolve the residue in a suitable organic solvent, wash with a saturated aqueous solution of sodium bicarbonate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[1][2]

Protocol 2: Monitoring by Thin-Layer Chromatography (TLC)

  • Prepare the TLC Plate: Draw a starting line in pencil on a silica gel TLC plate.

  • Spotting: Using a capillary tube, spot the initial reaction mixture (t=0) on the starting line. As the reaction proceeds, take small aliquots at regular intervals (e.g., 30, 60, 90 minutes) and spot them alongside the initial spot.

  • Development: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of DCM and methanol). Allow the solvent to run up the plate.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp or by staining (e.g., with ninhydrin, which stains primary amines). The disappearance of the starting material spot and the appearance of a new, lower-Rf spot indicates product formation.

Protocol 3: Product Isolation via Precipitation

  • Concentration: After the reaction is complete, concentrate the reaction mixture under a gentle stream of nitrogen or via rotary evaporation to reduce the volume.[4]

  • Precipitation: Add the concentrated solution dropwise into a centrifuge tube containing a large volume (e.g., 10-20x the volume of the concentrate) of ice-cold, non-polar solvent, such as diethyl ether or methyl tert-butyl ether (MTBE), while stirring.[1][4] A precipitate of the product salt should form.

  • Maximizing Yield: Place the mixture at a low temperature (e.g., -20°C) for 30 minutes to maximize precipitation.[4]

  • Isolation: Centrifuge the mixture and carefully decant the supernatant solvent.[4]

  • Washing: Wash the solid pellet with fresh cold ether (or MTBE) one or two more times to remove residual TFA and scavengers, centrifuging and decanting each time.[4]

  • Drying: Dry the final product pellet under a high vacuum to obtain the purified deprotected PEG linker salt.[4]

Visualizations

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve Boc-PEG in DCM cool Cool to 0°C start->cool add_reagents Add TFA & Scavengers (TIS) cool->add_reagents react Stir at 0°C -> RT (1-2 hours) add_reagents->react monitor Monitor via TLC / LC-MS react->monitor concentrate Concentrate (Rotovap) monitor->concentrate Reaction Complete isolate Isolate Product concentrate->isolate precipitate Precipitate (add Ether/MTBE) isolate->precipitate As Salt neutralize Aqueous Wash (NaHCO3) isolate->neutralize As Free Amine

Caption: A standard workflow for the Boc deprotection of PEG linkers.

Troubleshooting_Logic start Incomplete Deprotection Observed by LC-MS/TLC cause1 Insufficient Acid? start->cause1 cause2 Inadequate Time? cause1->cause2 No solution1 Increase TFA/HCl Concentration cause1->solution1 Yes cause3 Steric Hindrance? cause2->cause3 No solution2 Extend Reaction Time & Monitor cause2->solution2 Yes solution3 Consider Stronger Acid (e.g., 4M HCl/dioxane) cause3->solution3 Yes

Caption: A troubleshooting decision tree for incomplete Boc deprotection.

Mechanism_and_Side_Reactions cluster_main Main Deprotection Pathway cluster_side Side Reaction Pathway BocPEG R-NH-Boc Protonated R-NH-Boc(H⁺) BocPEG->Protonated + H⁺ (TFA) CarbamicAcid R-NH-COOH (Carbamic Acid) Protonated->CarbamicAcid tBu t-Bu⁺ Cation Protonated->tBu Product R-NH₃⁺ (Deprotected Amine) CarbamicAcid->Product - CO₂ SideProduct Alkylated Side Product tBu->SideProduct + Nucleophile Nucleophile Nucleophile (e.g., Methionine) Nucleophile->SideProduct

Caption: Mechanism of Boc deprotection and a competing side reaction.

References

Technical Support Center: Optimizing CuAAC Reactions for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to overcome common challenges and streamline your PROTAC development workflow.

Frequently Asked Questions (FAQs)

Q1: What is the role of "click chemistry" in PROTAC synthesis?

A1: "Click chemistry," particularly the CuAAC reaction, provides a highly efficient and reliable method for conjugating the two key components of a PROTAC molecule: the ligand for the target protein and the ligand for an E3 ubiquitin ligase, connected via a linker.[][2] This reaction forms a stable triazole ring and is favored for its mild reaction conditions, high yields, and compatibility with a wide range of functional groups, making it ideal for the modular synthesis of PROTAC libraries.[3][4]

Q2: Which copper source is best for CuAAC in PROTAC synthesis?

A2: While Cu(I) is the active catalytic species, it is prone to oxidation.[5] Therefore, Cu(II) salts, such as copper(II) sulfate (CuSO₄), are commonly used in combination with a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ.[6][7] This is often the most convenient and widely used method.[6] Using a discrete Cu(I) source like CuBr is also possible but may require more stringent anaerobic conditions to prevent oxidation.[7]

Q3: Why is a ligand necessary for the CuAAC reaction?

A3: A ligand serves two primary purposes in CuAAC reactions for PROTAC synthesis: it stabilizes the active Cu(I) catalytic species, preventing its oxidation and disproportionation, and it accelerates the reaction rate.[8][9] For aqueous or biological systems, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are recommended.[10][11] In organic solvents, TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a common choice.[10][11] The ligand can also protect sensitive biomolecules from oxidative damage by sequestering the copper ion.[11][12]

Q4: Can I perform the CuAAC reaction in the presence of sensitive biological molecules?

A4: Yes, the CuAAC reaction is widely used for bioconjugation due to the bioorthogonal nature of the azide and alkyne functional groups, which do not typically react with native biological molecules.[10] However, the copper catalyst and reducing agent can generate reactive oxygen species (ROS) that may damage sensitive substrates like proteins.[12][13] The use of a biocompatible, water-soluble ligand like THPTA, typically at a 5:1 ligand-to-copper ratio, is crucial to minimize this oxidative damage.[7][8]

Q5: How do I purify my PROTAC after the CuAAC reaction?

A5: Purification strategies depend on the properties of the synthesized PROTAC. For small molecule PROTACs, standard purification techniques such as flash column chromatography, recrystallization, or precipitation are effective.[10] For larger, more complex PROTACs, especially those involving biomolecules, methods like dialysis, size-exclusion chromatography, or specialized affinity purification techniques can be employed to remove excess reagents and the copper catalyst.[10]

Troubleshooting Guide

This guide addresses common issues encountered during the CuAAC-mediated synthesis of PROTACs.

Problem 1: Low or No Product Yield

This is a frequent challenge that can stem from various factors related to the catalyst, reagents, or reaction conditions.

LowYieldTroubleshooting Start Low or No Yield Catalyst Check Catalyst Activity Start->Catalyst Reagents Verify Reagent Quality Start->Reagents Conditions Optimize Reaction Conditions Start->Conditions Solution_Catalyst Use fresh CuSO4/Ascorbate Premix Cu and Ligand Degas Solvents Catalyst->Solution_Catalyst Solution_Reagents Confirm Purity of Azide/Alkyne Check for Degradation Use Stoichiometric Amounts Reagents->Solution_Reagents Solution_Conditions Adjust Solvent System Increase Reactant Concentration Optimize Temperature Increase Reaction Time Conditions->Solution_Conditions

Caption: Troubleshooting flowchart for low-yield CuAAC reactions.

Potential Cause Recommended Solution Citation
Inactive Catalyst Ensure the use of a fresh solution of sodium ascorbate, as it can degrade over time. Prepare the catalyst by premixing the copper source (e.g., CuSO₄) with the ligand before adding it to the reaction mixture. Degas all solvents to remove oxygen, which can deactivate the Cu(I) catalyst.[14][15]
Reagent Issues Verify the purity of the azide and alkyne starting materials. Impurities can inhibit the reaction. Ensure that the starting materials have not degraded, especially if they are complex molecules. Use a slight excess (e.g., 1.1 equivalents) of one of the reactants.[10]
Suboptimal Reaction Conditions The solubility of PROTAC precursors can be challenging. Use a co-solvent system like DMSO/water or DMF/water to ensure all components are dissolved.[11] Low reactant concentrations can slow down the reaction; if possible, increase the concentration.[14] Gentle heating (e.g., 40-60 °C) can increase the reaction rate, but be mindful of the stability of your molecules.[10]
Steric Hindrance Bulky groups near the azide or alkyne can impede the reaction. Consider increasing the reaction time or temperature. If possible, redesign the linker to be less sterically hindered.[10]
Problem 2: Presence of Side Reactions

Side reactions can complicate purification and reduce the yield of the desired PROTAC.

Side Reaction Description Recommended Solution Citation
Oxidative Damage to PROTAC or Precursors The Cu(I)/ascorbate system can generate reactive oxygen species (ROS), which can degrade sensitive functional groups on the PROTAC molecule or starting materials, particularly peptides or proteins.Use a sufficient excess of a copper-chelating ligand like THPTA (e.g., 5 equivalents relative to copper).[7][8] Work under an inert atmosphere (nitrogen or argon) to minimize oxygen exposure.[12]
Alkyne Homocoupling (Glaser Coupling) The oxidative coupling of the terminal alkyne starting material can occur, leading to the formation of a diacetylene byproduct.This is more prevalent in the absence of a strong coordinating ligand and in the presence of oxygen. Ensuring a sufficiently reducing environment and using a stabilizing ligand can minimize this side reaction.[16]

Experimental Protocols

General Protocol for CuAAC Synthesis of a Small Molecule PROTAC

This protocol is a starting point and may require optimization based on the specific substrates.

1. Reagent Preparation:

  • Prepare stock solutions of your azide-functionalized E3 ligase ligand (e.g., 100 mM in DMF) and your alkyne-functionalized target protein ligand (e.g., 100 mM in DMF).

  • Prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM in deionized water).[10]

  • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in deionized water).[10]

  • Prepare a stock solution of the ligand (e.g., TBTA, 50 mM in a 1:4 mixture of DMF and t-BuOH).[10]

2. Reaction Setup:

  • In a reaction vial, add the alkyne-functionalized ligand (1.0 equivalent).

  • Add the azide-functionalized ligand (1.1 equivalents).[10]

  • Add the solvent (e.g., DMF or a mixture of t-BuOH/water).

  • Add the TBTA solution (0.05 equivalents).[10]

  • Add the CuSO₄ solution (0.01-0.05 equivalents).[10]

  • Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.[10]

  • Initiate the reaction by adding the sodium ascorbate solution (0.1-0.2 equivalents).[10]

3. Reaction and Work-up:

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).[10]

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[17]

Workflow for PROTAC Synthesis and Evaluation

PROTAC_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Azide & Alkyne Precursors CuAAC CuAAC Reaction Start->CuAAC Purification Purification CuAAC->Purification Characterization Characterization (NMR, MS) Purification->Characterization Degradation_Assay Western Blot for Target Degradation Characterization->Degradation_Assay Ternary_Complex Ternary Complex Formation (e.g., SPR, ITC) Degradation_Assay->Ternary_Complex Cellular_Activity Cell Viability/Functional Assays Ternary_Complex->Cellular_Activity Final_PROTAC Optimized PROTAC Cellular_Activity->Final_PROTAC

Caption: General workflow from PROTAC synthesis to biological evaluation.

Data Summary Tables

Table 1: Recommended Starting Conditions for CuAAC Reactions
Parameter Recommendation for Small Molecules Recommendation for Bioconjugation Citation
Copper Source CuSO₄·5H₂OCuSO₄·5H₂O[6][18]
Copper Concentration 1-5 mol%50-100 µM[7][10]
Reducing Agent Sodium AscorbateSodium Ascorbate[6][7]
Reducing Agent Conc. 10-20 mol%2.5 mM[7][10]
Ligand TBTATHPTA[8][10]
Ligand:Copper Ratio 1:1 to 2:15:1[6][7]
Solvent DMF, t-BuOH/H₂O, DMSOAqueous buffers (e.g., PBS), DMSO/H₂O[15][19]
Temperature Room Temperature to 60 °CRoom Temperature[10][14]
Table 2: Common Solvents for CuAAC Reactions in PROTAC Synthesis
Solvent System Advantages Considerations Citation
Water / Aqueous Buffers Biocompatible, can accelerate the reaction rate.Poor solubility for many organic molecules.[15][20]
DMF (Dimethylformamide) Good solubilizing power for a wide range of compounds.High boiling point, can be difficult to remove.[19]
DMSO (Dimethyl Sulfoxide) Excellent solubilizing power, often used as a co-solvent with water.Can be difficult to remove, may interfere with some biological assays at high concentrations.[15]
t-BuOH/H₂O (1:1) A common mixture that balances polarity and solubilizing power.The ratio may need to be optimized for specific substrates.[18]
Glycerol / PEG Sustainable, "green" solvents that can promote the reaction.High viscosity, may require elevated temperatures.[20][21]

This technical support center provides a foundational guide to optimizing CuAAC reactions for PROTAC synthesis. For specific applications, further empirical optimization of the reaction conditions is highly recommended.

References

Technical Support Center: Purification of Azido-PEG1-C1-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Azido-PEG1-C1-Boc conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this versatile PROTAC linker.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges in purifying this compound stem from its physicochemical properties. As a small, polar molecule containing a flexible PEG linker, it can exhibit problematic behavior during chromatography, such as poor retention on reversed-phase columns and streaking on normal-phase silica gel.[1] Potential impurities may have very similar polarities, making separation difficult.

Q2: Which chromatographic techniques are most suitable for purifying this compound?

A2: The most common and effective techniques for purifying small, polar molecules like this compound are flash column chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC).[2][3] The choice between them depends on the scale of the synthesis, the nature of the impurities, and the required final purity. For routine purification of moderate quantities, flash chromatography is often sufficient. For high-purity requirements, especially for use in sensitive downstream applications like PROTAC synthesis, RP-HPLC is recommended.[2]

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the purification process.[2] Due to the lack of a strong UV chromophore in this compound, visualization can be challenging. A specific staining method involving reduction of the azide to an amine with triphenylphosphine followed by staining with ninhydrin is highly effective for visualizing the product on a TLC plate.[4] Alternatively, a p-anisaldehyde stain can be used, which is a general stain for many organic compounds.

Q4: What are the likely impurities I might encounter?

A4: Common impurities can include unreacted starting materials such as the corresponding alcohol or halide precursor, residual coupling reagents, and byproducts from incomplete reactions.[5] For example, if the azide is introduced via nucleophilic substitution of a tosylate, unreacted tosylated PEG linker may be present. If the Boc group is introduced using Boc anhydride, unreacted amino-PEG starting material could be an impurity.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the purification of this compound.

Problem Potential Cause Suggested Solution
Compound does not move from the baseline on TLC (low Rf) even with highly polar solvents (e.g., 100% ethyl acetate). The compound is highly polar and strongly adsorbed to the silica gel.Switch to a more polar solvent system, such as 5-10% methanol in dichloromethane.[6] If streaking occurs, adding a small amount of a polar modifier like acetic acid or triethylamine (depending on the compound's nature) might help. Consider using reversed-phase TLC plates.
Compound streaks on the TLC plate and during flash column chromatography. Strong interaction with the acidic silica gel.[1] The compound might be coordinating with the silica.Deactivate the silica gel by pre-flushing the column with a solvent mixture containing 1-2% triethylamine.[7] Alternatively, use a different stationary phase like alumina (neutral or basic).[2]
Poor separation of the product from an impurity with a very similar Rf value. The chosen solvent system does not provide sufficient selectivity.Systematically screen different solvent systems for TLC. Sometimes a switch from an ethyl acetate/hexane system to a dichloromethane/methanol system can significantly alter selectivity.[6] For very difficult separations, a shallow gradient in flash chromatography or switching to RP-HPLC is recommended.[2]
Low recovery of the compound after flash chromatography. The compound may be irreversibly adsorbed to the silica gel or is too volatile and lost during solvent evaporation.If the compound is suspected to be stuck on the column, try flushing with a very polar solvent like 10-20% methanol in dichloromethane. When concentrating fractions, use a rotary evaporator with a cooled water bath and avoid high vacuum to prevent loss of a volatile product.
The compound elutes in the void volume during RP-HPLC. The compound is too polar for the selected C18 column and mobile phase.Use a more polar stationary phase, such as a C8 or a phenyl-hexyl column.[7] Increase the aqueous component of the mobile phase at the beginning of the gradient. For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative.[7]

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol is suitable for the purification of multigram quantities of this compound.

1. TLC Analysis:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate using a solvent system such as 50-80% ethyl acetate in hexanes or 2-5% methanol in dichloromethane.[6]

  • Visualize the spots using a triphenylphosphine/ninhydrin stain or p-anisaldehyde stain.[4]

  • The ideal solvent system should give the product an Rf value of approximately 0.2-0.3.[4]

2. Column Packing:

  • Select a column of an appropriate size for the amount of crude material.

  • Prepare a slurry of silica gel in the chosen eluent (the same solvent system as determined by TLC).

  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Add a thin layer of sand to the top of the silica bed.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Carefully load the solution onto the top of the silica gel.

  • Alternatively, for compounds with low solubility in the eluent, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the dry powder onto the column.[6]

4. Elution and Fraction Collection:

  • Begin eluting the column with the chosen solvent system.

  • Collect fractions and monitor them by TLC.

  • Combine the fractions containing the pure product.

5. Product Isolation:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator.

  • Dry the purified product under high vacuum to remove any residual solvent.

Protocol 2: Reversed-Phase HPLC (RP-HPLC) Purification

This protocol is ideal for obtaining high-purity this compound, typically on a smaller scale.

1. Sample Preparation:

  • Dissolve the crude or partially purified product in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% TFA) to a concentration of 1-5 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A typical gradient would be 5-95% B over 20-30 minutes. The gradient may need to be optimized to achieve the best separation.

  • Flow Rate: 1 mL/min.

  • Detection: UV at 210-220 nm (for end-group absorbance) or an Evaporative Light Scattering Detector (ELSD) if UV absorbance is poor.

3. Fraction Collection and Product Isolation:

  • Collect fractions corresponding to the product peak.

  • Combine the pure fractions and remove the acetonitrile by rotary evaporation.

  • Lyophilize the remaining aqueous solution to obtain the purified product as a TFA salt.

Visualizations

experimental_workflow General Purification Workflow for this compound Conjugates cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_product Crude Product tlc_analysis TLC Analysis for Solvent System Selection crude_product->tlc_analysis flash_chrom Flash Column Chromatography tlc_analysis->flash_chrom rphplc Reversed-Phase HPLC flash_chrom->rphplc For higher purity fraction_collection Fraction Collection & TLC Monitoring flash_chrom->fraction_collection rphplc->fraction_collection solvent_evap Solvent Evaporation fraction_collection->solvent_evap final_product Pure this compound solvent_evap->final_product

A general workflow for the purification of this compound conjugates.

troubleshooting_logic Troubleshooting Poor Separation in Flash Chromatography start Poor separation of spots on TLC? yes_poor_tlc Systematically screen different solvent systems (e.g., DCM/MeOH, EtOAc/Hexane with modifiers). start->yes_poor_tlc Yes no_poor_tlc Proceed with flash chromatography using the optimized solvent system. start->no_poor_tlc No yes_poor_tlc->no_poor_tlc After optimization streaking Observe streaking in the column? no_poor_tlc->streaking yes_streaking Deactivate silica with triethylamine or use an alternative stationary phase like alumina. streaking->yes_streaking Yes no_streaking Continue with standard procedure. streaking->no_streaking No coelution Product co-elutes with impurity? yes_streaking->coelution no_streaking->coelution yes_coelution Try a shallower solvent gradient or switch to RP-HPLC for higher resolution. coelution->yes_coelution Yes successful_purification Successful Purification coelution->successful_purification No yes_coelution->successful_purification After re-purification

A decision tree for troubleshooting common separation issues.

References

Technical Support Center: Enhancing PROTAC Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during PROTAC synthesis, with a focus on improving reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in PROTAC synthesis?

A1: Low yields in PROTAC synthesis can stem from several factors throughout the multi-step process. The most common issues include incomplete coupling reactions (amide or click chemistry), poor solubility of intermediates or the final product, and significant loss of material during purification steps. The complex, high-molecular-weight nature of PROTACs often places them "beyond the Rule of Five," contributing to these challenges.[1][][3]

Q2: How does the choice of linker impact the overall synthesis yield?

A2: The linker is a critical component that influences not only the biological activity but also the physicochemical properties of the PROTAC, which in turn affects synthesis and purification.[][4] The composition and length of the linker can impact the solubility and conformational flexibility of the PROTAC.[][5] For instance, polyethylene glycol (PEG) linkers are often incorporated to enhance the aqueous solubility of the final molecule.[1] However, the choice of linker chemistry also dictates the type of coupling reaction used, which has its own set of optimization parameters that can affect yield.

Q3: Which coupling reaction is generally higher yielding for PROTAC synthesis: amide coupling or click chemistry?

A3: Both amide coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" are widely used and can provide high yields.[4][6] Click chemistry is often favored for its high efficiency, mild reaction conditions, and excellent functional group tolerance, with reported yields of up to 90% for the click step in a PROTAC synthesis.[4][6] However, well-optimized amide coupling reactions can also achieve good yields. The choice often depends on the specific functional groups present on the warhead and E3 ligase ligand.

Q4: What is a typical yield for the final coupling step in a PROTAC synthesis?

A4: The yield for the final coupling step can vary significantly depending on the complexity of the molecules being joined, the choice of coupling chemistry, and the optimization of reaction conditions. For click chemistry reactions, yields can be as high as 90%.[4] Amide coupling reactions may have a wider range of yields, from low to moderate (14-41%) in challenging cases to higher yields with optimized conditions.[5] Solid-phase synthesis approaches have also been developed to streamline the process and improve yields by simplifying purification.

Q5: How can I monitor the progress of my PROTAC synthesis reaction?

A5: Liquid chromatography-mass spectrometry (LC-MS) is the primary analytical technique used to monitor the progress of PROTAC synthesis reactions.[7] By taking small aliquots from the reaction mixture over time, you can track the consumption of starting materials and the formation of the desired product. This allows for the determination of reaction completion and can help in optimizing reaction times.

Troubleshooting Guides

Low Yield in Amide Coupling Reactions
Potential Cause Troubleshooting & Optimization
Inefficient Coupling Reagents Screen different coupling reagents such as HATU, HBTU, or COMU, along with various bases like DIPEA or TEA. HATU is often effective for sterically hindered couplings.[8][9]
Suboptimal Reagent Stoichiometry Use a slight excess (1.1-1.5 equivalents) of the coupling reagent and the component that is not in excess to drive the reaction to completion.
Insufficient Reaction Time Monitor the reaction progress by LC-MS and allow it to proceed until the starting materials are consumed. Reactions can range from a few hours to overnight.
Low Reaction Temperature Gently heating the reaction (e.g., to 40-50 °C) can sometimes improve the reaction rate, but it's crucial to monitor for potential side reactions or degradation.
Poor Solubility of Reactants Ensure all reactants are fully dissolved in a suitable anhydrous solvent such as DMF or DMSO. Sonication may aid in dissolution.
Low Yield in Click Chemistry (CuAAC) Reactions
Potential Cause Troubleshooting & Optimization
Inactive Copper(I) Catalyst Use a freshly prepared copper(I) source or a robust catalyst system (e.g., CuSO₄ with a reducing agent like sodium ascorbate).[10]
Oxygen Interference Oxygen can oxidize the copper(I) catalyst. Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inappropriate Solvent System While often performed in DMF or t-BuOH/H₂O, screening other solvent systems may improve the solubility of reactants and the reaction rate.
Low Reactant Concentration CuAAC reactions are often concentration-dependent. Increasing the concentration of reactants can improve the reaction rate and yield.[10]
Product Loss During Purification
Potential Cause Troubleshooting & Optimization
Poor Solubility of PROTAC For flash chromatography, explore a wider range of solvent polarities. For preparative HPLC, consider different mobile phase compositions and gradients.[11]
Product Adhesion to Silica Gel If the PROTAC is particularly polar or basic, consider using a different stationary phase such as alumina or C18 reverse-phase silica for column chromatography.[12]
Product Degradation on Column If the PROTAC is acid-sensitive, use a neutral pH buffer system for preparative HPLC. Minimize the time the PROTAC is on the column and consider purification at lower temperatures.
Co-elution with Impurities Optimize the separation method. For preparative HPLC, adjusting the gradient slope and mobile phase composition can improve resolution.[11]

Experimental Protocols

General Protocol for Amide Coupling
  • Reactant Preparation: Dissolve the amine-containing component (1.0 equivalent) and the carboxylic acid-containing component (1.0 equivalent) in an anhydrous solvent (e.g., DMF or CH2Cl2/CH3CN).[13]

  • Addition of Coupling Reagents: Add the coupling reagent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.0 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours.[13] Monitor the reaction progress by LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and wash with aqueous solutions to remove excess reagents and byproducts.

  • Purification: Purify the crude product by flash chromatography or preparative HPLC.

General Protocol for Click Chemistry (CuAAC)
  • Reactant Preparation: Dissolve the alkyne-functionalized component (1.0 equivalent) and the azide-functionalized component (1.0 equivalent) in a suitable solvent mixture (e.g., t-BuOH/H₂O or DMSO).[4][10]

  • Catalyst Preparation: In a separate vial, prepare the copper(I) catalyst by mixing CuSO₄·5H₂O (0.1 equivalents) and sodium ascorbate (0.2 equivalents) in water.

  • Reaction: Add the catalyst solution to the reactant mixture. Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Upon completion, dilute the reaction with water and extract the product with an organic solvent.

  • Purification: Purify the crude product using flash chromatography or preparative HPLC.

General Protocol for Preparative Reversed-Phase HPLC Purification
  • Sample Preparation: Dissolve the crude PROTAC in a minimal amount of a strong solvent like DMSO, then dilute with the initial mobile phase (e.g., water with 0.1% formic acid or TFA) to a concentration of 10-50 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[11]

  • System Equilibration: Equilibrate the preparative HPLC system, typically with a C18 column, with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% acid) until a stable baseline is achieved.[11]

  • Gradient Elution: Inject the sample and begin a linear gradient to increase the organic mobile phase concentration (e.g., from 5% to 95% Acetonitrile over 30-40 minutes).[11]

  • Fraction Collection: Collect fractions based on the UV chromatogram, targeting the peak corresponding to the desired PROTAC.

  • Analysis and Lyophilization: Analyze the collected fractions for purity using analytical LC-MS. Pool the pure fractions and remove the organic solvent under reduced pressure, followed by lyophilization to obtain the purified PROTAC as a solid.[11]

Visualizations

PROTAC_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (Warhead, Linker, E3 Ligand) coupling Coupling Reaction (Amide or Click) start->coupling reaction_monitoring Reaction Monitoring (LC-MS) coupling->reaction_monitoring reaction_monitoring->coupling Incomplete workup Aqueous Work-up reaction_monitoring->workup Reaction Complete crude_purification Crude Purification (Flash Chromatography) workup->crude_purification purity_check1 Purity Check (LC-MS) crude_purification->purity_check1 prep_hplc Preparative HPLC purity_check1->prep_hplc <95% Pure lyophilization Lyophilization purity_check1->lyophilization >95% Pure purity_check2 Purity Check (LC-MS) prep_hplc->purity_check2 purity_check2->prep_hplc <95% Pure purity_check2->lyophilization >95% Pure final_product Pure PROTAC lyophilization->final_product

Caption: General workflow for PROTAC synthesis and purification.

Troubleshooting_Low_Yield start Low PROTAC Yield check_coupling Incomplete Coupling? start->check_coupling check_purification High Loss in Purification? start->check_purification check_solubility Solubility Issues? start->check_solubility optimize_reagents Optimize Coupling Reagents (e.g., HATU, HBTU) check_coupling->optimize_reagents Yes optimize_conditions Optimize Reaction Conditions (Time, Temperature, Concentration) check_coupling->optimize_conditions Yes change_stationary_phase Change Stationary Phase (e.g., Reverse Phase) check_purification->change_stationary_phase Yes optimize_gradient Optimize HPLC Gradient check_purification->optimize_gradient Yes change_solvent Change Reaction/Purification Solvent check_solubility->change_solvent Yes modify_linker Modify Linker for Solubility (e.g., add PEG units) check_solubility->modify_linker Yes end_node Improved Yield optimize_reagents->end_node optimize_conditions->end_node change_stationary_phase->end_node optimize_gradient->end_node change_solvent->end_node modify_linker->end_node

Caption: Troubleshooting flowchart for low PROTAC synthesis yield.

References

Technical Support Center: Synthesis of Long PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the synthesis and application of long polyethylene glycol (PEG) linkers. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, purification, and characterization of long PEG linkers.

Issue Potential Causes Troubleshooting Suggestions
Low Reaction Yield Inefficient coupling reactions due to steric hindrance from the long PEG chain.[1] Suboptimal reaction conditions (e.g., solvent, temperature, coupling agents).[1] Poor solubility of reactants in the chosen solvent.[1] Impurities or degradation of starting materials.[1]Increase the excess of the less sterically hindered reactant.[1] Use a coupling agent known to be effective for sterically hindered substrates.[1] Screen different anhydrous solvents (e.g., DMF, DMSO, DCM) to ensure complete dissolution of all reactants.[1] Ensure the purity and stability of starting materials, including the PEG linker.[1] Consider a longer reaction time or elevated temperature.[1]
Difficult Purification High polarity and flexibility of the PEG chain leading to streaking and poor separation on silica gel chromatography.[1][2] Co-elution of the product with starting materials or byproducts.[2][3]Use alternative chromatography techniques such as reverse-phase HPLC or solid-phase extraction (SPE).[1] For purification of PEG-containing compounds on silica, try a slow gradient with a solvent system like 1:1 ethanol/isopropanol in chloroform.[2] Consider precipitating the PEG linker from the reaction mixture. A method using magnesium chloride to form a solid complex with PEGs in dichloromethane with THF as an additive has been reported for efficient purification.[4]
Multiple Products (Side Reactions) Reaction of coupling agents with other functional groups on the starting molecules.[1] Side reactions involving the PEG linker itself, such as chelation of metal ions by the ether oxygens or undesired reactions of the terminal hydroxyl group.[1]Protect sensitive functional groups on your starting materials before the coupling reaction.[1] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[1]
Product Instability Hydrolysis of labile linkages (e.g., esters) during purification.[1] Degradation of the PEG backbone due to harsh reaction or purification conditions (e.g., high temperatures, presence of transition metals).[3]Use milder purification conditions, avoiding strongly acidic or basic mobile phases in HPLC if your linker is susceptible to hydrolysis.[1] When synthesizing the PEG linker itself, avoid processes that use peroxides, transition metals, and high temperatures to prevent chain scission.[3]
Difficulty in Characterization Polydispersity of the long PEG linker leads to a heterogeneous mixture of products, complicating analysis by techniques like ESI-MS.[5][6][7] Overlapping charge states in mass spectrometry.[5]Use monodisperse PEG linkers to ensure a single molecular weight.[8] Utilize Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry to estimate the number of PEGs attached to a protein.[5] Employ cleavable linkers that can be broken under specific conditions, allowing for independent analysis of the conjugated molecule and the PEG chain.[5]

Frequently Asked Questions (FAQs)

A curated list of common questions regarding the synthesis and use of long PEG linkers.

Q1: What are the main challenges in synthesizing long PEG linkers?

The primary challenges include:

  • Achieving Monodispersity: Long PEG chains synthesized by conventional polymerization are often polydisperse, meaning they are a mixture of chains with varying lengths. This heterogeneity complicates characterization and can lead to batch-to-batch variability in subsequent applications.[6][8]

  • Purification: The high polarity, flexibility, and often oily nature of long PEG linkers make them difficult to purify using standard chromatographic techniques.[1][2][4] They tend to streak on silica columns and co-elute with impurities.[2]

  • Side Reactions: The repeating ether oxygens and terminal hydroxyl groups of the PEG chain can participate in unwanted side reactions, reducing the yield of the desired product.[1]

  • Steric Hindrance: The bulkiness of a long PEG chain can sterically hinder the reaction at its terminal functional group, leading to inefficient coupling.[1]

Q2: How does the length of a PEG linker affect its properties and application?

The length of the PEG chain significantly influences the properties of the resulting conjugate:

  • Pharmacokinetics: Longer PEG chains increase the hydrodynamic radius of a molecule, which reduces renal clearance and extends its circulation time in the bloodstream.[8][9] However, very long chains may lead to increased accumulation in the liver and spleen.[9]

  • Solubility: Longer PEGs generally enhance the water solubility of hydrophobic molecules.[8][9][10]

  • Biological Activity: While PEGylation can protect a molecule from degradation, a very long linker can also create a "stealth" effect that may hinder its interaction with its biological target, potentially reducing its efficacy.[7]

  • Immunogenicity: Although PEG is considered to have low immunogenicity, some studies have reported the formation of anti-PEG antibodies, which can affect the efficacy and safety of PEGylated therapeutics.[7][11]

Q3: What are the best practices for purifying long PEG linkers?

Given the challenges with standard silica gel chromatography, consider the following approaches:

  • Alternative Chromatography: Reverse-phase HPLC and solid-phase extraction (SPE) can be more effective for purifying polar PEG compounds.[1]

  • Solvent System Optimization: If using silica gel chromatography, a slow gradient with a solvent system such as 1:1 ethanol/isopropanol in chloroform may provide better separation than traditional ethyl acetate/methanol systems.[2]

  • Precipitation/Complexation: A recently developed method involves the complexation of PEGs with magnesium chloride in dichloromethane with the addition of THF. This forms a solid complex that can be easily filtered, allowing for the removal of non-PEG impurities. The PEG can then be recovered by an aqueous workup.[4]

  • Purify Precursors: Whenever possible, purify the precursors to your final PEGylated product thoroughly to minimize the number of impurities that need to be removed in the final, most challenging purification step.[2]

Q4: How can I accurately characterize my long PEG linker and its conjugates?

Characterization can be challenging due to the potential for heterogeneity. Key techniques include:

  • Mass Spectrometry: For polydisperse samples, MALDI-MS is often preferred over ESI-MS to determine the average molecular weight and the number of attached PEG chains.[5] For monodisperse PEGs, ESI-MS can be used.

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the PEG linker and its functional end-groups.[8]

  • Gel Electrophoresis (for bioconjugates): SDS-PAGE can be used to visualize the increase in molecular weight of a protein after PEGylation.[8]

  • Chromatography: HPLC with various detectors (e.g., UV, ELSD) can be used to assess purity.

Q5: What are cleavable PEG linkers and when should I use them?

Cleavable PEG linkers contain a bond that can be selectively broken under specific conditions (e.g., change in pH, presence of a specific enzyme, or a reducing agent).[8] These are particularly useful for:

  • Drug Delivery: To release a drug at a specific target site.

  • Simplified Analysis: By cleaving the linker, the PEG chain can be removed from the molecule of interest (e.g., a protein), which greatly simplifies analytical characterization, such as determining the site of PEGylation on a protein using peptide mapping.[5]

Experimental Protocols

Protocol 1: General Procedure for Coupling a Carboxylic Acid-Terminated PEG Linker to an Amine-Containing Molecule using Carbodiimide Chemistry

  • Dissolution: Dissolve the amine-containing molecule and the carboxylic acid-terminated PEG linker in an anhydrous polar aprotic solvent (e.g., DMF or DMSO).

  • Activator Addition: Add an activator such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) (1.2 equivalents relative to the PEG linker) to the reaction mixture.

  • Carbodiimide Addition: Add a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents relative to the PEG linker) to the mixture.

  • Reaction: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).

  • Workup and Purification: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC was used). Proceed with an appropriate purification method as discussed in the troubleshooting guide and FAQs (e.g., reverse-phase HPLC or precipitation).

Visualizations

PEG_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Starting_Materials PEG Precursor & Target Molecule Coupling_Reaction Coupling Reaction (e.g., Amidation) Starting_Materials->Coupling_Reaction Coupling Agents Crude_Product Crude PEG-Conjugate Coupling_Reaction->Crude_Product Chromatography Chromatography (RP-HPLC, SPE) Crude_Product->Chromatography Method 1 Precipitation Precipitation/ Complexation Crude_Product->Precipitation Method 2 Pure_Product Purified PEG-Conjugate Chromatography->Pure_Product Precipitation->Pure_Product Mass_Spec Mass Spectrometry (MALDI-MS, ESI-MS) Pure_Product->Mass_Spec NMR NMR Spectroscopy Pure_Product->NMR Purity_Analysis Purity Analysis (HPLC) Pure_Product->Purity_Analysis

Caption: A general workflow for the synthesis, purification, and characterization of long PEG linkers.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Purity Check Starting Material Purity Start->Check_Purity Check_Purity->Start If Impure, Replace Optimize_Conditions Optimize Reaction Conditions (Solvent, Temp) Check_Purity->Optimize_Conditions If Pure Change_Coupling Change Coupling Agent/ Stoichiometry Optimize_Conditions->Change_Coupling If No Improvement Change_Purification Change Purification Method (e.g., RP-HPLC, SPE) Optimize_Conditions->Change_Purification If Yield Improves, but Purity is Low Protect_Groups Use Protecting Groups Change_Coupling->Protect_Groups If Still Low Yield Protect_Groups->Change_Purification Final_Product Final_Product Change_Purification->Final_Product Successful

Caption: A decision tree for troubleshooting common issues in long PEG linker synthesis.

References

stability issues with Azido-PEG1-C1-Boc in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG1-C1-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this bifunctional linker in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter related to the stability of this compound in solution.

Observed Issue Potential Cause Recommended Actions & Troubleshooting Steps
Loss of "Click" Chemistry Reactivity (Azide Group) Degradation of the azide functionality.Verify Reagent Quality: Ensure the starting material meets purity specifications. Control Reaction Conditions: - Temperature: Avoid elevated temperatures; store the compound and solutions at recommended low temperatures (-20°C for long-term storage).[1] - Light Exposure: Protect the compound and its solutions from light, especially UV radiation, by using amber vials or wrapping containers in foil.[1] - pH: Maintain a neutral pH for stock solutions. Acidic conditions can lead to the formation of hydrazoic acid, which is volatile and explosive.
Premature Loss of Boc-Protecting Group Exposure to acidic conditions leading to unintended deprotection of the amine.Buffer Selection: Ensure that the solvent or buffer system is not acidic. The Boc group is labile to acid.[2] Storage: Store the compound in a dry, neutral environment. Avoid storing in protic solvents for extended periods if trace acidity is a concern. Analysis: Use analytical techniques like LC-MS or NMR to check for the presence of the deprotected amine.
Inconsistent Results in Conjugation Reactions Degradation of the PEG linker or the entire molecule.Fresh Solutions: Prepare solutions of this compound immediately before use. When dissolved, the stability of similar PEG linkers is reduced.[1] Avoid Freeze-Thaw Cycles: If a stock solution must be stored, aliquot it into single-use vials to minimize repeated temperature changes.[1] Inert Atmosphere: For long-term storage of stock solutions, consider using an inert gas (e.g., argon or nitrogen) to prevent oxidative degradation of the PEG chain.[1]
Appearance of Unexpected Peaks in HPLC or LC-MS Analysis Oxidative degradation of the polyethylene glycol (PEG) chain.Degas Solvents: Remove dissolved oxygen from buffers and solvents before preparing solutions. Use High-Purity Reagents: Minimize the presence of trace metal ions that can catalyze oxidation by using high-purity water and reagents. Consider adding a chelating agent like EDTA.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in solution?

A1: The stability of this compound is influenced by three main functional components:

  • Azide Group: This group is sensitive to heat, light, and acidic conditions. It is crucial to avoid high temperatures and exposure to UV light.[1]

  • PEG Linker: The polyethylene glycol chain is susceptible to oxidative degradation, which can be catalyzed by metal ions and accelerated by heat and light.[1]

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is designed to be removed under acidic conditions. Therefore, exposure to even mildly acidic environments can lead to its premature cleavage.[2][3]

Q2: What are the recommended storage conditions for this compound, both as a solid and in solution?

A2: For optimal stability, adhere to the following storage guidelines:

  • Solid Form: Store the compound at -20°C for long-term stability in a dry, dark environment.[1]

  • In Solution: It is highly recommended to prepare solutions fresh for each experiment. If a stock solution must be stored, it should be aliquoted and kept at -80°C under an inert atmosphere. Avoid repeated freeze-thaw cycles.[1]

Q3: Can I store this compound in common organic solvents like DMSO or DMF?

A3: While this compound is soluble in solvents like DMSO and DMF, long-term storage in these solvents is not recommended as they can be hygroscopic. Absorbed water can affect the stability of the compound. If you need to prepare a stock solution, use anhydrous solvent and store it under the recommended conditions.

Q4: How can I detect degradation of this compound?

A4: Degradation can be monitored using various analytical techniques:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool to identify the parent molecule and any degradation products by their mass-to-charge ratio.

  • HPLC (High-Performance Liquid Chromatography): Purity can be assessed over time by monitoring the appearance of new peaks or a decrease in the area of the main peak.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H NMR can be used to check for the disappearance of the Boc group's characteristic signal or changes in the PEG backbone signals.

Q5: My experiment requires acidic conditions. Will this compound be stable?

A5: No, this compound is not stable under acidic conditions due to the acid-labile nature of the Boc protecting group.[2] Exposure to acid will lead to the removal of the Boc group, exposing the free amine. If your downstream application requires the Boc-protected form, acidic conditions must be avoided.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in Solution

This protocol outlines a method for conducting an accelerated stability study.

Materials:

  • This compound

  • Desired solvent or buffer (e.g., PBS at pH 7.4, deionized water)

  • Incubators or water baths set to various temperatures (e.g., 4°C, 25°C, 40°C)

  • Analytical instrumentation (e.g., HPLC-MS)

  • Amber vials

Methodology:

  • Sample Preparation: Prepare a solution of this compound at a known concentration in the desired solvent or buffer.

  • Aliquoting: Dispense the solution into multiple amber vials to protect from light.

  • Incubation: Store the aliquots at different temperatures (e.g., 4°C, 25°C, and 40°C).[1]

  • Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), remove one aliquot from each temperature condition for analysis.

  • Analysis: Analyze the samples using a validated HPLC-MS method to determine the percentage of the intact this compound remaining.

  • Data Evaluation: Compare the results over time and across different temperature conditions to assess the stability of the compound in the chosen solution.

Visualizations

cluster_conditions Instability Factors cluster_molecule This compound cluster_degradation Degradation Pathways Acidic pH Acidic pH Boc Boc Group Acidic pH->Boc cleavage Elevated Temperature Elevated Temperature PEG PEG Linker Elevated Temperature->PEG oxidation Azide Azide Group Elevated Temperature->Azide decomposition UV Light UV Light UV Light->Azide decomposition Oxidizing Agents / Metal Ions Oxidizing Agents / Metal Ions Oxidizing Agents / Metal Ions->PEG oxidation Deprotection Loss of Boc (Amine Exposure) Boc->Deprotection Oxidation PEG Chain Cleavage PEG->Oxidation Azide_Deg Loss of N2 (Nitrene Formation) Azide->Azide_Deg

Caption: Potential degradation pathways of this compound.

start Inconsistent Experimental Results check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_solution Review Solution Preparation (Freshness, Solvent Purity) check_storage->check_solution OK analyze_compound Analyze Compound Integrity (LC-MS, NMR) check_solution->analyze_compound OK degradation_detected Degradation Detected? analyze_compound->degradation_detected identify_pathway Identify Degradation Pathway (Boc loss, PEG cleavage, etc.) degradation_detected->identify_pathway Yes no_degradation Compound is Stable. Investigate Other Experimental Parameters. degradation_detected->no_degradation No optimize_conditions Optimize Experimental Conditions (pH, Temp, Inertness) identify_pathway->optimize_conditions end Proceed with Optimized Protocol optimize_conditions->end

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Purification of Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the effective removal of copper catalysts from Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.

General FAQs

Q1: Why is it critical to remove the copper catalyst after a click reaction?

A1: Residual copper can be problematic for several reasons. Copper ions are cytotoxic, which can interfere with biological assays and compromise the biocompatibility of drug candidates.[1] Furthermore, copper can catalyze unwanted side reactions, such as the oxidative homocoupling of alkynes (Glaser coupling), or interfere with downstream applications like subsequent metal-catalyzed reactions or sensitive analytical techniques.[2] For pharmaceutical applications, reducing residual metal levels to low parts-per-million (ppm) is a critical regulatory requirement.

Q2: What are the most common methods for removing the copper catalyst?

A2: The primary strategies for copper removal can be broadly categorized into four main techniques:

  • Aqueous Washes with Chelating Agents: Using agents like EDTA, aqueous ammonia, or ammonium chloride to form water-soluble copper complexes that can be extracted from an organic phase.[3][4]

  • Solid-Phase Scavenging: Employing solid-supported scavenger resins with functional groups (e.g., thiourea, amines) that have a high affinity for copper. The resin is then filtered off.[4]

  • Filtration through Adsorbents: Passing the reaction mixture through a plug of an adsorbent material such as silica gel, alumina, or Celite to retain the copper catalyst.[3]

  • Dialysis: An effective method for removing copper and other small molecules from macromolecular products like bioconjugates and polymers. This is often performed against a buffer containing a chelating agent like EDTA.[4][5]

Method Selection Guide

Choosing the right purification method depends on the properties of your product and the required level of purity. The following decision tree can help guide your selection process.

G cluster_legend Legend l_start Start/End l_process Process Step l_decision Decision Point start Reaction Complete product_type Is the product a macromolecule (protein, polymer)? start->product_type dialysis Use Dialysis against EDTA buffer product_type->dialysis Yes solubility Is the product soluble in an organic solvent immiscible with water? product_type->solubility No (Small Molecule) end_dialysis Purified Macromolecule dialysis->end_dialysis aq_wash Perform Aqueous Wash with a Chelating Agent (e.g., EDTA, NH4Cl) solubility->aq_wash Yes scavenger Use a Solid-Phase Scavenger Resin (e.g., SiliaMetS, QuadraSil) solubility->scavenger No (Water-Soluble Small Molecule) end_wash Purified Product aq_wash->end_wash end_scavenger Purified Product scavenger->end_scavenger G start Completed Reaction Mixture add_resin Add Scavenger Resin (3-5 eq. to Cu) start->add_resin stir Stir at Room Temp (0.5 - 16 hours) add_resin->stir filter Filter to Remove Resin stir->filter rinse Rinse Resin with Reaction Solvent filter->rinse combine Combine Filtrate and Rinse rinse->combine concentrate Concentrate Under Reduced Pressure combine->concentrate end Purified Product concentrate->end

References

Technical Support Center: Overcoming Steric Hindrance in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bioconjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions (FAQs) related to steric hindrance during bioconjugation experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it affect my bioconjugation reaction?

A: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups of atoms in a molecule obstructs a chemical reaction. In bioconjugation, this means that the bulky nature of biomolecules (e.g., antibodies, enzymes) and their substrates or labeling reagents can physically block the reactive sites from coming into close enough proximity for a reaction to occur. This can lead to low conjugation efficiency, the formation of heterogeneous products, or complete reaction failure. The degree of steric hindrance is influenced by factors such as the size and shape of the reacting molecules, the location of the reactive functional groups, and the length and flexibility of any linker molecules used.[1][2]

Q2: I am observing very low or no conjugation in my experiment. Could steric hindrance be the cause?

A: Yes, low or no conjugation is a common outcome when steric hindrance is a significant factor. If the reactive groups on your biomolecule and payload are buried within the protein structure or are surrounded by bulky residues, their accessibility to each other is limited. This is particularly common in random conjugation methods targeting surface-exposed lysines or cysteines, where some of these residues may be located in sterically crowded environments.[3] Consider the accessibility of your target functional group and the overall architecture of your conjugate.

Q3: How can I determine if steric hindrance is the primary issue in my conjugation reaction?

A: Pinpointing steric hindrance as the primary issue often involves a process of elimination and comparative experiments. Here are a few indicators:

  • Low Drug-to-Antibody Ratio (DAR): In antibody-drug conjugate (ADC) development, achieving a low DAR despite using an excess of the drug-linker construct can suggest that many potential conjugation sites are inaccessible.

  • Incomplete Reaction: If you observe that the reaction stalls and leaves a significant amount of unreacted biomolecule, even with extended reaction times or increased reagent concentrations, steric hindrance might be preventing the reaction from going to completion.

  • Comparison with a Smaller Molecule: If possible, try conjugating a smaller, less bulky molecule with the same reactive group to your biomolecule. If the smaller molecule conjugates more efficiently, it's a strong indication that steric hindrance is a factor with your larger payload.

  • Modeling Studies: Computational modeling of your biomolecule can provide insights into the solvent accessibility of your target conjugation sites.

Q4: What are the main strategies to overcome steric hindrance in bioconjugation?

A: The primary strategies to mitigate steric hindrance include:

  • Using Linkers/Spacers: Introducing a flexible linker between the biomolecule and the payload can increase the distance between them, providing more conformational freedom and reducing steric clashes. Polyethylene glycol (PEG) linkers are widely used for this purpose due to their hydrophilicity and biocompatibility.[4][5]

  • Site-Specific Conjugation: Instead of random conjugation, employing methods that target a specific, pre-determined site on the biomolecule can ensure that the conjugation occurs at a sterically favorable location. This can be achieved through genetic engineering to introduce uniquely reactive handles.[3][6]

  • Enzymatic Ligation: Enzymes can offer high specificity and efficiency in bioconjugation, often overcoming steric barriers that are challenging for traditional chemical methods. Enzymes like transglutaminase and sortase A can be used to conjugate molecules to specific recognition sequences on a protein.[7][8]

  • Optimizing Reaction Conditions: While not a direct solution to steric hindrance, optimizing parameters like pH, temperature, and reagent concentrations can sometimes improve reaction kinetics and yield, partially compensating for steric effects.

II. Troubleshooting Guides

This section provides systematic guides to troubleshoot common issues encountered during bioconjugation experiments where steric hindrance is a suspected cause.

Guide 1: Low Conjugation Yield

Problem: You are observing a low yield of your desired bioconjugate.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Inaccessible Conjugation Site The target functional group (e.g., lysine, cysteine) is located in a sterically crowded region of the biomolecule.
Solution 1: Introduce a Linker. Use a crosslinker with a longer spacer arm to increase the distance between the biomolecule and the payload. PEG linkers of varying lengths can be tested to find the optimal separation.[4][5]
Solution 2: Change Conjugation Site. If possible, use site-directed mutagenesis to move the reactive handle to a more accessible location on the protein surface.[3]
Solution 3: Use Enzymatic Ligation. Employ an enzyme that recognizes a specific tag engineered into a more accessible region of your protein.[7][8]
Bulky Payload/Label The molecule you are trying to conjugate is large and its approach to the biomolecule is sterically hindered.
Solution 1: Optimize Linker Geometry. In addition to length, consider branched or multi-arm PEG linkers which can provide more spatial separation.[5]
Solution 2: Two-Step Conjugation. Conjugate a smaller "handle" molecule first, purify the intermediate, and then react the handle with your larger payload. This can sometimes bypass the initial steric clash.
Suboptimal Reaction Conditions Reaction parameters are not optimized to overcome the kinetic barrier imposed by steric hindrance.
Solution: Optimize Reaction Parameters. Systematically vary the pH, temperature, and reaction time. While this may not completely solve a severe steric issue, it can improve yields in moderately hindered systems.
Guide 2: Product Heterogeneity

Problem: Your final product is a complex mixture of species with varying drug-to-antibody ratios (DARs) or multiple conjugation sites.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Differential Accessibility of Random Conjugation Sites When targeting multiple residues (e.g., lysines), some are more sterically hindered than others, leading to a population of molecules with different numbers of conjugated payloads.[3]
Solution 1: Site-Specific Conjugation. This is the most effective way to achieve a homogeneous product. Methods include unnatural amino acid incorporation or enzymatic ligation at a single, defined site.[3][9][10]
Solution 2: Controlled Stoichiometry. Carefully control the molar ratio of the labeling reagent to the biomolecule. While this won't eliminate heterogeneity, it can help to favor a lower, more defined DAR.
Instability of the Linker-Payload The linker itself might be unstable under the reaction conditions, leading to side reactions and a heterogeneous product mixture.
Solution: Choose a Stable Linker. Select a linker with a chemistry that is robust under your experimental conditions. For example, some maleimide-based linkers can undergo hydrolysis, so consider alternatives if this is an issue.[11]

III. Data Presentation: Linker Performance in Overcoming Steric Hindrance

The choice of linker is critical in mitigating steric hindrance. The following tables summarize the characteristics and comparative performance of different linker types.

Table 1: Comparison of Common Heterobifunctional Linker Chemistries
Linker TypeReactive GroupsKey AdvantagesKey Disadvantages
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) NHS ester (reacts with amines), Maleimide (reacts with thiols)Well-established chemistry, widely used in approved ADCs.Potential for heterogeneity in lysine conjugation, maleimide can be unstable.
PEGylated Linkers (e.g., NHS-PEG-Maleimide) NHS ester, MaleimideHydrophilic PEG spacer enhances solubility and reduces steric hindrance. Tunable length allows for optimization.[4][5]Can be more expensive than non-PEGylated linkers.
Click Chemistry Linkers (e.g., DBCO-PEG-NHS Ester) NHS ester, DBCO (reacts with azides)Bio-orthogonal (no side reactions with native functional groups), high efficiency, forms a very stable triazole linkage.[12]Requires the introduction of an azide or alkyne handle into one of the molecules.
Hydrazone Linkers Hydrazide (reacts with aldehydes/ketones)Cleavable under acidic conditions (e.g., in the lysosome), which can be advantageous for drug delivery.Can be less stable in circulation compared to other linker types.
Table 2: Impact of PEG Linker Length on Conjugation Efficiency (Illustrative Data)

This table provides a conceptual representation of how increasing PEG linker length can improve conjugation efficiency in a sterically hindered system. Actual results will vary depending on the specific molecules and reaction conditions.

LinkerPEG Units (n)Approximate Length (Å)Relative Conjugation Yield (%)
Short Linker2~1035
Medium Linker8~3065
Long Linker24~9090

Note: This data is illustrative. Researchers should perform their own optimization experiments.

IV. Experimental Protocols

Protocol 1: General Procedure for Using a Long-Chain PEG Linker in Antibody-Drug Conjugation

This protocol describes a two-step conjugation strategy using a heterobifunctional NHS-PEG-Maleimide linker to conjugate a thiol-containing drug to an antibody via lysine residues.

Materials:

  • Antibody solution (e.g., in PBS, pH 7.2-7.5)

  • NHS-PEGn-Maleimide linker (dissolved in DMSO or DMF)

  • Thiol-containing drug

  • Reaction buffers (e.g., PBS)

  • Quenching reagent (e.g., Tris or glycine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Modification:

    • Adjust the concentration of the antibody solution to 1-10 mg/mL in reaction buffer.

    • Add a 5-20 fold molar excess of the NHS-PEGn-Maleimide linker to the antibody solution while gently stirring.

    • Incubate the reaction for 1-2 hours at room temperature or 4°C.

    • Remove the excess linker using a desalting column or dialysis against PBS.

  • Drug Conjugation:

    • Immediately after purification, add a 1.5-5 fold molar excess of the thiol-containing drug to the maleimide-activated antibody.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.

    • Quench any unreacted maleimide groups by adding a final concentration of 10-20 mM N-ethylmaleimide or cysteine.

  • Purification:

    • Purify the resulting ADC using size-exclusion chromatography to remove unreacted drug and other small molecules.

    • Characterize the final ADC for DAR, purity, and aggregation.

Protocol 2: Site-Specific Antibody Conjugation via Enzymatic Ligation (Transglutaminase)

This protocol outlines the use of microbial transglutaminase (mTG) to conjugate an amine-containing payload to a specific glutamine residue within an engineered antibody tag.

Materials:

  • Antibody containing a mTG recognition tag (e.g., LLQG)

  • Microbial Transglutaminase (mTG)

  • Amine-containing payload

  • Reaction buffer (e.g., Tris buffer, pH 7.5-8.5)

  • Purification system (e.g., Protein A chromatography followed by SEC)

Procedure:

  • Reaction Setup:

    • In a reaction vessel, combine the antibody (at a final concentration of 1-5 mg/mL) and the amine-containing payload (at a 10-50 fold molar excess) in the reaction buffer.

    • Initiate the reaction by adding mTG to a final concentration of 10-50 µg/mL.

  • Incubation:

    • Incubate the reaction mixture at 25-37°C for 2-16 hours with gentle agitation. Monitor the reaction progress by SDS-PAGE or mass spectrometry.

  • Purification:

    • Capture the antibody conjugate using Protein A affinity chromatography to remove the enzyme and excess payload.

    • Perform a final polishing step using size-exclusion chromatography to remove any aggregates.

    • Characterize the final conjugate for site-specificity and DAR.[7]

V. Visualizations

troubleshooting_workflow start Low/No Conjugation Observed check_hindrance Is Steric Hindrance Suspected? start->check_hindrance strategy Select Strategy to Overcome Hindrance check_hindrance->strategy Yes other_issues Troubleshoot Other Issues (e.g., Reagent Quality, Buffer) check_hindrance->other_issues No linker Use Long/Flexible Linker strategy->linker site_specific Employ Site-Specific Conjugation strategy->site_specific enzymatic Use Enzymatic Ligation strategy->enzymatic optimize Optimize Reaction Conditions linker->optimize site_specific->optimize enzymatic->optimize characterize Characterize Product (DAR, Purity) optimize->characterize

Caption: Troubleshooting workflow for low bioconjugation yield.

steric_hindrance_factors steric_hindrance Steric Hindrance biomolecule Biomolecule Properties - Size & Shape - Surface Topography steric_hindrance->biomolecule payload Payload Properties - Size & Bulkiness steric_hindrance->payload linker_node Linker Characteristics - Length - Flexibility steric_hindrance->linker_node conjugation_site Conjugation Site - Accessibility - Local Environment steric_hindrance->conjugation_site

Caption: Key factors contributing to steric hindrance.

site_specific_vs_random cluster_0 Random Conjugation (e.g., Lysine) cluster_1 Site-Specific Conjugation random_antibody Antibody random_conjugate Heterogeneous Mixture (Variable DAR & Sites) random_antibody->random_conjugate Multiple Reactive Sites payload1 Payload payload1->random_conjugate specific_antibody Engineered Antibody (Single Reactive Site) specific_conjugate Homogeneous Product (Defined DAR & Site) specific_antibody->specific_conjugate payload2 Payload payload2->specific_conjugate

References

Technical Support Center: Optimizing Linker Length for PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the optimization of linker length for Proteolysis-Targeting Chimera (PROTAC) efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the linker in a PROTAC, and why is its length so critical?

A1: A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two elements. The primary function of the linker is to span the distance between the target protein and the E3 ligase, enabling the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1] The length of the linker is a crucial parameter that directly influences the efficacy of the PROTAC.[1][2] An optimal linker length is necessary to correctly orient the two proteins, facilitating the transfer of ubiquitin to the target protein and marking it for degradation by the proteasome.[1][3] If the linker is too short, it can lead to steric hindrance, preventing the formation of the ternary complex.[1][][5] Conversely, if the linker is too long, it may result in an unstable or unproductive ternary complex, leading to inefficient ubiquitination.[1][][5]

Q2: Beyond length, how does the composition of the linker impact PROTAC performance?

A2: Linker composition significantly affects a PROTAC's overall performance by influencing its physicochemical properties, such as solubility, cell permeability, and metabolic stability.[1][3] For instance, incorporating hydrophilic moieties like polyethylene glycol (PEG) can enhance solubility, while more rigid structures, such as those containing piperazine or phenyl groups, can improve conformational stability and pre-organize the PROTAC into a bioactive conformation.[1][3][6][7][8] The chemical nature of the linker can also impact the stability of the ternary complex and, consequently, degradation efficiency.[3] Some flexible linkers exhibit a "chameleon effect," adopting a more compact, less polar conformation in the hydrophobic environment of the cell membrane to aid permeability, and a more extended, polar conformation in the aqueous cytoplasm.[3]

Q3: What is the "hook effect" in the context of PROTACs, and how can linker optimization help mitigate it?

A3: The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][9] This occurs because, at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (Target-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation.[1][9] While the hook effect is an inherent characteristic of the PROTAC mechanism, a well-designed linker can help mitigate its severity.[1] Optimizing the linker to promote positive cooperativity, where the binding of the first protein increases the affinity for the second, can enhance the stability of the ternary complex and reduce the formation of binary complexes.[2] Modifying the linker to be more rigid can also pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, thereby lessening the hook effect.[9]

Troubleshooting Guide

Problem 1: My PROTAC demonstrates good binary binding to the target protein and the E3 ligase, but I don't observe significant target protein degradation.

  • Potential Cause: Suboptimal Linker Length.

    • Troubleshooting/Optimization Steps: The linker may be too short, causing steric clashes, or too long, leading to an unstable ternary complex. Synthesize a library of PROTACs with varying linker lengths to empirically determine the optimal length for your specific target and E3 ligase pair.[1]

  • Potential Cause: Unfavorable Ternary Complex Conformation.

    • Troubleshooting/Optimization Steps: Even if a ternary complex forms, the linker might orient the target protein in a way that the lysine residues for ubiquitination are not accessible to the E2 ubiquitin-conjugating enzyme. Redesign the linker to alter the relative orientation of the two proteins. This can involve changing the linker's composition or attachment points.[1]

  • Potential Cause: Poor Physicochemical Properties.

    • Troubleshooting/Optimization Steps: The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target.[1][9] Modify the linker to improve its drug-like properties. For example, incorporating PEG units can increase solubility.[6] The use of a cationic and rigid linker, including piperidine and piperazine moieties, can also improve water solubility and cell permeability.[10]

Problem 2: I am observing a significant "hook effect," with degradation efficiency decreasing at higher PROTAC concentrations.

  • Potential Cause: Formation of Unproductive Binary Complexes.

    • Troubleshooting/Optimization Steps: At high concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase. Perform a broad dose-response experiment to identify the optimal concentration range for maximal degradation (Dmax) and to determine the concentration at which the hook effect begins.[1]

  • Potential Cause: Suboptimal Linker Design.

    • Troubleshooting/Optimization Steps: The linker may not be promoting positive cooperativity in ternary complex formation. A well-designed linker can create favorable protein-protein interactions that stabilize the ternary complex.[2] Experiment with different linker compositions, such as more rigid linkers, to pre-organize the PROTAC into a conformation that favors ternary complex formation.[][9]

Problem 3: My PROTAC shows inconsistent activity across different experiments.

  • Potential Cause: Compound Instability.

    • Troubleshooting/Optimization Steps: The PROTAC may be unstable in the cell culture medium or under storage conditions. Evaluate the stability of your PROTAC in the experimental medium over the time course of the degradation experiment.

  • Potential Cause: Low E3 Ligase Expression.

    • Troubleshooting/Optimization Steps: The chosen cell line may not express sufficient levels of the recruited E3 ligase. Verify the expression of the E3 ligase in your cell line using Western Blot or other protein quantification methods.

Quantitative Data Summary

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize quantitative data from published studies, illustrating the impact of linker modifications on degradation efficacy.

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)E3 LigaseCell Line
PROTAC 19>1000<20VHLMCF7
PROTAC 212~500~60VHLMCF7
PROTAC 316~100>90VHLMCF7
PROTAC 419~750~50VHLMCF7
PROTAC 521>1000<30VHLMCF7
Data summarized from a study on ERα degradation. Note: The exact DC50 and Dmax values can vary based on experimental conditions.[11]

Table 2: Effect of Linker Length on TANK-binding kinase 1 (TBK1) Degradation

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)E3 Ligase
TBK1 Degrader 1<12No degradationN/AVHL
TBK1 Degrader 212-29SubmicromolarHighVHL
TBK1 Degrader 321396VHL
TBK1 Degrader 42929276VHL
Data from a study by Arvinas, highlighting that a minimum linker length was required for TBK1 degradation.[7]

Experimental Protocols

1. Western Blot for Target Protein Degradation

This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[1]

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of your PROTAC in fresh culture medium. Include a vehicle control (e.g., DMSO).

    • Treat the cells with the PROTAC dilutions for a predetermined time (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Immunoblotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[12]

2. Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the kinetics of binary and ternary complex formation in real-time.[13]

  • Chip Preparation:

    • Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.

  • Binary Interaction Analysis:

    • Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction (PROTAC-E3 Ligase).

    • Separately, immobilize the target protein and flow the PROTAC over to measure the other binary interaction (PROTAC-Target).

  • Ternary Complex Analysis:

    • To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.[1]

    • Alternatively, inject the PROTAC followed by the target protein in a co-injection format.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD).

    • The stability of the ternary complex can be assessed by calculating the cooperativity factor (α).[13]

3. Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

ITC directly measures the heat changes upon binding to determine the thermodynamics of binary and ternary complex formation.[14]

  • Sample Preparation:

    • Prepare solutions of the purified protein (in the cell) and the PROTAC (in the syringe) in the same dialysis buffer to minimize heats of dilution.[14][15]

    • Degas both solutions to prevent air bubbles.[14][16]

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C) and other parameters on the ITC instrument.

  • Titration:

    • Perform a series of injections of the PROTAC solution into the protein solution in the sample cell.[14]

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection and plot the heat change per mole of injectant against the molar ratio of the reactants.

    • Fit the data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[14]

4. NanoBRET™ Ternary Complex Assay

This is a live-cell assay to monitor the formation of the ternary complex in a physiological context.[17][18]

  • Cell Preparation:

    • Co-express the target protein fused to NanoLuc® luciferase (the energy donor) and the E3 ligase fused to HaloTag® (the energy acceptor) in a suitable cell line.

  • Assay Procedure:

    • Label the HaloTag®-E3 ligase fusion with a fluorescent HaloTag® ligand.

    • Add the NanoLuc® substrate to the cells.

    • Treat the cells with a range of PROTAC concentrations.

  • Data Acquisition and Analysis:

    • If a ternary complex is formed, the NanoLuc® donor and the fluorescent HaloTag® acceptor are brought into close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET).

    • Measure the BRET signal using a plate reader.

    • The intensity of the BRET signal is proportional to the amount of ternary complex formed.

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ligase PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex Polyubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Polyubiquitinated_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Polyubiquitinated_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The PROTAC-mediated protein degradation pathway.

PROTAC_Optimization_Workflow Design Design & Synthesize PROTAC Library (Varying Linker Lengths) Biophysical Biophysical Assays (SPR, ITC) - Binary & Ternary Binding Design->Biophysical Cellular Cellular Assays (Western Blot, NanoBRET) - Protein Degradation (DC50, Dmax) Design->Cellular Analysis Data Analysis & Lead Identification Biophysical->Analysis Cellular->Analysis Optimization Further Optimization (Composition, Attachment Point) Analysis->Optimization Lead PROTAC Optimization->Design Iterate Linker_Length_Efficacy cluster_short Linker Too Short cluster_optimal Optimal Linker Length cluster_long Linker Too Long Short Steric Hindrance No Ternary Complex Formation Optimal Stable & Productive Ternary Complex Efficient Ubiquitination Long Unstable/Inefficient Ternary Complex Reduced Ubiquitination

References

Validation & Comparative

Unveiling the Molecular Fingerprint: A Comparative Guide to the NMR Characterization of Azido-PEG1-C1-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of bifunctional linker molecules is paramount for the successful construction of novel therapeutics and research tools. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic features of Azido-PEG1-C1-Boc, a heterobifunctional linker, against a longer-chain PEGylated analog and a non-PEGylated counterpart. The data presented herein, supported by detailed experimental protocols, offers a foundational reference for the unambiguous identification and quality assessment of these critical reagents.

This compound, a molecule featuring an azide moiety for click chemistry and a Boc-protected amine for subsequent deprotection and conjugation, is a valuable tool in the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs). Its defined structure and length are critical for optimizing the biological activity of the final conjugate. NMR spectroscopy serves as an indispensable technique for verifying the structural integrity of this linker.

Comparative NMR Data Analysis

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for this compound and two alternative linkers: a longer PEG-chain analog (Azido-PEG2-C1-Boc) and a non-PEGylated alkyl linker (1-Azido-4-(Boc-amino)butane). The data for this compound is based on experimentally derived values for a closely related analog, BocNH-PEG-N₃, providing a reliable reference.[1]

Table 1: Comparative ¹H NMR Data (in ppm)

Assignment This compound (Estimated) BocNH-PEG-N₃ (Experimental)[1] 1-Azido-4-(Boc-amino)butane (Alternative)
-C(CH ₃)₃ (Boc)~1.44 (s, 9H)1.35 (s, 9H)~1.44 (s, 9H)
-CH ₂-CH ₂- (Alkyl Chain)--~1.58 (m, 4H)
-CH ₂-NH(Boc)~3.25 (t, 2H)3.04 (q, J=6.0 Hz, 2H)~3.10 (t, 2H)
-NH -(Boc)~5.0 (br s, 1H)6.72 (br s, 1H)~4.6 (br s, 1H)
-CH ₂-N₃~3.39 (t, 2H)3.37-3.34 (m, 2H)~3.28 (t, 2H)
-O-CH ₂-CH ₂-O-~3.65 (s, 4H)3.68-3.27 (m)-

Table 2: Comparative ¹³C NMR Data (in ppm)

Assignment This compound (Estimated) Azido-PEG-OH Analog (Reference)[2] 1-Azido-4-(Boc-amino)butane (Alternative)
-C (CH₃)₃ (Boc)~28.4-~28.4
-C H₂-CH₂- (Alkyl Chain)--~26.5, ~27.0
-C H₂-NH(Boc)~40.3-~40.2
-C H₂-N₃~50.750.64~51.2
-O-C H₂-CH₂-O-~70.5~70.5-
-C (CH₃)₃ (Boc)~79.5-~79.0
-C =O (Boc)~156.1-~155.9

Experimental Protocols

Sample Preparation for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[3][4]

  • Sample Weighing: Accurately weigh 5-10 mg of the this compound conjugate.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry vial. The choice of solvent can influence the chemical shifts of labile protons (e.g., N-H).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Tune and shim the probe to ensure a homogeneous magnetic field.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of 2-5 seconds for quantitative analysis.[4]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum and enhance sensitivity.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[3]

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios, which is critical for confirming the structure.

    • Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecular structure. Two-dimensional NMR experiments, such as COSY and HSQC, can be employed for unambiguous assignments if needed.

Workflow and Visualization

The general workflow for the NMR characterization of bifunctional linkers like this compound involves a systematic process from sample preparation to final structural verification.

NMR_Characterization_Workflow NMR Characterization Workflow for Bifunctional Linkers cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_verification Structural Verification weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Tuning & Shimming) transfer->setup acq_1H 1D ¹H NMR Acquisition setup->acq_1H acq_13C 1D ¹³C NMR Acquisition setup->acq_13C acq_2D 2D NMR (optional) (COSY, HSQC) acq_1H->acq_2D ft Fourier Transform acq_13C->ft phasing Phasing & Baseline Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Peak Integration (¹H NMR) calibration->integration assignment Peak Assignment integration->assignment verification Confirm Structure & Assess Purity assignment->verification

Caption: Workflow for NMR Characterization of Linkers

By following these protocols and utilizing the comparative data provided, researchers can confidently characterize their this compound conjugates, ensuring the quality and reliability of these essential building blocks in their drug discovery and development endeavors.

References

A Comparative Guide to PROTAC Linkers: Evaluating Azido-PEG1-C1-Boc and Alternatives in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of any PROTAC is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The linker is not merely a spacer; its length, composition, and flexibility are pivotal in dictating the efficacy, selectivity, and pharmacokinetic properties of the degrader.[][2]

This guide provides an objective comparison of Azido-PEG1-C1-Boc, a "clickable" and flexible linker, with other commonly employed PROTAC linkers. We will explore how variations in linker architecture impact key performance metrics, supported by representative experimental data. Detailed methodologies for essential validation assays are also presented to aid in the rational design and evaluation of next-generation protein degraders.

The Central Role of the PROTAC Linker

The linker's primary function is to tether the target protein and the E3 ligase, facilitating the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[3] The stability and conformation of this complex are critical for the subsequent ubiquitination and proteasomal degradation of the target protein.[4] Key linker characteristics that influence PROTAC performance include:

  • Length: An optimal linker length is crucial. A linker that is too short may lead to steric hindrance, preventing ternary complex formation, while an overly long linker can result in reduced degradation efficiency due to excessive flexibility.[5]

  • Composition: The chemical makeup of the linker affects its physicochemical properties. Polyethylene glycol (PEG) chains are commonly used to enhance solubility and cell permeability.[6] Alkyl chains, on the other hand, are more hydrophobic. The inclusion of rigid moieties like piperazine or piperidine rings can improve metabolic stability and pre-organize the PROTAC into a bioactive conformation.[7]

  • Flexibility and Rigidity: Flexible linkers, such as PEG and alkyl chains, allow for a wider range of conformations, which can be advantageous for initial screening.[2] Rigid linkers can reduce the entropic penalty of ternary complex formation, potentially leading to higher potency and selectivity.[6]

  • Attachment Points: The points at which the linker is connected to the warhead and the E3 ligase ligand can significantly impact the geometry of the ternary complex and, consequently, the degradation efficiency.

dot

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Comparing Linker Performance: A Data-Driven Overview

The following table summarizes representative data from various studies to illustrate the impact of different linker types on the degradation of Bruton's Tyrosine Kinase (BTK), a well-validated target in B-cell malignancies.

Linker ClassRepresentative Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Reference(s)
Short, Flexible PEG/Alkyl (Clickable) Azido-PEG-based (structurally similar to this compound) BTK Cereblon (CRBN) ~5-20 >90 [9][10]
Longer, Flexible PEGPEG4-basedBTKCRBN~1-10>95[11]
Alkyl8-atom alkyl chainBTKCRBN~25-50>85[10]
RigidPiperazine-containingBTKCRBN~1-5>95[10]

Data Analysis:

  • Short, Flexible PEG/Alkyl (Clickable) Linkers: PROTACs with short, flexible linkers, akin to this compound, can achieve potent degradation of the target protein, with DC50 values in the low nanomolar range and high Dmax values.[9][10] The "clickable" nature of these linkers, facilitated by the azide group, allows for the rapid synthesis of PROTAC libraries, which is a significant advantage for structure-activity relationship (SAR) studies.[2]

  • Longer, Flexible PEG Linkers: Extending the PEG chain can sometimes improve degradation potency, as seen with some PEG4-based linkers for BTK.[11] This is often attributed to an optimal positioning of the E3 ligase and the target protein for efficient ubiquitination. However, the ideal linker length is highly dependent on the specific target and E3 ligase pair.

  • Alkyl Linkers: While synthetically accessible, purely alkyl linkers can sometimes lead to reduced potency compared to their PEG-containing counterparts. This may be due to lower solubility and less favorable conformational dynamics.

  • Rigid Linkers: The incorporation of rigid elements, such as a piperazine ring, can lead to highly potent degraders.[10] This is likely due to a pre-organization of the PROTAC molecule into a conformation that is favorable for ternary complex formation, thereby reducing the entropic penalty of binding.

Experimental Protocols for PROTAC Evaluation

A rigorous evaluation of a PROTAC's efficacy requires a combination of biochemical and cell-based assays. Below are detailed protocols for three fundamental experiments.

dot

Experimental_Workflow Start PROTAC Design & Synthesis Assay1 Cellular Degradation Assay (Western Blot) Start->Assay1 Assay2 Ternary Complex Formation Assay (e.g., TR-FRET, SPR) Start->Assay2 Assay3 In Vitro Ubiquitination Assay Start->Assay3 Data_Analysis Data Analysis (DC50, Dmax, Cooperativity) Assay1->Data_Analysis Assay2->Data_Analysis Assay3->Data_Analysis Optimization SAR & Lead Optimization Data_Analysis->Optimization Optimization->Start Iterate

Caption: A typical experimental workflow for PROTAC evaluation.

Cellular Protein Degradation Assay (Western Blot)

This is the most direct method to quantify the degradation of the target protein in a cellular context.

Objective: To determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of a PROTAC.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells of interest at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium. Include a vehicle control (e.g., DMSO).

    • Treat the cells with the PROTAC dilutions for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle control and plot the data to determine the DC50 and Dmax values.[12]

Ternary Complex Formation Assay

This assay assesses the ability of the PROTAC to bring the target protein and the E3 ligase together.

Objective: To measure the formation and stability of the POI-PROTAC-E3 ligase ternary complex.

Methodology (example using TR-FRET):

  • Reagent Preparation:

    • Purify recombinant target protein (e.g., with a His-tag) and E3 ligase complex (e.g., with a GST-tag).

    • Use fluorescently labeled antibodies or tags (e.g., terbium-conjugated anti-His and fluorescein-conjugated anti-GST).

  • Assay Setup:

    • In a microplate, combine the target protein, E3 ligase, and serial dilutions of the PROTAC.

    • Add the fluorescently labeled detection reagents.

  • Incubation and Measurement:

    • Incubate the plate at room temperature to allow for complex formation.

    • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a plate reader. An increased FRET signal indicates the proximity of the target protein and the E3 ligase.

  • Data Analysis:

    • Plot the TR-FRET signal against the PROTAC concentration to determine the concentration required for half-maximal complex formation (EC50). The "hook effect," a decrease in signal at high PROTAC concentrations due to the formation of binary complexes, is often observed.[5]

In Vitro Ubiquitination Assay

This assay directly measures the ubiquitination of the target protein mediated by the PROTAC.

Objective: To confirm that the PROTAC-induced ternary complex is productive and leads to target ubiquitination.

Methodology:

  • Reaction Setup:

    • In a reaction tube, combine purified E1 activating enzyme, E2 conjugating enzyme, E3 ligase, ubiquitin, ATP, and the target protein.

    • Add the PROTAC at various concentrations or a vehicle control.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination cascade to occur.

  • Detection of Ubiquitination:

    • Stop the reaction by adding SDS-PAGE sample buffer.

    • Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against the target protein.

    • The appearance of higher molecular weight bands corresponding to mono- and poly-ubiquitinated forms of the target protein indicates a successful ubiquitination reaction.

  • Data Analysis:

    • Quantify the intensity of the ubiquitinated protein bands to assess the efficiency of the PROTAC in mediating ubiquitination.

Conclusion

The linker is a critical determinant of a PROTAC's success, and its rational design is paramount for developing effective protein degraders. This compound represents a versatile "clickable" linker that offers a balance of flexibility and hydrophilicity, facilitating rapid PROTAC synthesis and optimization. While direct comparative data is limited, representative studies suggest that PROTACs with short, flexible PEG-based linkers can achieve potent and efficient protein degradation. However, the optimal linker architecture is highly dependent on the specific target protein and E3 ligase pair. Therefore, a systematic evaluation of different linker types, lengths, and compositions, guided by the robust experimental protocols outlined in this guide, is essential for identifying lead candidates with superior therapeutic potential. The continued exploration of novel linker chemistries will undoubtedly pave the way for the next generation of highly selective and potent targeted protein degraders.

References

The Enduring Utility of the Boc Protecting Group: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, particularly in the assembly of complex molecules such as peptides and pharmaceuticals, the choice of a protecting group is a critical decision that dictates the efficiency, yield, and success of a synthetic strategy. Among the arsenal of amine protecting groups, the tert-butoxycarbonyl (Boc) group stands out as a robust and versatile tool. This guide provides a comprehensive comparison of the Boc protecting group with other common alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.

Core Advantages of the Boc Protecting Group

The Boc group's prevalence in organic synthesis is attributable to several key features:

  • Acid Lability: It is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA), which are typically mild enough to leave other protecting groups and acid-sensitive functionalities intact.

  • Broad Stability: The Boc group is exceptionally stable in a wide range of non-acidic reaction conditions, including basic, nucleophilic, and reductive environments, rendering it compatible with a diverse array of synthetic transformations.

  • Orthogonality: Its acid-labile nature provides excellent orthogonality with base-labile groups like 9-fluorenylmethoxycarbonyl (Fmoc) and groups removed by hydrogenolysis, such as the carboxybenzyl (Cbz) group. This orthogonality is fundamental to the design of complex, multi-step syntheses requiring differential protection of multiple functional groups.[1]

  • Ease of Introduction: The protection of amines using di-tert-butyl dicarbonate ((Boc)₂O) is generally a high-yielding and straightforward reaction.

Performance Comparison with Other Amine Protecting Groups

The selection of an appropriate amine protecting group is contingent on the specific demands of the synthetic route, including the stability of the substrate and the necessity for orthogonal deprotection strategies. The following tables summarize the key characteristics and performance of the Boc group in comparison to other widely used protecting groups: Cbz, Fmoc, and the less common 2,2,2-trichloroethoxycarbonyl (Troc).

Table 1: General Characteristics of Common Amine Protecting Groups

CharacteristicBoc ( tert-Butoxycarbonyl)Cbz (Carboxybenzyl)Fmoc (9-Fluorenylmethoxycarbonyl)Troc (2,2,2-Trichloroethoxycarbonyl)
Deprotection Condition Acid-labile (e.g., TFA, HCl)[2]Hydrogenolysis (e.g., H₂/Pd), strong acids[2]Base-labile (e.g., 20% piperidine in DMF)[2]Reductive cleavage (e.g., Zn/acetic acid)
Stability Stable to base, nucleophiles, and catalytic hydrogenation.[3]Stable to mild acid and base.Stable to acid and hydrogenolysis.[1]Stable to acid and base.
Orthogonality Orthogonal to Fmoc, Cbz, and Troc.[1]Orthogonal to Boc, Fmoc, and Troc.Orthogonal to Boc, Cbz, and Troc.[1]Orthogonal to Boc, Cbz, and Fmoc.
Typical Synthesis Strategy Solid-Phase Peptide Synthesis (SPPS), Solution-Phase Synthesis.[2]Solution-Phase Synthesis, some SPPS.[2]Solid-Phase Peptide Synthesis (SPPS).[2]Solution-Phase Synthesis.

Table 2: Quantitative Performance Comparison in Peptide Synthesis (Model Peptide: ACP (65-74) Fragment)

ParameterBoc SynthesisFmoc Synthesis
Crude Purity (HPLC) ~65-75%~70-85%
Overall Yield ~25-40%~30-50%
Major Side Products Truncated sequences, products of premature side-chain deprotection.Deletion sequences, aspartimide-related impurities.

Note: Data are generalized from typical results in peptide synthesis. Actual results will vary significantly based on the peptide sequence, coupling reagents, and specific protocol used.[4]

Special Applications: Synthesis of "Difficult" Peptides

The Boc protecting group offers distinct advantages in the synthesis of long, hydrophobic, or aggregation-prone peptides.[][6] The strong acidic conditions used for Boc deprotection can effectively disrupt secondary structures and aggregates that may form during chain elongation, which can be problematic in the milder, base-cleavage conditions of Fmoc chemistry.[] This often leads to higher crude purity and yields for such challenging sequences when employing a Boc-based strategy.[]

Experimental Workflows and Mechanisms

The following diagrams illustrate the fundamental protection and deprotection mechanisms for the Boc group, as well as a typical workflow for its use in solid-phase peptide synthesis (SPPS).

Boc_Protection_Mechanism Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate ProtectedAmine R-NH-Boc Intermediate->ProtectedAmine Collapse Byproducts t-BuOH + CO₂ Intermediate->Byproducts Elimination Boc_Deprotection_Mechanism ProtectedAmine R-NH-Boc Protonated Protonated Carbamate ProtectedAmine->Protonated Acid H⁺ (e.g., TFA) Acid->Protonated Carbocation tert-Butyl Cation Protonated->Carbocation Cleavage CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid DeprotectedAmine R-NH₃⁺ CarbamicAcid->DeprotectedAmine Decarboxylation CO2 CO₂ CarbamicAcid->CO2 Boc_SPPS_Workflow Start Start with Amino Acid-Resin Deprotection Boc Deprotection (TFA in DCM) Start->Deprotection Neutralization Neutralization (e.g., DIEA in DCM) Deprotection->Neutralization Coupling Couple next Boc-Amino Acid (e.g., DCC/HOBt) Neutralization->Coupling Wash Wash Coupling->Wash Repeat Repeat Cycle Wash->Repeat Repeat->Deprotection Yes FinalCleavage Final Cleavage from Resin and Side-Chain Deprotection (HF) Repeat->FinalCleavage No End Purified Peptide FinalCleavage->End

References

A Head-to-Head Comparison of Bioconjugation Strategies: Azido-PEG1-C1-Boc vs. Azido-PEG-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chemical linker is a critical decision that profoundly influences the efficacy, stability, and specificity of a bioconjugate. This guide provides an objective comparison between two popular azide-functionalized polyethylene glycol (PEG) linkers: Azido-PEG1-C1-Boc and Azido-PEG-NHS ester. We will explore their respective reaction mechanisms, performance characteristics, and provide detailed experimental protocols to guide your selection process.

At a Glance: Key Differences and Applications

Azido-PEG-NHS ester is a widely used amine-reactive linker, ideal for straightforward, one-step modification of proteins and other biomolecules.[1][] Its N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines, such as the side chains of lysine residues, to form stable amide bonds.[] This makes it a workhorse for applications like antibody-drug conjugate (ADC) development, where a payload is attached to an antibody, and in immunoassays and imaging.[4][5]

This compound , on the other hand, is a heterobifunctional linker designed for more complex, multi-step bioconjugation strategies, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6][7][8] It features an azide group for bioorthogonal "click" chemistry and a tert-butyloxycarbonyl (Boc)-protected amine.[6][7] The Boc protecting group allows for orthogonal conjugation, where other parts of the molecule can be modified before revealing the amine for a subsequent reaction.[9][10]

Chemical Properties and Reaction Mechanisms

The choice between these two linkers hinges on the desired bioconjugation strategy and the functional groups available on the target biomolecule.

Azido-PEG-NHS Ester:

  • Reactive Group: N-hydroxysuccinimide (NHS) ester.

  • Target Functional Group: Primary amines (-NH2).

  • Reaction: Nucleophilic acyl substitution.

  • Resulting Linkage: Stable amide bond.[]

  • Reaction pH: Typically 7.2-8.5.[11]

The NHS ester reacts with a deprotonated primary amine to form a stable amide bond, releasing NHS as a byproduct. This reaction is relatively fast and efficient at physiological or slightly basic pH.[]

This compound:

  • Reactive Groups: Azide (-N3) and a Boc-protected amine (-NH-Boc).

  • Strategy: Two-step, orthogonal conjugation.

  • Step 1 (Click Chemistry): The azide group can react with an alkyne-functionalized molecule via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.[6][7]

  • Step 2 (Amine Reactivity): The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid - TFA) to reveal a primary amine.[12][13] This newly exposed amine can then be reacted with an activated carboxyl group (e.g., an NHS ester) or other amine-reactive functionalities.

The "C1" in the name likely refers to a one-carbon spacer adjacent to the Boc-protected amine.

Performance Comparison

A direct quantitative comparison is challenging as these linkers are often used in different contexts. However, we can compare their performance based on the characteristics of their reactive moieties.

FeatureAzido-PEG-NHS EsterThis compound
Reaction Speed Fast (typically 30-120 minutes at room temperature)[]Multi-step process; individual reaction times vary. Boc deprotection is generally rapid (30 minutes to a few hours).[12]
Specificity Reacts with available primary amines (e.g., lysines), which can lead to a heterogeneous mixture of conjugates.[14]Offers high specificity through bioorthogonal click chemistry and controlled, sequential conjugation.[6][7]
Stability of Linkage Forms a highly stable amide bond.[4]The stability of the final conjugate depends on the linkages formed in both steps. The triazole ring from click chemistry is very stable. The stability of the second linkage depends on the chemistry used (e.g., amide, carbamate). Amide bonds are generally more stable than carbamate bonds.[15][16]
Control over Conjugation Limited control over the site of conjugation on proteins with multiple lysines.High degree of control over the assembly of complex bioconjugates.[9][10]
Typical Applications Antibody-drug conjugates (ADCs), fluorescent labeling, surface immobilization.[1][4]PROTAC synthesis, construction of complex molecular architectures.[6][7][8]

Experimental Protocols

Protocol 1: Labeling a Protein with Azido-PEG-NHS Ester

This protocol describes the direct labeling of primary amines on a protein.

Materials:

  • Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4).

  • Azido-PEG-NHS ester.

  • Anhydrous DMSO or DMF.

  • Reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.3-8.5).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification system (e.g., size-exclusion chromatography or dialysis).

Procedure:

  • Protein Preparation: Dialyze the protein into the reaction buffer. Adjust the protein concentration to 2-10 mg/mL.

  • Linker Preparation: Immediately before use, dissolve the Azido-PEG-NHS ester in DMSO or DMF to a stock concentration of 10 mM.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the linker solution to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes.

  • Purification: Remove excess, unreacted linker and byproducts using size-exclusion chromatography or dialysis.

  • Characterization: Determine the degree of labeling (DOL) using a suitable method, such as UV-Vis spectrophotometry or mass spectrometry.

Protocol 2: Two-Step Conjugation Using this compound

This protocol outlines a general workflow for using this compound.

Part A: Click Chemistry Reaction

  • Reaction Setup: Dissolve the alkyne-containing molecule and this compound in a suitable solvent.

  • Catalyst Addition (for CuAAC): Add the copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate), along with a copper-chelating ligand (e.g., TBTA).

  • Incubation: Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

  • Purification: Purify the product by chromatography.

Part B: Boc Deprotection and Second Conjugation

  • Boc Deprotection:

    • Dissolve the product from Part A in an anhydrous solvent like dichloromethane (DCM) or dioxane.[9]

    • Add a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature for 30 minutes to 2 hours.[12]

    • Remove the solvent and excess acid in vacuo.

  • Second Conjugation (Amine Coupling):

    • Activate the carboxyl group of the second molecule to an NHS ester using EDC and NHS.

    • Dissolve the deprotected amine-PEG conjugate in a suitable buffer (pH 7.2-8.5).[11]

    • Add the activated NHS ester of the second molecule and incubate for 1-4 hours at room temperature.

    • Quench and purify the final bioconjugate as described in Protocol 1.

Visualizing the Workflows

Bioconjugation_Workflows cluster_0 Azido-PEG-NHS Ester Workflow cluster_1 This compound Workflow Protein_NHS Protein (-NH2) Conjugated_Protein_NHS Azido-PEG-Protein (Stable Amide Bond) Protein_NHS->Conjugated_Protein_NHS Amine Reaction (pH 7.2-8.5) Azido_PEG_NHS Azido-PEG-NHS Ester Azido_PEG_NHS->Conjugated_Protein_NHS Alkyne_Molecule Alkyne-Molecule Clicked_Product Alkyne-PEG-NH-Boc Alkyne_Molecule->Clicked_Product Click Chemistry Azido_PEG_Boc This compound Azido_PEG_Boc->Clicked_Product Deprotected_Product Alkyne-PEG-NH2 Clicked_Product->Deprotected_Product Boc Deprotection (TFA) Final_Conjugate Final Bioconjugate Deprotected_Product->Final_Conjugate Amine Reaction Second_Molecule Molecule 2 (-COOH) Activated_Molecule Molecule 2 (-NHS) Second_Molecule->Activated_Molecule EDC/NHS Activated_Molecule->Final_Conjugate

Caption: Comparative workflows for bioconjugation.

Logical Relationship in Bioconjugation Strategies

Logical_Relationship Bioconjugation Bioconjugation Goal One_Step One-Step Modification Bioconjugation->One_Step Multi_Step Multi-Step, Controlled Assembly Bioconjugation->Multi_Step Azido_NHS Azido-PEG-NHS Ester One_Step->Azido_NHS Primary amine target Azido_Boc This compound Multi_Step->Azido_Boc Orthogonal chemistry required Application_NHS e.g., ADCs, Labeling Azido_NHS->Application_NHS Leads to Application_Boc e.g., PROTACs, Complex Constructs Azido_Boc->Application_Boc Enables

Caption: Decision tree for linker selection.

Conclusion

The choice between Azido-PEG-NHS ester and this compound is fundamentally a choice between a straightforward, efficient labeling strategy and a more complex, controlled construction of intricate biomolecular architectures.

Choose Azido-PEG-NHS Ester when:

  • Your goal is to quickly and efficiently label a protein or other biomolecule with an azide group.

  • Your biomolecule has available primary amines.

  • A heterogeneous population of conjugates is acceptable.

  • You are performing applications like ADC development (with random lysine conjugation), fluorescent labeling, or surface immobilization.

Choose this compound when:

  • You are synthesizing a complex bioconjugate requiring multiple, sequential steps, such as a PROTAC.

  • You need precise control over the conjugation sites and the assembly of different molecular components.

  • Your strategy requires bioorthogonal chemistry to avoid side reactions with other functional groups.

By understanding the distinct advantages and reaction mechanisms of each linker, researchers can make an informed decision that best suits their specific bioconjugation needs, ultimately leading to more robust and effective outcomes in their research and drug development endeavors.

References

A Guide to Validating PROTAC Ternary Complex Formation: A Comparative Analysis of Key Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful design of Proteolysis Targeting Chimeras (PROTACs) hinges on the efficient formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The validation and characterization of this complex are critical steps in the development pipeline. This guide provides a comparative overview of the leading experimental techniques used to assess ternary complex formation, complete with experimental data and detailed protocols.

The formation of the ternary complex is the linchpin of PROTAC-mediated protein degradation.[1][2] This transient assembly brings the target protein in close proximity to the E3 ligase, facilitating the transfer of ubiquitin and subsequent degradation by the proteasome.[3][4] The stability and kinetics of this complex are key determinants of a PROTAC's efficacy and selectivity.[5][6] A variety of biophysical, cell-based, and structural biology techniques are available to interrogate this crucial interaction.

The PROTAC Mechanism: A Signaling Pathway

The fundamental mechanism of action for a PROTAC involves hijacking the cell's natural protein disposal system. The following diagram illustrates this process:

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded POI Peptides Proteasome->Degraded_POI Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Comparative Analysis of Validation Techniques

A multi-faceted approach, combining in vitro biophysical methods with in-cell assays, is often the most effective strategy for a comprehensive understanding of ternary complex formation. The choice of technique depends on the specific questions being addressed, such as binding affinity, kinetics, thermodynamics, or direct visualization in a cellular context.

Biophysical Assays

These in vitro techniques utilize purified proteins to quantify the binding affinities and kinetics of the binary and ternary complexes.[5][7]

TechniqueParameters MeasuredAdvantagesDisadvantages
Surface Plasmon Resonance (SPR) KD (affinity), kon/koff (kinetics), Cooperativity (α)Real-time, label-free, provides kinetic data.[6]Requires immobilization of one component, potential for mass transport limitations.
Biolayer Interferometry (BLI) KD, kon/koff, Cooperativity (α)Higher throughput than SPR, lower sample consumption.[7]Lower sensitivity than SPR, may not be suitable for weak binary interactions.[7]
Isothermal Titration Calorimetry (ITC) KD, ΔH (enthalpy), ΔS (entropy), Stoichiometry (n)Label-free, solution-based, provides thermodynamic data.[5][7]Requires large amounts of pure protein, lower throughput.[7]
Förster Resonance Energy Transfer (FRET) Proximity-based signalHomogeneous assay, adaptable to high-throughput screening.Requires labeling of proteins with fluorescent probes.
Native Mass Spectrometry (MS) Stoichiometry, complex massDirect detection of the ternary complex, provides stoichiometry.[4]Can be low throughput, potential for complex dissociation during ionization.
AlphaLISA Proximity-based signalHigh sensitivity, wide dynamic range, automatable.[]Bead-based assay, potential for interference from sample components.

Quantitative Data Summary for Biophysical Assays

The following table presents example data for the well-characterized PROTAC MZ1, which recruits the VHL E3 ligase to degrade the BRD4 protein.[5][7]

PROTACInteracting ProteinsTechniqueKD (nM)Cooperativity (α)Reference
MZ1BRD4BD2SPR1-[5]
MZ1VHLSPR29-[5]
MZ1VHL:Brd4BD2SPR-26[7]
MZ1BRD4BD2ITC4-[5]
MZ1VHLITC66-[5]
MZ1VHL:Brd4BD2ITC-15[7]

Cooperativity (α) is a measure of how the binding of the first protein to the PROTAC influences the binding of the second protein. α > 1 indicates positive cooperativity.

Cell-Based Assays

These assays provide evidence of ternary complex formation within a more physiologically relevant environment.

TechniquePrincipleAdvantagesDisadvantages
NanoBRET™ Bioluminescence Resonance Energy TransferLive-cell measurement, kinetic data, high-throughput compatible.[9][10]Requires genetic modification of cells to express tagged proteins.[10]
Co-immunoprecipitation (Co-IP) Antibody-based pulldownDetects interactions of endogenous proteins in a native cellular context.[6]Often qualitative or semi-quantitative, can be prone to false positives.
Structural Biology Techniques

These methods provide high-resolution structural information of the ternary complex.

TechniqueInformation ProvidedAdvantagesDisadvantages
X-ray Crystallography Atomic-resolution 3D structureProvides detailed insights into molecular interactions.Requires crystallization of the complex, which can be challenging.[11]
Cryo-Electron Microscopy (Cryo-EM) Near-atomic resolution 3D structureCan be used for large, flexible complexes that are difficult to crystallize.[12]Technically demanding, may not achieve the same resolution as crystallography for smaller complexes.

Experimental Protocols & Workflows

Surface Plasmon Resonance (SPR) Workflow

SPR_Workflow cluster_workflow SPR Experimental Workflow Immobilize 1. Immobilize E3 Ligase on Sensor Chip Inject_PROTAC 2. Inject PROTAC (Binary Interaction) Immobilize->Inject_PROTAC Inject_Complex 3. Inject POI + PROTAC (Ternary Formation) Inject_PROTAC->Inject_Complex Wash 4. Dissociation Phase Inject_Complex->Wash Regenerate 5. Regenerate Chip Surface Wash->Regenerate Analyze 6. Data Analysis (K_D, k_on, k_off, α) Regenerate->Analyze

Caption: A generalized workflow for assessing ternary complex formation using SPR.

Detailed SPR Protocol for Ternary Complex Analysis:

  • Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL complex) onto a sensor chip surface using amine coupling chemistry.

  • Binary Interaction Analysis (PROTAC-E3): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD) and kinetics (kon, koff).

  • Binary Interaction Analysis (PROTAC-POI): In a separate experiment, immobilize the Protein of Interest (POI) and inject the PROTAC to determine the other binary interaction parameters.

  • Ternary Complex Analysis: Prepare a series of solutions containing a constant concentration of the POI and varying concentrations of the PROTAC. Inject these solutions over the immobilized E3 ligase.

  • Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding for binary interactions, steady-state affinity for ternary interactions) to determine the KD, kon, and koff values. The cooperativity (α) can be calculated by comparing the affinity of the POI for the E3-PROTAC complex versus the E3 ligase alone.

NanoBRET™ Assay Workflow

NanoBRET_Workflow cluster_workflow NanoBRET™ Ternary Complex Assay Workflow Transfect 1. Co-transfect cells with NanoLuc-POI and HaloTag-E3 constructs Plate 2. Plate cells in microplates Transfect->Plate Label 3. Add HaloTag NanoBRET™ 618 Ligand Plate->Label Treat 4. Add PROTAC at various concentrations Label->Treat Read 5. Measure luminescence at 460nm and 618nm Treat->Read Calculate 6. Calculate NanoBRET™ ratio Read->Calculate

Caption: Workflow for the NanoBRET™ cell-based assay.

Detailed NanoBRET™ Protocol:

  • Cell Culture and Transfection: Co-transfect HEK293 cells with plasmids encoding the POI fused to NanoLuc® luciferase and the E3 ligase component (e.g., VHL or CRBN) fused to HaloTag®.

  • Cell Plating: Plate the transfected cells into a 96- or 384-well assay plate.

  • Labeling: Add the HaloTag® NanoBRET™ 618 ligand to the cells and incubate to allow for labeling of the HaloTag®-E3 ligase fusion protein.

  • PROTAC Treatment: Add the PROTAC at a range of concentrations to the cells.

  • Signal Detection: Add the Nano-Glo® substrate and immediately measure the donor emission at 460 nm and the acceptor emission at >610 nm.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the NanoBRET™ ratio upon PROTAC addition indicates ternary complex formation.

Conclusion

The validation of ternary complex formation is a cornerstone of modern PROTAC development. A thorough characterization of the PROTAC-target-E3 ligase complex provides invaluable insights into the structure-activity relationship and is essential for the rational design of potent and selective protein degraders. While biophysical assays offer precise quantitative data on binding events, cell-based assays confirm these interactions in a more physiological setting.[6][7] Structural biology techniques, when successful, provide the ultimate atomic-level detail of the ternary complex, paving the way for structure-based drug design.[11] By employing a combination of these powerful techniques, researchers can significantly enhance the efficiency of their PROTAC discovery and optimization efforts.

References

A Researcher's Guide to Assessing the Purity of Synthesized PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized Proteolysis Targeting Chimeras (PROTACs) is a critical step in preclinical development. The presence of impurities can significantly impact biological activity, lead to off-target effects, and complicate the interpretation of experimental results. This guide provides a comprehensive comparison of the primary analytical techniques used for PROTAC purity assessment, complete with experimental protocols and supporting data to aid in method selection and implementation.

The unique heterobifunctional nature of PROTACs, consisting of two distinct ligands joined by a flexible linker, presents specific challenges for purification and purity analysis. Common impurities can include unreacted starting materials, byproducts from side reactions, and diastereomers. Therefore, a robust analytical strategy is essential to ensure the quality and reliability of these complex molecules.

Comparative Analysis of Purity Assessment Techniques

The three primary analytical techniques for assessing the purity of synthesized PROTACs are Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Capillary Electrophoresis (CE). Each method offers distinct advantages and limitations in terms of sensitivity, resolution, and the type of information it provides.

Quantitative Data Summary
Analytical TechniquePrincipleKey Purity InformationCommon Impurities DetectedTypical Purity Range ReportedThroughput
LC-MS (UPLC/HPLC) Separation by polarity and mass-to-charge ratio detectionChromatographic purity (% peak area), mass confirmation of the main component and impuritiesUnreacted starting materials, synthetic byproducts, degradation products, isomers>95%[1]High
NMR (¹H, qNMR) Nuclear spin properties in a magnetic fieldStructural confirmation, identification of impurities with distinct proton signals, absolute purity (qNMR)Residual solvents, unreacted reagents, structural isomers>95%Medium
Capillary Electrophoresis (CE) Separation based on electrophoretic mobilityHigh-resolution separation of charged and polar molecules, detection of ionic impuritiesIonic impurities, isomers, degradation productsNot commonly reported for small molecule PROTACsHigh

In-Depth Comparison of Leading Analytical Methods

High-Performance Liquid Chromatography (HPLC) coupled with various detectors, particularly Mass Spectrometry (MS), stands as the most widely adopted method for routine purity assessment of PROTACs. Its high resolving power and sensitivity make it ideal for identifying and quantifying impurities.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a powerful orthogonal technique. Unlike LC-MS, which provides relative purity based on peak area, qNMR can determine the absolute purity of a sample by comparing the integral of a target analyte signal to that of a certified reference standard. This makes it an invaluable tool for characterizing reference standards and confirming the purity of final compounds.

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for charged and highly polar molecules. While less common for routine small-molecule PROTAC analysis, it can be a valuable tool for separating closely related impurities or isomers that are difficult to resolve by HPLC.

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

This protocol is a general guideline for the purity analysis of a synthesized PROTAC using RP-HPLC with UV detection.

Methodology:

  • Sample Preparation: Dissolve the PROTAC sample in a suitable solvent (e.g., DMSO, acetonitrile, or methanol) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.

    • Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-40 °C.

    • Injection Volume: 5-10 µL.

    • Detection: UV absorbance at a wavelength where the PROTAC and expected impurities have significant absorbance (e.g., 254 nm).

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity of the PROTAC as the percentage of the main peak area relative to the total peak area of all components.

LC-MS for Purity Confirmation and Impurity Identification

This protocol outlines the use of LC-MS to confirm the identity of the synthesized PROTAC and to identify potential impurities.

Methodology:

  • Sample Preparation: Prepare the sample as described for RP-HPLC, typically at a lower concentration (e.g., 0.1 mg/mL).

  • LC Conditions: Use similar chromatographic conditions as described for RP-HPLC. The use of UPLC (Ultra-Performance Liquid Chromatography) can provide higher resolution and faster analysis times.

  • MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the PROTAC structure.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Scan Range: A range appropriate to detect the expected molecular ion of the PROTAC and potential impurities (e.g., m/z 100-2000).

  • Data Analysis:

    • Confirm the identity of the main peak by comparing its measured mass-to-charge ratio with the theoretical mass of the PROTAC.

    • Analyze the mass spectra of minor peaks to identify potential impurities, such as unreacted starting materials or synthetic byproducts.[2]

Quantitative ¹H NMR (qNMR) for Absolute Purity Determination

This protocol provides a general workflow for determining the absolute purity of a PROTAC sample using qNMR.

Methodology:

  • Sample and Standard Preparation:

    • Accurately weigh a known amount of the PROTAC sample.

    • Accurately weigh a known amount of a certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone). The standard should have a simple ¹H NMR spectrum with at least one signal that does not overlap with any signals from the PROTAC or solvent.

    • Dissolve both the sample and the standard in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer with a high magnetic field strength (e.g., 400 MHz or higher).

    • Ensure a long relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate a well-resolved signal from the PROTAC and a signal from the internal standard.

    • Calculate the absolute purity of the PROTAC using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the standard

Visualizing the Workflow

A clear understanding of the analytical workflow is crucial for efficient and accurate purity assessment.

PROTAC_Purity_Workflow cluster_synthesis PROTAC Synthesis cluster_purification Purification cluster_analysis Purity Assessment Synthesized_PROTAC Crude PROTAC Product Purification Preparative HPLC or Flash Chromatography Synthesized_PROTAC->Purification Crude Mixture LCMS LC-MS Analysis (Purity & Identity) Purification->LCMS Purified Fractions NMR NMR Analysis (Structure & Purity) LCMS->NMR Purity Check Final_Product Pure PROTAC (>95%) NMR->Final_Product Final Confirmation

Caption: A typical workflow for the purification and purity assessment of synthesized PROTACs.

Signaling Pathway Context

The purity of a PROTAC directly impacts its ability to induce the degradation of a target protein. The following diagram illustrates the PROTAC-mediated protein degradation pathway.

PROTAC_Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: The mechanism of action for a PROTAC, leading to targeted protein degradation.

By employing a combination of these robust analytical techniques and following standardized protocols, researchers can confidently assess the purity of their synthesized PROTACs, ensuring the reliability and reproducibility of their biological data and accelerating the development of these promising new therapeutics.

References

A Comparative Guide to the Biological Evaluation of PROTACs with Different Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design and efficacy of Proteolysis Targeting Chimeras (PROTACs) are critically influenced by the chemical linker that connects the target protein-binding ligand to the E3 ligase-recruiting moiety. This guide provides an objective comparison of PROTACs with varying linker architectures—focusing on polyethylene glycol (PEG), alkyl, and rigid linkers—supported by experimental data to inform rational PROTAC design and evaluation.

The Central Role of the Linker in PROTAC Function

A PROTAC is a heterobifunctional molecule designed to induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1] It consists of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that tethers them together.[1] The linker is not merely a passive spacer; its length, composition, flexibility, and attachment points are pivotal in determining the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[1][2] A suboptimal linker can lead to steric hindrance, unfavorable conformations, or instability, thereby compromising degradation efficiency.[2]

PROTAC_Mechanism PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds TernaryComplex POI-PROTAC-E3 Ternary Complex POI->TernaryComplex E3->TernaryComplex PolyUbPOI Polyubiquitinated POI TernaryComplex->PolyUbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbPOI->Proteasome Recognition DegradedPOI Degraded Peptides Proteasome->DegradedPOI Degradation

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from various studies, offering a comparative view of how different linker architectures can impact these key parameters for various protein targets.

Flexible Linkers: Alkyl vs. PEG

Flexible linkers, predominantly composed of alkyl chains or PEG units, are often the initial choice in PROTAC design due to their synthetic accessibility.[3][4]

Table 1: Performance of BRD4-Targeting PROTACs with Different Linkers

Linker TypeLinker CompositionDC50 (nM)Dmax (%)Reference(s)
PEG3 PEG units5585[5]
PEG4 PEG units2095[5]
PEG5 PEG units15>98[5]
PEG6 PEG units3092[5]
Alkyl/Ether21 atoms396[4]

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.

Observations:

  • Optimal Length is Crucial: For BRD4-targeting PROTACs with PEG linkers, a clear structure-activity relationship is observed, with the 5-unit PEG linker demonstrating the highest potency and efficacy.[5]

  • Composition Matters: While both PEG and alkyl/ether linkers can produce potent degraders, the specific context of the target and E3 ligase pair dictates the optimal choice.

Rigid and Triazole-Containing Linkers

Rigid linkers, often incorporating cyclic structures like piperazine and piperidine, or triazole moieties via "click chemistry," can pre-organize the PROTAC into a bioactive conformation, potentially enhancing potency and improving pharmacokinetic properties.[1][6]

Table 2: Performance of CDK9-Targeting PROTACs with Triazole-Containing Linkers

Linker CompositionCell LineDC50 (nM)Dmax (%)IC50 (nM)Reference(s)
Triazole-Alkyl (Short)MOLM-1310-100>951-10[6][7]
Triazole-Alkyl (Medium)MOLM-131-10>95<1[6][7]
Triazole-Alkyl (Long)MOLM-1310-100>951-10[6][7]

Note: Data is synthesized from studies on AT7519-based CDK9 degraders.

Observations:

  • Rigidity Can Enhance Potency: The introduction of a rigid triazole moiety can lead to highly potent degraders.

  • Linker Length Remains a Key Parameter: Even with rigid linkers, the overall length and the position of the rigid element are critical for optimal activity.[6]

Table 3: Performance of BCR-ABL-Targeting PROTACs with Various Linkers

WarheadE3 Ligase LigandLinker TypeDC50 (nM)Dmax (%)Reference(s)
DasatinibPomalidomidePEG10.8598.8[8]
DasatinibPomalidomidePEG2>10-[8]
DasatinibPomalidomidePEG3>10-[8]
DasatinibPomalidomidePEG4>10-[8]
Imatinib-basedPomalidomide2-oxoethyl-Dose-dependent[9]

Observations:

  • Linker Sensitivity: The degradation of BCR-ABL is highly sensitive to linker length, with a single PEG unit being optimal in the dasatinib-based series.[8]

  • Warhead and Linker Interplay: The choice of the target-binding warhead can significantly influence the effectiveness of a given linker series.[2]

Table 4: Performance of EGFR-Targeting PROTACs with Different Linkers

WarheadE3 Ligase LigandLinker TypeCell LineDC50 (nM)Reference(s)
GefitinibCRBN LigandAlkaneHCC82711[10]
GefitinibCRBN LigandPEGHCC827>100[10]
Covalent LigandCRBN LigandPurine-containingH19751.56[11]
Covalent LigandCRBN LigandPurine-containingHCC8270.49[11]

Observations:

  • Alkyl Superior to PEG for Gefitinib-based PROTACs: In the context of gefitinib-based EGFR degraders, an alkyl linker was found to be more effective than a PEG linker.[10]

  • Novel Linkers for High Potency: The development of novel, purine-containing linkers for covalent EGFR ligands has led to highly potent degraders with sub-nanomolar DC50 values.[11]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A PROTAC Synthesis (Varying Linkers) B Western Blot (DC50, Dmax) A->B C Cell Viability Assay (MTS) (IC50) A->C D SPR Analysis (Ternary Complex Kinetics) A->D E Pharmacokinetic Studies (Animal Models) B->E Lead PROTACs C->E F In Vivo Target Degradation (Tissue Analysis) E->F

Western Blot for Protein Degradation (DC50 and Dmax Determination)

This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.[12]

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTACs or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control to calculate the percentage of degradation relative to the vehicle-treated control. The DC50 and Dmax values are then determined by plotting the percentage of degradation against the PROTAC concentration.[12][13]

Cell Viability Assay (MTS Assay)

This assay measures the effect of PROTAC-induced protein degradation on cell proliferation and viability.[14][15]

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • Compound Treatment: Treat the cells with a range of PROTAC concentrations for a defined period (e.g., 48-72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).[14]

Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is a powerful technique to measure the kinetics of ternary complex formation and dissociation in real-time.[16][17][18]

  • Immobilization: Immobilize one of the proteins (typically the E3 ligase) onto the sensor chip.

  • Binary Interaction Analysis: Inject the PROTAC alone over the immobilized protein to determine the binary binding kinetics.

  • Ternary Interaction Analysis: Inject a pre-incubated mixture of the PROTAC and the target protein over the immobilized E3 ligase.

  • Data Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions. This allows for the calculation of the cooperativity factor (α), which indicates the extent to which the binding of the first protein influences the binding of the second.[16][17]

In Vivo Pharmacokinetic and Pharmacodynamic Studies

These studies are crucial for evaluating the in vivo stability, exposure, and efficacy of lead PROTAC candidates.[19][20][]

  • Animal Dosing: Administer the PROTAC to animal models (e.g., mice, rats) via relevant routes (e.g., intravenous, oral).[19]

  • Pharmacokinetic (PK) Analysis: Collect blood samples at various time points to determine the plasma concentration of the PROTAC over time. This data is used to calculate key PK parameters such as half-life (t1/2), clearance (CL), and bioavailability (F%).[]

  • Pharmacodynamic (PD) Analysis: Collect tissues of interest (e.g., tumor, specific organs) at the end of the study to assess target protein degradation via Western Blot or immunohistochemistry.[19]

Signaling Pathways and Logical Relationships

The design of a potent PROTAC involves a logical progression of optimization steps, informed by the interplay between the PROTAC's structural components and the biological system.

PROTAC_Design_Logic cluster_design PROTAC Design & Optimization cluster_evaluation Biological Evaluation A Select POI & E3 Ligase Ligands B Linker Design (Length, Composition, Rigidity) A->B C Synthesis of PROTAC Library B->C D In Vitro Screening (Degradation, Viability) C->D Test E Ternary Complex Analysis (SPR) D->E Mechanistic Insight F In Vivo Studies (PK/PD) D->F E->F Candidate Selection F->B Iterative Optimization

Conclusion

The linker is a pivotal component in PROTAC design, with a profound impact on the molecule's biological activity. A systematic approach to linker optimization, involving the comparative evaluation of different lengths and compositions, is essential for developing potent and selective protein degraders. While flexible linkers like PEG and alkyl chains are common starting points, the exploration of more rigid and novel linker architectures holds promise for enhancing PROTAC performance. The experimental methodologies and comparative data presented in this guide provide a robust framework for researchers to rationally design and evaluate the next generation of highly effective targeted protein degradation therapies.

References

Flexible vs. Rigid Linkers in PROTAC Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis-Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, shifting the focus from protein inhibition to targeted degradation. These heterobifunctional molecules are comprised of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial chemical linker connecting the two.[1] While initially perceived as a simple spacer, the linker is now understood to be a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties by governing the formation and stability of the essential ternary complex.[2]

This guide provides an objective comparison of flexible and rigid linkers in PROTAC design, supported by experimental data and detailed methodologies for key evaluation assays.

The Great Debate: Flexibility vs. Rigidity

The choice between a flexible and a rigid linker can dramatically alter the performance of a PROTAC.[2] Flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, are the most commonly used due to their synthetic accessibility and the ease with which their length can be modified.[3] In contrast, rigid linkers, which often incorporate cyclic structures like piperazine, piperidine, or aromatic rings, introduce conformational constraints.[4]

Flexible linkers offer the advantage of allowing the PROTAC to adopt multiple conformations, which can increase the probability of forming a productive ternary complex.[5] However, this conformational freedom can come at a cost. High flexibility can lead to an entropic penalty upon binding, potentially weakening the ternary complex. Furthermore, certain flexible linkers, particularly long alkyl chains, can contribute to poor physicochemical properties, such as high lipophilicity, which may negatively impact cell permeability and solubility.[3]

Rigid linkers , on the other hand, can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of binding and potentially leading to more potent degradation.[5] They can also enhance selectivity by disfavoring the formation of off-target ternary complexes and can lead to improved pharmacokinetic properties.[6] However, the conformational constraints of rigid linkers may also hinder the formation of a productive ternary complex if the geometry is not optimal.

Quantitative Data Comparison

The following tables summarize quantitative data from studies on PROTACs targeting different proteins, illustrating the impact of linker composition on key performance metrics. It is important to note that a direct head-to-head comparison of flexible versus rigid linkers while keeping all other variables constant is challenging to find in the literature. The presented data is synthesized from studies that provide the closest available comparisons.

Case Study 1: Hematopoietic Prostaglandin D Synthase (H-PGDS)-Targeting PROTACs

This case study compares PROTACs with varying degrees of linker rigidity targeting H-PGDS. PROTAC-1 has a more flexible linker, while PROTAC-2 and PROTAC-3 incorporate more rigid elements.[6]

PROTACLinker TypeIC50 (nM) [a]DC50 (nM) [b]Dmax (%) [c]
PROTAC-1Flexible (PEG-like)45.1 ± 3.70.094 ± 0.044~95
PROTAC-2More Rigid69.0 ± 4.00.22 ± 0.070~95
PROTAC-3Most Rigid (Spirocyclic)32.1 ± 2.10.15 ± 0.072~95

Data Footnotes: [a] IC50: The half-maximal inhibitory concentration, indicating the concentration of a drug that is required for 50% inhibition in vitro.[6] [b] DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[6] [c] Dmax: The maximum percentage of target protein degradation achieved.[6]

Case Study 2: Bromodomain-containing protein 4 (BRD4)-Targeting PROTACs

This synthesized comparison focuses on a series of PROTACs composed of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by flexible PEG linkers of varying lengths. While not a direct flexible vs. rigid comparison, it highlights the critical role of linker length and composition in the flexible linker class.[7]

LinkerDC50 (nM)Dmax (%)Permeability (Papp, 10⁻⁶ cm/s) [d]Oral Bioavailability (%)
PEG355851.215
PEG420950.825
PEG515>980.530
PEG630920.320

Data Footnotes: [d] Papp: Apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay (PAMPA). A higher value indicates better passive diffusion.[7]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.

Western Blot for Protein Degradation

Objective: To quantify the reduction in target protein levels following PROTAC treatment.

Methodology:

  • Cell Culture and Treatment: Plate a relevant cell line at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO). To confirm proteasome-dependent degradation, a proteasome inhibitor like MG132 can be used as a control.[1]

  • Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Run the gel to separate proteins by size and then transfer them to a PVDF membrane.[1]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[1]

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[7]

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

Objective: To measure the kinetics and affinity of binary and ternary complex formation and to determine cooperativity.[2]

Methodology:

  • Immobilization: Immobilize either the E3 ligase or the target protein onto the surface of an SPR sensor chip.[2]

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity (PROTAC-E3 ligase or PROTAC-target).

    • Inject a series of concentrations of the soluble protein partner (target or E3 ligase) to confirm there is no non-specific binding.[8]

  • Ternary Complex Analysis: Inject a series of concentrations of the PROTAC mixed with a near-saturating concentration of the soluble protein partner over the immobilized protein. This will measure the binding affinity of the ternary complex.[9]

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate (kon), dissociation rate (koff), and affinity (KD) of the binary and ternary complexes. The cooperativity (alpha) can be calculated as the ratio of the binary affinity to the ternary affinity.[2]

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To predict the passive permeability of a PROTAC across a lipid membrane.[10]

Methodology:

  • Preparation of the Donor Plate: Dissolve the PROTAC in a suitable solvent (e.g., DMSO) and then dilute in a buffer (e.g., PBS at pH 7.4) to the final desired concentration. Add the PROTAC solution to the wells of a 96-well donor plate.[10]

  • Preparation of the Acceptor Plate: Coat the filter of a 96-well acceptor plate with a lipid solution (e.g., phosphatidylcholine in dodecane). After the solvent evaporates, add buffer to the wells of the acceptor plate.[10]

  • Assay Incubation: Place the donor plate on top of the acceptor plate, creating a "sandwich" where the lipid membrane separates the two chambers. Incubate for a defined period (e.g., 4-18 hours).[10]

  • Quantification: Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.[10]

  • Calculation of Permeability Coefficient (Papp): The apparent permeability coefficient is calculated using a specific formula that takes into account the volume of the donor and acceptor wells, the area of the membrane, and the incubation time.[10]

Visualizing Key Concepts

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell Cytoplasm POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Recruited Ternary->PROTAC Ternary->E3 Release & Recycle PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation Performance Evaluation cluster_analysis Data Analysis & Optimization Design Design Linker Variants (Flexible vs. Rigid) Synthesis Chemical Synthesis Design->Synthesis Biophysical Biophysical Assays (e.g., SPR for Ternary Complex) Synthesis->Biophysical Cellular_Degradation Cellular Degradation Assays (e.g., Western Blot) Biophysical->Cellular_Degradation Permeability Permeability Assays (e.g., PAMPA) Cellular_Degradation->Permeability Data_Analysis Data Analysis (DC50, Dmax, Papp, Cooperativity) Permeability->Data_Analysis Optimization Lead Optimization Data_Analysis->Optimization Optimization->Design Iterative Refinement

Caption: A typical experimental workflow for comparing PROTAC linkers.

Linker_Design_Logic cluster_types Linker Types cluster_outcomes Key Outcomes Linker_Properties Linker Properties Flexible Flexible (e.g., PEG, Alkyl) Linker_Properties->Flexible Choice of Rigid Rigid (e.g., Piperazine, Phenyl) Linker_Properties->Rigid Choice of Ternary_Complex Ternary Complex (Stability & Cooperativity) Flexible->Ternary_Complex Influences Physicochemical Physicochemical Properties (Solubility, Permeability) Flexible->Physicochemical Impacts Rigid->Ternary_Complex Influences Rigid->Physicochemical Impacts Biological_Activity Biological Activity (DC50, Dmax) Ternary_Complex->Biological_Activity Determines Physicochemical->Biological_Activity Affects

Caption: Logical relationships in PROTAC linker design.

Conclusion

The choice between a flexible and a rigid linker in PROTAC design is a nuanced decision that involves a trade-off between conformational flexibility and pre-organization. Flexible linkers like PEG and alkyl chains offer synthetic tractability and can facilitate initial ternary complex formation. However, rigid linkers can lead to more potent and selective PROTACs by reducing the entropic penalty of binding and improving pharmacokinetic properties. The optimal linker is highly dependent on the specific properties of the warhead, the E3 ligase ligand, and the topology of the target protein. A systematic evaluation using the experimental protocols outlined in this guide is crucial for the rational design of effective protein degraders.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Azido-PEG1-C1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling Azido-PEG1-C1-Boc must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this bifunctional linker, addressing the inherent risks associated with its azide and Boc-protected amine functional groups.

This compound is an organic azide, a class of compounds known for their potential explosive and toxic properties.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group also necessitates specific handling considerations, particularly during deprotection steps which typically involve strong acids.[2][3] Adherence to the following operational and disposal plans is critical for minimizing risks.

Personal Protective Equipment (PPE) and Handling Precautions

Before initiating any disposal procedures, ensure the appropriate personal protective equipment is worn. This includes, but is not limited to, safety glasses or goggles, a flame-retardant lab coat, and chemical-resistant gloves.[4] All handling of this compound and its waste should be conducted within a certified chemical fume hood.[4][5]

Key Handling Precautions:

  • Avoid Metal Contact: Do not use metal spatulas or other metal utensils when handling azide compounds, as this can lead to the formation of highly explosive heavy metal azides.[1][5] Opt for plastic or ceramic spatulas.[5]

  • Solvent Incompatibility: Never use halogenated solvents such as dichloromethane or chloroform with azides, as this can form extremely unstable di- and tri-azidomethane.[1][6]

  • Avoid Friction and Shock: Handle solid azides with care, avoiding grinding or scratching that could cause friction.[5] Do not expose the compound to shock or excessive heat.[7]

  • Storage: Store this compound and its waste in a cool, dark place, away from incompatible materials.[6]

Step-by-Step Disposal Protocol

The primary principle for the disposal of organic azides is to convert them into a more stable form whenever feasible.[1] Direct disposal of the unreacted compound is strongly discouraged.

Step 1: Chemical Inactivation (Reduction of the Azide)

Before disposal, the azide group should be chemically reduced to a more stable amine. A common and effective method is the Staudinger reaction using triphenylphosphine.

Experimental Protocol for Azide Reduction:

  • In a chemical fume hood, dissolve the this compound waste in an appropriate solvent (e.g., tetrahydrofuran (THF) or ethanol).

  • For each equivalent of the azide, slowly add at least 1.1 equivalents of triphenylphosphine.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by the cessation of nitrogen gas evolution.

  • Once the reaction is complete, the resulting phosphine imine can be hydrolyzed to the corresponding amine by the addition of water.

  • The resulting solution, now containing the significantly less hazardous amine, can be collected as hazardous waste.

Step 2: Waste Segregation and Collection

Proper segregation of waste streams is crucial to prevent dangerous reactions.

  • Azide-Containing Waste: If chemical inactivation is not feasible, all materials contaminated with this compound (e.g., unused compound, contaminated labware, gloves, and absorbent materials) must be collected in a dedicated, clearly labeled hazardous waste container.[4][5]

  • Labeling: The waste container must be labeled as "Azide Containing Waste" and should detail the specific contents.[1][5]

  • Acid Incompatibility: Crucially, DO NOT mix azide-containing waste with acidic waste.[1][6] The combination can produce highly toxic and explosive hydrazoic acid.[1]

Step 3: Disposal of Boc-Deprotection Waste

The removal of the Boc group typically involves strong acids like trifluoroacetic acid (TFA).[2][8]

  • The acidic waste stream generated from the deprotection of this compound should be collected in a separate, acid-resistant hazardous waste container.

  • This waste stream must be clearly labeled as "Acidic Waste" and should not be mixed with azide-containing waste.

Step 4: Final Disposal

All collected hazardous waste, including the inactivated amine solution and the acidic deprotection waste, must be disposed of through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal company.[1] Never dispose of azide compounds down the drain.[5] While some guidelines suggest flushing highly diluted sodium azide solutions, this is not recommended for organic azides like this compound.[7]

Quantitative Data Summary

ParameterGuidelineRationale
Azide Stability (C/N Ratio) The number of carbon atoms should ideally exceed the number of nitrogen atoms. For compounds with a C/N ratio between 1 and 3, handle in small quantities and store at low temperatures (-18°C).[1]Higher nitrogen content increases the energy of the molecule, making it less stable.
Solution Concentration Do not exceed a 1 M concentration for potentially unstable azides.[1]Dilution helps to mitigate the explosive hazard.
Waste Dilution (Aqueous Azides) If sewer disposal is permitted for inorganic azides, flush with at least 100 times the volume of water.[7] Note: This is not recommended for organic azides.To prevent the accumulation of explosive metal azides in plumbing.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound Waste Generated is_inactivated Can the azide group be chemically inactivated (e.g., via Staudinger reduction)? start->is_inactivated inactivate Perform chemical reduction to convert azide to a stable amine. is_inactivated->inactivate Yes collect_azide_waste Collect raw azide waste in a dedicated, labeled 'Azide Containing Waste' container. Do NOT mix with acids. is_inactivated->collect_azide_waste No collect_amine_waste Collect the resulting amine solution in a labeled hazardous waste container. inactivate->collect_amine_waste is_boc_deprotection Is this waste from a Boc-deprotection step? collect_amine_waste->is_boc_deprotection final_disposal Arrange for pickup and disposal by certified hazardous waste personnel. collect_azide_waste->final_disposal collect_acid_waste Collect in a separate, labeled 'Acidic Waste' container. is_boc_deprotection->collect_acid_waste Yes is_boc_deprotection->final_disposal No collect_acid_waste->final_disposal

Caption: Decision workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Azido-PEG1-C1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial guidance for the safe handling, operation, and disposal of Azido-PEG1-C1-Boc, an alkyl/ether-based PROTAC linker utilized in click chemistry.[1][2][3] Due to the presence of an azide group, this compound requires specific safety protocols to mitigate risks of explosion and toxicity.[4] Adherence to these procedures is essential for ensuring laboratory safety.

Hazard Summary and Engineering Controls

Organic azides can be energetic materials, sensitive to heat, shock, and friction.[4][5] They are also acutely toxic.[6] The primary hazards associated with this compound stem from the azide functional group.

HazardAssociated RisksRecommended Engineering Controls
Explosion Can decompose violently upon exposure to heat, light, friction, or pressure.[4] Forms highly shock-sensitive and potentially explosive heavy metal azides with heavy metals (e.g., lead, copper).[6][7]All work must be conducted in a certified chemical fume hood.[6][8] Use a blast shield, especially when working with larger quantities or when heating.[5][6][8]
Toxicity May be fatal if inhaled, absorbed through the skin, or swallowed.[6] Can cause rapid breathing, dizziness, headache, and other symptoms upon exposure.[5]Work in a well-ventilated area, specifically a chemical fume hood, to prevent inhalation of any potential vapors or aerosols.[6][9]
Reactivity Reacts violently with strong acids, bromine, nitric acid, and dimethyl sulfate.[6] Contact with acids can produce highly toxic and explosive hydrazoic acid.[4][7] Avoid using halogenated solvents like dichloromethane, as they can form explosive organic azides.[5][6]Store away from incompatible materials, particularly acids and heavy metals.[5] Use non-metal (plastic or ceramic) spatulas for handling.[6][8]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is critical when working with this compound. The following workflow outlines the necessary steps from preparation to cleanup.

G cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal prep_sop Review SOP & SDS prep_area Designate & Prepare Work Area in Fume Hood prep_sop->prep_area prep_ppe Don Appropriate PPE prep_area->prep_ppe handling_weigh Weigh Compound with Non-Metal Spatula prep_ppe->handling_weigh handling_reaction Perform Reaction Behind Blast Shield handling_weigh->handling_reaction handling_monitor Continuously Monitor Reaction handling_reaction->handling_monitor cleanup_quench Quench Reaction (if applicable) handling_monitor->cleanup_quench cleanup_waste Segregate Azide-Containing Waste cleanup_quench->cleanup_waste cleanup_decon Decontaminate Glassware & Surfaces cleanup_waste->cleanup_decon cleanup_dispose Dispose of Waste via EHS cleanup_decon->cleanup_dispose

Figure 1. Workflow for Safe Handling of this compound.
Preparation

  • Review Safety Information : Before starting any work, thoroughly review this document and the supplier's Safety Data Sheet (SDS) if available.

  • Designated Area : All handling of this compound must occur in a designated area within a chemical fume hood.[9] Ensure the area is clean and free of incompatible materials, especially heavy metals and acids.[10]

  • Personal Protective Equipment (PPE) : Wear the following PPE at all times:

    • Gloves : Two pairs of nitrile gloves are recommended.[11] Ensure they are powder-free and have a suitable breakthrough time.[9] Change gloves regularly.[9]

    • Eye Protection : Chemical splash goggles are mandatory.[6][12] For added protection against splashes, a face shield should be used in conjunction with goggles.[9][13]

    • Lab Coat : A flame-resistant lab coat or a disposable gown made of a non-absorbent material like polyethylene-coated polypropylene should be worn.[8][11]

    • Full Coverage : Ensure legs and feet are covered with long pants and closed-toe shoes.[13]

Handling and Reaction
  • Weighing : Use only plastic or ceramic spatulas for weighing and transferring the solid compound.[6][8] Metal spatulas are strictly prohibited to avoid the formation of explosive metal azides.[5][6]

  • Scale : Work with the smallest amount of the azide compound possible for your experiment.[10] Scaling up reactions requires specific approval and a thorough risk assessment.[8]

  • Reaction Setup :

    • Set up experiments behind a blast shield within the fume hood.[5][6]

    • Avoid using glassware with ground glass joints, as friction can lead to detonation.[5][8]

    • Do not heat the compound unless absolutely necessary and with extreme caution, as it can decompose explosively.[7]

    • Do not concentrate azide-containing solutions using a rotary evaporator.[5][8]

Spill Management
  • Small Spills (in fume hood) :

    • Alert others in the lab.

    • For liquid spills, cover with an absorbent material.[8]

    • For solid spills, cover with sand, then gently sweep up the material into a non-metal container.[9]

    • Wipe the spill area with a soap and water solution.[9]

    • Collect all cleanup materials as hazardous waste.[8]

  • Large Spills (outside fume hood) :

    • Evacuate the laboratory immediately.

    • Notify your supervisor and the institutional Environmental Health & Safety (EHS) department.[8]

Disposal Plan

Improper disposal of azide-containing waste can lead to violent explosions in plumbing.[7][14] A dedicated and clearly labeled waste stream is mandatory.

G cluster_waste Azide Waste Stream cluster_prohibitions Prohibited Disposal Actions solid_waste Solid Waste (Contaminated PPE, wipes, etc.) container Dedicated, Labeled, Non-Metal Waste Container solid_waste->container liquid_waste Liquid Waste (Reaction mixtures, solvents) liquid_waste->container collection EHS Hazardous Waste Collection container->collection drain NO Drain Disposal metal_can NO Metal Containers acid_mix NO Mixing with Acidic Waste

Figure 2. Logical Flow for Azide Waste Disposal.
Waste Segregation and Collection

  • Dedicated Waste Container : All azide-containing waste, both solid (gloves, wipes, absorbent pads) and liquid, must be collected in a dedicated, clearly labeled hazardous waste container.[4][10]

  • Non-Metal Container : The waste container must be made of a non-metallic material to prevent the formation of explosive metal azides.[14]

  • Labeling : The container must be labeled "Azide Contaminated Waste" and detail all chemical constituents.[4][10]

  • No Drain Disposal : Under no circumstances should any azide-containing solution be poured down the drain.[6][7] Reaction with copper or lead pipes can form highly explosive compounds.[6][7]

  • Avoid Mixing : Do not mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[4]

Deactivation (for dilute solutions, expert use only)
  • Dilute solutions (less than 5%) of some azides can be chemically deactivated using nitrous acid.[6][7] This procedure must be carried out in a chemical fume hood by trained personnel following a specific, approved standard operating procedure (SOP), as it generates toxic nitric oxide gas.[6][7] The order of reagent addition is critical to prevent the formation of volatile and poisonous hydrazoic acid.[7]

Final Disposal
  • All sealed and labeled azide waste containers must be disposed of through your institution's Environmental Health & Safety (EHS) department.[4][6] Follow all local, state, and federal regulations for hazardous waste disposal.[14][15]

References

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Retrosynthesis Analysis

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Azido-PEG1-C1-Boc
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.